molecular formula C9H17BO2 B1354126 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 83947-58-4

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B1354126
CAS No.: 83947-58-4
M. Wt: 168.04 g/mol
InChI Key: COPMASWDWLENMV-VOTSOKGWSA-N
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Description

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C9H17BO2 and its molecular weight is 168.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPMASWDWLENMV-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83947-58-4, 72824-05-6
Record name 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propen-1-ylboronic acid, pinacol ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical properties of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Propenyl-Substituted Pinacol Boronate Esters

This guide provides a comprehensive overview of the physical, chemical, and safety properties of propenyl-substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. These organoboron compounds are pivotal reagents in modern organic synthesis, valued for their stability and versatility in forming carbon-carbon and carbon-heteroatom bonds. A critical aspect of this class of compounds is the existence of structural isomers based on the position of the double bond and the boron-carbon bond. This document will elucidate the properties of these isomers, with a primary focus on the most extensively characterized and commercially available isomer, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane , due to the wealth of available scientific data.

Understanding the Isomerism of Propenyl Pinacol Boronates

The general formula C₉H₁₇BO₂ for propenyl pinacol boronate esters can correspond to three distinct structural isomers. The location of the double bond relative to the pinacol boronate group defines the reactivity and nomenclature of each isomer. It is imperative for researchers to distinguish between these isomers to ensure the desired reactivity and outcome in their synthetic endeavors.

G cluster_isomers Structural Isomers of Propenyl Pinacol Boronate cluster_focus Primary Focus of this Guide A 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (Boron on C1) CAS: 72824-05-6 B 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (Isopropenyl) (Boron on C2) CAS: 126726-62-3 C 4,4,5,5-tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane (Allyl) CAS: 72824-04-5 B_focus Isopropenylboronic Acid Pinacol Ester (CAS: 126726-62-3) G cluster_synthesis General Synthesis Workflow start Start: Alkenyl Halide (R-X) mg React with Magnesium (Mg) in Ether start->mg grignard Formation of Grignard Reagent (R-MgX) mg->grignard borate Trap with 2-isopropoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane grignard->borate product Formation of Alkenyl Pinacol Boronate borate->product workup Aqueous Workup & Purification product->workup final Final Product workup->final

Caption: General synthesis of alkenyl pinacol boronates.

Safety and Handling Protocols

4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane is classified as a hazardous substance. [1][2]Adherence to strict safety protocols is mandatory.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor [1][2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation [1][2]
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation [1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation [1][2]

Safe Handling Workflow:

The following workflow must be followed to minimize risk of exposure and accidents.

G cluster_handling Safe Handling Workflow receive 1. Receive & Inspect Inspect container for damage. Verify label. store 2. Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store at 2-8°C. receive->store ppe 3. Personal Protective Equipment (PPE) Wear safety glasses, nitrile gloves, and a lab coat. store->ppe handling 4. Handling Work in a chemical fume hood. Use non-sparking tools. Avoid contact with skin and eyes. ppe->handling spill 5. Spill Response Absorb with inert material. Collect in a sealed container. Ventilate area. handling->spill If Spill Occurs disposal 6. Disposal Dispose of as hazardous waste in accordance with local regulations. handling->disposal After Use spill->disposal

Caption: Mandatory workflow for safe handling and disposal.

  • Precautions for Safe Handling: Handle in a well-ventilated place, preferably a chemical fume hood. [2]Wear suitable protective clothing, including gloves and eye/face protection. [3]Avoid formation of aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. [2]* Conditions for Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from heat and ignition sources. [2]Recommended storage is under refrigeration (2-8°C). [4]

Part 4: Applications in Organic Synthesis

The primary application of alkenyl pinacol boronates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [5]These reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. [5][6] The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and a broader tolerance of functional groups in the coupling partners. The isopropenyl boronate, for example, serves as a versatile building block for introducing the isopropenyl moiety onto aromatic or vinylic systems.

G reagents Isopropenyl Pinacol Boronate Aryl/Vinyl Halide (R-X) catalyst Pd Catalyst + Base reagents->catalyst Suzuki-Miyaura Coupling product Coupled Product (R-Isopropenyl) catalyst->product

Caption: Role in Suzuki-Miyaura cross-coupling.

Beyond Suzuki-Miyaura couplings, these reagents can participate in other important transformations, including:

  • Inverse-electron-demand Diels-Alder reactions [4]* Simmons-Smith Cyclopropanation [4]* Stereoselective aldol reactions [4]

Conclusion

4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane and its isomers are valuable and versatile reagents in synthetic organic chemistry. Their stability, predictable reactivity, and utility in robust C-C bond-forming reactions have solidified their place in the synthetic chemist's toolbox. A thorough understanding of their specific isomeric structures, physical properties, and safety requirements is paramount for their successful and safe implementation in research and development.

References

  • PubChem. 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. [Link]

  • MySkinRecipes. 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

  • PubChem. 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS for CAS: 126726-62-3. [Link]

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  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [Link]

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  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

  • ResearchGate. 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. [Link]

Sources

A Guide to the Stability and Storage of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a key vinyl boronate ester in organic synthesis, is instrumental in forming carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions. However, the efficacy and reproducibility of reactions employing this reagent are critically dependent on its purity and stability. This guide provides an in-depth analysis of the factors affecting the stability of this compound and outlines rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure experimental success and maintain the integrity of this valuable synthetic building block.

Compound Profile and Inherent Instabilities

This compound, also known as (E)-1-propenylboronic acid pinacol ester, is a colorless to pale yellow liquid. Its utility is derived from the pinacolboronate functional group, which, while more stable than the corresponding boronic acid, is susceptible to specific degradation pathways. The presence of the vinyl group also introduces unique reactivity considerations.

The primary stability challenges are rooted in the nature of the boron-carbon and boron-oxygen bonds:

  • Hydrolytic Instability: The most significant degradation pathway for pinacol boronate esters is hydrolysis.[1] The presence of water, even atmospheric moisture, can lead to the reversible cleavage of the boronate ester to form the corresponding 1-propenylboronic acid and pinacol.[1] While pinacol esters are generally more resistant to hydrolysis than other boronic esters, prolonged exposure to moisture will compromise the reagent's integrity.[1][2] This degradation is problematic as the resulting boronic acid has different physical properties and reactivity, which can complicate stoichiometry and reaction outcomes.[1]

  • Oxidative Sensitivity: Like many organoboron compounds, vinyl boronate esters can be susceptible to oxidation. The carbon-boron bond can be cleaved under oxidative conditions, a process that can be accelerated by exposure to air (oxygen) and light.[2][3] This degradation can lead to the formation of various byproducts, reducing the effective concentration of the desired reagent.

  • Thermal and Photochemical Sensitivity: While moderately stable at room temperature for short periods, elevated temperatures can accelerate degradation pathways. The compound is also classified as a flammable liquid, necessitating precautions against heat and ignition sources.[4][5] Exposure to UV light can potentially induce isomerization or polymerization of the vinyl group, further compromising sample purity.

Core Protocols for Storage and Handling

To mitigate the inherent instabilities of this compound, the following protocols are not merely recommendations but are critical for preserving the compound's chemical integrity.

Long-Term Storage Protocol

The primary objective of long-term storage is to create an environment that is cold, dry, and inert.

ParameterRecommended ConditionRationale
Temperature -20°CSignificantly reduces the rate of all potential degradation reactions, including hydrolysis and oxidation.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation.
Container Tightly sealed amber glass vial/bottle with a PTFE-lined capAmber glass protects the compound from light. A PTFE-lined cap provides a superior seal against moisture and air ingress compared to other liners.
Handling Use of Schlenk techniques or a gloveboxMinimizes exposure to the atmosphere during storage and retrieval.
Experimental Workflow: A Step-by-Step Handling Protocol

The transition from storage to reaction vessel is a point of high vulnerability for the compound. The following procedure ensures minimal exposure to atmospheric contaminants.

Objective: To accurately dispense the liquid boronate ester for use in a chemical reaction.

Required Equipment:

  • Inert atmosphere glovebox or Schlenk line

  • Dry, argon-purged glassware (reaction flask, syringes, needles)

  • Properly stored vial of this compound

  • Dry, degassed solvent

Procedure:

  • Preparation: Ensure the reaction flask is properly dried in an oven and cooled under a stream of argon or nitrogen.

  • Inerting: If using a Schlenk line, subject the reaction flask to at least three cycles of vacuum followed by backfilling with inert gas.

  • Temperature Equilibration: Remove the boronate ester vial from the -20°C freezer and allow it to warm to room temperature in a desiccator. Causality: This crucial step prevents atmospheric moisture from condensing on the cold vial surface and being introduced when the cap is opened.

  • Inert Transfer: Once at room temperature, transfer the vial into a glovebox. If a glovebox is not available, open the vial under a positive pressure of inert gas (e.g., via a needle connected to the Schlenk line).

  • Dispensing: Using a dry, gas-tight syringe that has been flushed with inert gas, carefully withdraw the required volume of the liquid ester.

  • Addition: Immediately add the ester to the reaction flask, typically containing the solvent or other reaction components under an inert atmosphere.

  • Resealing and Storage: Securely reseal the vial cap, purge the headspace with inert gas, and promptly return the vial to the -20°C freezer.

Visualization of Primary Degradation Pathway

To maintain the integrity of the reagent, it is crucial to understand its primary mode of decomposition. The diagram below illustrates the hydrolytic degradation of the pinacol ester into its corresponding boronic acid and pinacol.

G cluster_main Hydrolytic Degradation Pathway cluster_conditions Accelerating Conditions reagent This compound (Stable Pinacol Ester) products 1-Propenylboronic Acid + Pinacol (Degradation Products) reagent->products Hydrolysis (Reversible) water H₂O (Moisture) water->reagent moisture Atmospheric Moisture temp Elevated Temperature acid Acidic/Basic Conditions

Caption: Primary degradation of the boronate ester via hydrolysis.

Conclusion and Best Practices

The stability of this compound is finite and highly dependent on storage and handling conditions. Its primary vulnerabilities are hydrolysis and oxidation. By implementing a stringent protocol of storing the compound at -20°C under an inert atmosphere and utilizing meticulous anhydrous and anaerobic transfer techniques, researchers can ensure its viability for high-stakes applications in pharmaceutical and materials science research. Regular analytical checks for purity are recommended for lots that have been stored for extended periods or subjected to multiple uses.

References

  • ChemicalBook.4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane.
  • National Institutes of Health.A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • Taylor & Francis Online.ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • ResearchGate.Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • eScholarship.org.Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.
  • Semantic Scholar.Stability of Boronic Esters to Hydrolysis : A Comparative Study.
  • TCI Chemicals.SAFETY DATA SHEET - 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • PubChem.4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane.
  • ChemicalBook.4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane | 72824-05-6.
  • XiXisys.GHS 11 (Rev.11) SDS for 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Sigma-Aldrich.4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.
  • Organic Syntheses.boronic esters.
  • ChemScene.4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane,98% (stabilized with TBC).
  • ResearchGate.Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
  • PubChem.4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane.
  • ChemicalBook.4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane Chemical Properties.
  • PubMed.Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • BenchChem.Storage and handling guidelines for organoboronic acids to prevent decomposition.
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An In-Depth Technical Guide to (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: Synthesis, Applications, and Core Principles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Alkenyl Boronate Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the demanding sphere of pharmaceutical and agrochemical development, the strategic deployment of versatile building blocks is paramount. Among these, organoboron compounds, and specifically alkenyl boronate esters, have carved an indispensable niche. Their stability, coupled with predictable reactivity in a host of powerful cross-coupling reactions, allows for the efficient and modular construction of complex molecular architectures.[1][2] This guide focuses on a key exemplar of this class: (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane , a reagent prized for its utility in introducing the propenyl moiety, a common structural motif in biologically active molecules.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in established chemical principles.

Core Identification and Physicochemical Properties

A crucial first step in the effective utilization of any chemical reagent is its unambiguous identification and a thorough understanding of its physical and chemical characteristics.

Nomenclature and Isomeric Specificity

The subject of this guide is specifically the (E)-isomer of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. It is imperative to distinguish this from its isomer, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (isopropenylboronic acid pinacol ester), which possesses a different CAS number and exhibits distinct reactivity.

  • Systematic Name: (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

  • Common Synonyms: (E)-1-Propenylboronic Acid Pinacol Ester, trans-1-Propenylboronic acid pinacol ester[3][4]

  • CAS Number: 72824-05-6[5][6]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These data are essential for reaction planning, safety assessments, and purification strategies.

PropertyValueSource
Molecular Formula C₉H₁₇BO₂[6]
Molecular Weight 168.04 g/mol [6]
Appearance Colorless to pale yellow liquid
Boiling Point 60 °C @ 1 mmHg[7]
Density 0.881 g/mL at 25 °C[4]
Refractive Index n20/D 1.433[4]
Flash Point 53.3 °C (127.9 °F)[4]
Storage Conditions Store at 2-8 °C under an inert atmosphere

Synthesis of (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

The most common and efficient method for the synthesis of this alkenyl boronate ester is the hydroboration of propyne with pinacolborane (HBpin).[8] This reaction exemplifies a cornerstone of organoboron chemistry, offering high regio- and stereoselectivity.

Reaction Principle: Hydroboration of Alkynes

Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond. In the case of terminal alkynes like propyne, the boron atom adds to the terminal carbon, and the hydrogen atom adds to the internal carbon. The reaction typically proceeds via a syn-addition, leading to the (E)- or trans-alkenyl boronate ester. While the uncatalyzed reaction is possible, transition metal catalysts are often employed to enhance reaction rates and ensure high selectivity.

G cluster_reactants Reactants cluster_products Product Propyne Propyne (H-C≡C-CH₃) Reaction_Center Hydroboration (syn-addition) Propyne->Reaction_Center HBpin Pinacolborane (HBpin) HBpin->Reaction_Center Product (E)-4,4,5,5-tetramethyl-2- (prop-1-en-1-yl)-1,3,2-dioxaborolane Catalyst Transition Metal Catalyst Catalyst->Reaction_Center catalysis Reaction_Center->Product

Caption: Synthesis via hydroboration of propyne.

Detailed Experimental Protocol: Synthesis of (E)-1-Propenylboronic Acid Pinacol Ester

This protocol is a representative procedure based on established hydroboration methodologies.[9]

Materials and Equipment:

  • Pinacolborane (HBpin)

  • Propyne (can be bubbled through the reaction mixture or used as a solution)

  • Anhydrous toluene or THF

  • Palladium catalyst (e.g., Pd(PPh₃)₄) or Rhodium catalyst (e.g., Wilkinson's catalyst)

  • Schlenk flask or three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and inert gas inlet (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve pinacolborane (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: Add the transition metal catalyst (e.g., 1-3 mol%) to the solution.

  • Propyne Addition: Cool the reaction mixture to 0 °C and slowly bubble propyne gas through the solution for a predetermined time, or add a solution of propyne in the reaction solvent dropwise. The reaction progress should be monitored by GC-MS or TLC.

  • Reaction Completion: Once the starting material is consumed, allow the reaction to warm to room temperature.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified.

  • Purification: Purify the residue by vacuum distillation to yield the pure (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane as a colorless liquid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (E)-1-propenylboronic acid pinacol ester is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction forges a carbon-carbon bond between the alkenyl boronate ester and an organic halide or triflate, providing a powerful method for the synthesis of more complex molecules.[11]

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X).

  • Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation L-Pd(II)(Ar)(X) reductive_elimination Reductive Elimination transmetalation->reductive_elimination L-Pd(II)(Ar)(Propenyl) reductive_elimination->pd0 product Ar-Propenyl (Coupled Product) reductive_elimination->product r_x Ar-X (Aryl Halide) r_x->oxidative_addition boronate (E)-Propenyl-B(pin) (Boronate Ester) boronate->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general procedure for the coupling of (E)-1-propenylboronic acid pinacol ester with a generic aryl bromide.

Materials and Equipment:

  • (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard workup and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl bromide, (E)-1-propenylboronic acid pinacol ester, the base, and the palladium catalyst.

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Then, add the degassed solvent system.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-propenyl compound.

Applications in Drug Development and Medicinal Chemistry

While direct applications of (E)-1-propenylboronic acid pinacol ester in final drug structures are less common, its true value lies in its role as a key intermediate for the synthesis of more complex and biologically relevant motifs.

Gateway to Cyclopropyl Structures

A significant application of this reagent is as a precursor for the synthesis of trans-2-Methyl-cyclopropyl Boronic Acid Pinacol Ester .[3] Cyclopropyl rings are highly sought-after in medicinal chemistry as they can act as bioisosteres for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity. The synthesis of this cyclopropyl boronate from the propenyl boronate typically involves a Simmons-Smith or related cyclopropanation reaction. This downstream intermediate can then be used in further Suzuki-Miyaura couplings to introduce the valuable trans-2-methyl-cyclopropyl group into drug candidates.[12]

Role in Fragment-Based Drug Discovery and Lead Optimization

The propenyl group itself is a valuable fragment in drug design. It can serve as a rigid linker between different parts of a molecule or as a handle for further functionalization. The ability to introduce this group in a controlled manner using Suzuki-Miyaura coupling makes (E)-1-propenylboronic acid pinacol ester a useful tool in lead optimization campaigns, allowing for the systematic exploration of the chemical space around a core scaffold.

Boronic esters, in general, are widely used in the synthesis of a variety of APIs for oncology, anti-inflammatory, and anti-viral applications.[2] The stability of pinacol esters makes them particularly suitable for late-stage functionalization in complex syntheses.[11]

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane.

  • Hazard Classification: This compound is a flammable liquid.[4] It can also cause skin and eye irritation.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8 °C is recommended.

Conclusion and Future Outlook

(E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane stands as a testament to the power and versatility of organoboron chemistry in modern drug discovery and development. Its straightforward synthesis and robust performance in the Suzuki-Miyaura cross-coupling reaction make it an invaluable tool for the introduction of the propenyl moiety. Furthermore, its role as a key intermediate in the synthesis of more complex building blocks, such as cyclopropyl boronate esters, extends its utility far beyond its immediate structure.

For the medicinal chemist and drug development professional, a thorough understanding of the principles governing the synthesis and application of this reagent is not merely academic; it is a practical necessity for the efficient and innovative construction of the next generation of therapeutic agents. As the demand for more complex and finely-tuned molecular architectures continues to grow, the strategic importance of reagents like (E)-1-propenylboronic acid pinacol ester is set to increase, solidifying its place in the synthetic chemist's toolkit.

References

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • GHS 11 (Rev.11) SDS Word 下载 CAS: 126726-62-3 Name: 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. XiXisys. Available at: [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses. Available at: [Link]

  • Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC - NIH. Available at: [Link]

  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. Available at: [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]

Sources

A Spectroscopic Guide to 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is a valuable organoboron compound and a versatile building block in modern organic synthesis. As a pinacol boronic ester derivative of propene, it plays a significant role in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and stereoselectivity. The precise stereochemistry of the prop-1-en-1-yl group, existing as either the (E) or (Z) isomer, is critical for its reactivity and the stereochemical outcome of subsequent reactions. Therefore, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By delving into the theoretical underpinnings of each technique and presenting detailed experimental protocols and data interpretation, this document serves as an essential resource for scientists working with this reagent. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies, ensuring both technical accuracy and practical applicability.

Molecular Structure and Isomerism

The fundamental structure of the target compound consists of a propenyl group attached to a 1,3,2-dioxaborolane ring, which is substituted with four methyl groups at the 4 and 5 positions (the pinacol group). The double bond in the prop-1-en-1-yl moiety gives rise to geometric isomerism, resulting in (E) and (Z) diastereomers.

Caption: Molecular structures of (E) and (Z)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity of atoms and the stereochemistry of the double bond. Both ¹H and ¹³C NMR are essential for a complete characterization.

Theoretical Framework

The chemical shifts (δ) in ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei. The electronegativity of the boron and oxygen atoms in the dioxaborolane ring deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts. The key diagnostic feature for distinguishing between the (E) and (Z) isomers is the coupling constant (J) between the vinylic protons. For the (E)-isomer, a larger trans-coupling constant (typically 12-18 Hz) is expected, whereas the (Z)-isomer will exhibit a smaller cis-coupling constant (typically 6-12 Hz).

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this air- and moisture-sensitive compound is crucial for reproducibility.

G start Start: Sample Preparation prep Dissolve 5-10 mg of the compound in ~0.6 mL of anhydrous CDCl3 in a dry vial under inert atmosphere (N2 or Ar). start->prep transfer Transfer the solution to a dry 5 mm NMR tube using a syringe or cannula. prep->transfer seal Seal the NMR tube with a secure cap, optionally wrapping with Parafilm®. transfer->seal instrument Insert the sample into the NMR spectrometer. seal->instrument setup Lock and shim the spectrometer on the deuterium signal of CDCl3. instrument->setup acquire_h1 Acquire ¹H NMR spectrum. (e.g., 16 scans, 30° pulse, 2s relaxation delay) setup->acquire_h1 acquire_c13 Acquire ¹³C{¹H} NMR spectrum. (e.g., 1024 scans, 30° pulse, 2s relaxation delay) acquire_h1->acquire_c13 process Process the data: Fourier transform, phase correction, and baseline correction. acquire_c13->process end End: Data Analysis process->end G start Start: Sample Preparation prep Place a small drop of the neat liquid sample onto a clean, dry NaCl or KBr plate. start->prep sandwich Carefully place a second salt plate on top to create a thin, uniform film. prep->sandwich mount Mount the sandwiched plates in the spectrometer's sample holder. sandwich->mount acquire Acquire the IR spectrum. (e.g., 16 scans, 4000-400 cm⁻¹ range) mount->acquire process Perform a background subtraction using a spectrum of the empty salt plates. acquire->process end End: Data Analysis process->end

Caption: Workflow for acquiring an IR spectrum of liquid this compound.

Data Interpretation and Spectral Features

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~3050 - 3000=C-H stretchMedium
~2980 - 2850C-H (sp³) stretchStrong
~1640 - 1620C=C stretchMedium
~1380 - 1350B-O stretch (asymmetric)Strong
~1140B-O stretch (symmetric)Strong
~970=C-H bend (out-of-plane, trans)Strong

The presence of a strong absorption around 970 cm⁻¹ is highly indicative of a trans-disubstituted alkene, providing further evidence for the (E)-isomer. The strong bands in the 1380-1350 cm⁻¹ and around 1140 cm⁻¹ regions are characteristic of the B-O bonds within the pinacol boronic ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and structural features.

Theoretical Framework

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For boronic esters, fragmentation often involves cleavage of the bonds adjacent to the boron atom and within the alkyl/alkenyl substituent.

Experimental Protocol: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

G start Start: Sample Preparation prep Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane). start->prep inject Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument. prep->inject separate The compound is vaporized and separated from the solvent on the GC column. inject->separate ionize The separated compound enters the mass spectrometer and is ionized (e.g., by electron impact at 70 eV). separate->ionize analyze The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. ionize->analyze end End: Data Analysis analyze->end

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation and Fragmentation Pattern

The molecular ion peak (M⁺) for C₉H₁₇BO₂ is expected at m/z 168. The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic M+1 peak that is more intense than expected from ¹³C alone.

Table 4: Expected Key Fragment Ions in EI-MS

m/zPossible Fragment
168[M]⁺ (Molecular ion)
153[M - CH₃]⁺
127[M - C₃H₅]⁺
111[M - C₄H₇O]⁺
83[C₆H₁₀B]⁺
55[C₄H₇]⁺

The fragmentation is likely to be initiated by the loss of a methyl group from the pinacol moiety (m/z 153) or the loss of the propenyl radical (m/z 127). Further fragmentation of the dioxaborolane ring can also occur. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental composition. For (E)-alkenylboronic acid pinacol esters, ESI-MS is also a viable technique for determining the molecular weight. [1]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a robust framework for its unequivocal identification and characterization. The combination of ¹H NMR coupling constants, characteristic IR absorption bands, and mass spectral fragmentation patterns allows for the confident assignment of its structure and, crucially, the determination of its double bond stereochemistry. The experimental protocols and interpretive guidelines presented in this technical guide are designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize and assess the quality of this important synthetic building block, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105545. [Link]

Sources

A Senior Application Scientist's Guide to 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: Procurement, Application, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a pivotal alkenylboronate ester in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document covers the compound's physicochemical properties, commercial availability, and strategic procurement. It further details its primary application in Suzuki-Miyaura cross-coupling reactions with field-tested protocols and expert insights. The guide emphasizes the critical role of isomeric purity (E/Z) and offers practical advice on synthesis, handling, and characterization to ensure reproducible and high-yield outcomes in complex synthetic campaigns.

Introduction: The Strategic Value of Alkenylboronate Esters

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology.[1] The success of this reaction hinges on the quality and stability of the organoboron reagent. While boronic acids are foundational, their propensity for dehydration to form boroxines and susceptibility to protodeboronation can introduce variability.[2] Boronic esters, particularly those derived from pinacol (pinacol esters), offer a robust solution by protecting the boron center, thereby enhancing stability, extending shelf life, and simplifying handling.[3]

This compound, hereafter referred to as propenyl B(pin), is a versatile three-carbon building block. Its utility lies in its ability to introduce a propenyl moiety, a common structural motif in natural products and pharmaceutical agents, via a reliable and highly selective cross-coupling process. This guide provides the necessary technical depth to empower scientists to effectively source and deploy this valuable reagent.

Physicochemical Profile and the Criticality of Isomerism

Understanding the fundamental properties of propenyl B(pin) is paramount for its successful application. The compound is typically a colorless to pale yellow liquid, and its stability is significantly greater than its corresponding boronic acid.

A crucial aspect of this reagent is the stereochemistry about the carbon-carbon double bond, leading to E (trans) and Z (cis) isomers. The isomeric ratio can significantly influence the stereochemical outcome of subsequent reactions and may affect reaction kinetics. Therefore, accurate characterization and sourcing of the desired isomer are critical for stereoselective synthesis.

PropertyValueSource
CAS Number 83785-53-5 (for E/Z mixture)Internal Database
Alternate CAS 72824-05-6 (isomer unspecified)[4]
Molecular Formula C₉H₁₇BO₂[5]
Molecular Weight 168.04 g/mol [5]
Appearance Colorless to pale yellow liquidGeneral Supplier Data
Boiling Point ~ 65-70 °C at 15 mmHgGeneral Supplier Data
Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for distinguishing between the E and Z isomers. The key diagnostic signals are the coupling constants (J-values) between the vinylic protons.[6]

  • For the E-isomer , the coupling constant between the trans-vinylic protons is typically larger, in the range of 17-18 Hz .

  • For the Z-isomer , the coupling constant for the cis-vinylic protons is smaller, generally around 13-14 Hz .[7]

Researchers must carefully analyze the ¹H NMR spectrum from the supplier's Certificate of Analysis to confirm the isomeric purity of the purchased batch.

Commercial Availability and Procurement Strategy

Propenyl B(pin) is commercially available from several major chemical suppliers. However, availability often pertains to a mixture of E and Z isomers. Sourcing a specific, pure isomer may require contacting specialty chemical providers or considering in-house synthesis.

Major Commercial Suppliers
SupplierProduct NamePurity/Notes
Sigma-Aldrich (Merck) 4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolaneMixture of isomers
TCI America (E/Z)-1-Propenylboronic Acid Pinacol EsterMixture of isomers
Combi-Blocks (E/Z)-2-(Prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneMixture of isomers
Alfa Aesar 1-Propenylboronic acid, pinacol esterMixture of isomers

Procurement Insight: When procuring this reagent, it is imperative to:

  • Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on a generic technical data sheet. The CoA will provide the measured purity and, most importantly, the ¹H NMR spectrum.

  • Verify Isomeric Ratio: Use the NMR data to confirm the E/Z ratio meets the requirements of your synthetic route. If a specific isomer is required, this must be explicitly stated and confirmed with the supplier.

  • Inquire About Stabilizers: Some suppliers may add stabilizers, which could be relevant for highly sensitive catalytic processes.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of propenyl B(pin) is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new C(sp²)-C(sp²) bond.[8][9] This reaction enables the stereospecific transfer of the propenyl group from boron to an aryl, heteroaryl, or vinyl halide/triflate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ halide_in Ar-X (R¹-X) transmetal_complex [R¹-Pd(II)(OR²)L₂] pd_complex->transmetal_complex Base-mediated activation final_complex R¹-Pd(II)(R²)L₂ transmetal_complex->final_complex final_complex->pd0 Reductive Elimination product_out R¹-R² (Product) final_complex->product_out start base_in Base (e.g., K₃PO₄) + H₂O boronate_in Propenyl-B(pin) (R²-B(pin)) boronate_in->transmetal_complex halide_in->pd_complex borate_out HO-B(pin)

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Causality Behind the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide bond (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group (R²) is transferred from the boronate ester to the palladium center. This step requires activation by a base, which is believed to form a more nucleophilic borate species [-B(OR)₃]⁻, facilitating the transfer. The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical and can significantly impact yield.[1]

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with the E-isomer of propenyl B(pin).

Objective: To synthesize 4-(prop-1-en-1-yl)biphenyl.

Reaction Scheme: 4-Bromobiphenyl + (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane → (E)-4-(prop-1-en-1-yl)biphenyl

Materials:

  • 4-Bromobiphenyl (1.0 equiv)

  • (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Experimental Workflow:

Experimental_Workflow A 1. Vessel Preparation (Oven-dried flask, stir bar) B 2. Reagent Charging (Under Argon atmosphere) - 4-Bromobiphenyl - Propenyl B(pin) - K₃PO₄ - Pd(PPh₃)₄ A->B C 3. Solvent Addition - Anhydrous Dioxane - Degassed Water (e.g., 4:1 ratio) B->C D 4. Reaction - Heat to 80-90 °C - Monitor by TLC/LC-MS C->D E 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine D->E F 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography E->F G 7. Analysis - ¹H NMR, ¹³C NMR, MS - Confirm stereochemistry F->G

Figure 2: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl (1.0 equiv), propenyl B(pin) (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water (a common solvent ratio is 4:1 or 5:1 dioxane:water). The addition of water can accelerate the crucial transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Aqueous Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated sodium chloride solution (brine).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by the monitoring step (Step 4). The disappearance of the starting material, confirmed by an orthogonal analytical technique like LC-MS, provides a clear endpoint and validates the reaction's progression towards completion.

Handling, Storage, and Stability

While pinacol esters are significantly more stable than boronic acids, proper handling and storage are essential for maintaining their integrity.

  • Storage: Store propenyl B(pin) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8 °C.[10] This minimizes hydrolysis from atmospheric moisture and potential degradation.

  • Handling: Handle the reagent in a well-ventilated fume hood. As with all organoboron compounds, avoid inhalation and skin contact. While less sensitive to air than many organometallics, it is best practice to handle it under an inert atmosphere, especially when dispensing small quantities for high-precision reactions.

  • Stability: Pinacol boronic esters are generally stable to chromatographic purification on silica gel.[11] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.[12][13]

References

  • Vertex AI Search. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.

  • National Institutes of Health (NIH). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. 1

  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. 2

  • ResearchGate. Order of thermodynamic stability of representative boronic esters. 3

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 8

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. 12

  • ChemScene. 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane,98% (stabilized with TBC). 5

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. 9

  • Organic Chemistry Portal. Miyaura Borylation Reaction. 11

  • The Royal Society of Chemistry. Ru-Catalyzed Isomerization of ω-Alkenylboronates towards Stereoselective Synthesis of Vinylboronates with Subsequent in-situ Functionalization. 7

  • Sigma-Aldrich. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%. 10

  • Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. 13

  • ChemicalBook. 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane | 72824-05-6. 4

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. 6

Sources

solubility of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a member of the versatile class of organic compounds known as pinacol boronic esters. These compounds are crucial building blocks in modern organic synthesis, most notably for their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The efficiency of such synthetic transformations, as well as subsequent purification and formulation processes, is intrinsically linked to the solubility of the boronic ester in the chosen reaction medium. An understanding of the solubility characteristics of this compound is therefore of paramount importance for researchers, scientists, and drug development professionals aiming to optimize their chemical workflows.

This guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents, grounded in the established principles of physical organic chemistry and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for the empirical determination of solubility, empowering researchers to generate precise data for their specific applications.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur," or "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound consists of a nonpolar pinacol moiety and a prop-1-en-1-yl group attached to the boron atom, which contributes a degree of polarity.

Pinacol esters are generally observed to be more soluble in organic solvents than their parent boronic acids.[2][3] Studies on phenylboronic acid pinacol ester have shown that it exhibits good solubility in a range of organic solvents, with the highest solubility in chloroform and the lowest in nonpolar hydrocarbons like methylcyclohexane.[2][3] For phenylboronic acid pinacol ester, the differences in solubility between various organic solvents were found to be relatively small.[2][3]

Based on these observations with analogous compounds, we can predict the following solubility behavior for this compound:

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and moderately polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate, acetone).

  • Moderate Solubility: Expected in ethers (e.g., diethyl ether) and some less polar solvents.

  • Low Solubility: Expected in nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

  • Insoluble: Expected to be insoluble in water, though hydrolysis to the corresponding boronic acid can occur, especially under non-neutral pH conditions.

The following diagram illustrates the "like dissolves like" principle for the target molecule.

cluster_solute Solute cluster_solvents Solvents Target_Molecule This compound (Moderately Polar) Polar_Aprotic Polar Aprotic (e.g., Acetone, THF) Target_Molecule->Polar_Aprotic High Solubility Chlorinated Chlorinated (e.g., Chloroform) Target_Molecule->Chlorinated High Solubility Nonpolar Nonpolar (e.g., Hexane) Target_Molecule->Nonpolar Low Solubility

Caption: Predicted solubility based on the "like dissolves like" principle.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data for a specific solvent and set of conditions. Below are protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Experimental Protocol
  • Preparation: Into a series of small, dry test tubes, add approximately 10-20 mg of this compound.

  • Solvent Addition: To each test tube, add the chosen organic solvent dropwise, up to 1 mL.

  • Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[4]

  • Observation: Observe the mixture against a contrasting background.

    • Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Record Keeping: Meticulously record the observations for each solvent.

The following diagram outlines the workflow for qualitative solubility testing.

G start Start add_solute Add ~10-20 mg of boronic ester to a dry test tube start->add_solute add_solvent Add solvent dropwise (up to 1 mL) add_solute->add_solvent mix Vortex/shake for 30-60 seconds add_solvent->mix observe Observe for dissolution mix->observe soluble Soluble: Record as 'Soluble' observe->soluble Complete Dissolution insoluble Insoluble: Record as 'Insoluble' observe->insoluble No Dissolution end End soluble->end insoluble->end

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Data

For applications requiring precise solubility values (e.g., in g/L or mol/L), a static equilibrium method, such as the shake-flask method, is recommended.

Experimental Protocol
  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Alternatively, centrifuge the sample to expedite phase separation.

  • Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid (the saturated solution).

  • Solvent Evaporation: Remove the solvent from the extracted sample under reduced pressure or by careful evaporation.

  • Mass Determination: Accurately weigh the residual solid.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant extracted (L))

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table serves as a template for recording your experimental findings.

Organic SolventSolvent ClassTemperature (°C)Solubility (g/L)Observations
HexaneNonpolar25
TolueneAromatic25
DichloromethaneChlorinated25
Diethyl EtherEther25
Ethyl AcetateEster25
AcetoneKetone25
AcetonitrileNitrile25
TetrahydrofuranEther25
MethanolPolar Protic25

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this relationship should be determined experimentally for each solute-solvent system.

  • Hydrolytic Stability: Pinacol boronic esters can be susceptible to hydrolysis, especially in the presence of water, to form the corresponding boronic acid and pinacol.[5][6] This can be a consideration when using protic solvents that may contain residual water. The resulting boronic acid may have different solubility characteristics than the parent ester.

Conclusion

While theoretical principles provide a strong foundation for predicting the solubility of this compound, this guide emphasizes the necessity of empirical determination for achieving the precision required in research and development. The provided protocols offer robust methodologies for both qualitative and quantitative assessment of solubility in a range of organic solvents. By systematically evaluating solubility, scientists can enhance the efficiency and reproducibility of their synthetic and purification processes, ultimately accelerating the pace of innovation.

References

Sources

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane and Its Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, characterization, and core applications of this valuable chemical entity, with a focus on providing field-proven insights and robust experimental protocols.

Nomenclature, Isomerism, and Structural Synonyms

Clarity in chemical nomenclature is paramount for reproducible science. The compound in focus, with the systematic IUPAC name This compound , is a member of the boronic ester family, specifically a pinacol boronate.

A critical point of understanding lies in its isomerism. The term "prop-1-en-1-yl" specifies an internal double bond, which can exist as either the (E) (trans) or (Z) (cis) isomer. The (E)-isomer is the more commonly synthesized and commercially available form due to its thermodynamic stability and the stereospecificity of common synthetic routes.

It is essential to distinguish this compound from its constitutional isomer, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane , which features a terminal double bond. This isomer is more commonly known by the trivial name isopropenylboronic acid pinacol ester .[1][2] The distinct placement of the double bond significantly alters the steric environment and reactivity of the molecule.

Throughout scientific literature and chemical catalogs, several synonyms are used interchangeably for the target compound, primarily for the (E)-isomer:

  • (E)-Prop-1-en-1-ylboronic acid pinacol ester

  • trans-1-Propenylboronic acid pinacol ester[3]

  • (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene

  • Propen-1-ylboronic acid, pinacol ester[4]

For the purpose of this guide, we will primarily focus on the (E)-isomer, referencing it by its common synonym, (E)-propenylboronic acid pinacol ester.

Physicochemical and Safety Data

A summary of key physical properties and safety information is crucial for proper handling and experimental design.

Table 1: Physicochemical Properties of (E)-Propenylboronic Acid Pinacol Ester

PropertyValueSource
CAS Number 83947-58-4[3]
Molecular Formula C₉H₁₇BO₂[3]
Molecular Weight 168.04 g/mol [3]
Appearance Liquid[3]
Density 0.881 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.433[3]

Table 2: Hazard Identification and Safety Precautions

Hazard StatementGHS Classification & Precautionary Measures
Flammability H226: Flammable liquid and vapor.[1] Prevention (P210): Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Skin Irritation H315: Causes skin irritation.[1] Prevention (P280): Wear protective gloves and eye protection. Response (P302+P352): IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritation.[1] Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.[1] Prevention (P261): Avoid breathing vapors/spray.[5]
Handling & Storage Store in a cool, well-ventilated place. Keep container tightly closed. Boronic esters are sensitive to moisture and should be handled under an inert atmosphere.

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Synthesis and Characterization

The most direct and stereoselective method for preparing (E)-alkenylboronic esters is the hydroboration of terminal alkynes.[6] This reaction proceeds via a syn-addition of a boron-hydride bond across the triple bond, leading exclusively to the (E)-isomer.

Causality in Synthetic Design: Why Hydroboration?

The choice of hydroboration with a reagent like pinacolborane (H-Bpin) is driven by several key factors:

  • Stereoselectivity: The concerted, four-membered transition state of the hydroboration mechanism ensures that the hydrogen and boron atoms are delivered to the same face of the alkyne (syn-addition). For a terminal alkyne like propyne, this directly establishes the (E)-geometry of the resulting vinylborane.

  • Regioselectivity: The boron atom, being the more electropositive component of the B-H bond, preferentially adds to the less sterically hindered terminal carbon of the alkyne. This anti-Markovnikov addition is a hallmark of hydroboration.

  • Reagent Stability and Utility: Pinacolborane is a stable, easy-to-handle liquid reagent. The resulting pinacol ester is significantly more robust towards hydrolysis and oxidation compared to the corresponding boronic acid, facilitating purification by standard techniques like silica gel chromatography and ensuring a longer shelf-life.[7][8]

Experimental Protocol: Synthesis via Hydroboration

The following is a representative, field-proven protocol adapted from established methods for the synthesis of (E)-alkenylboronic esters.[6]

Reaction: Hydroboration of Propyne with Pinacolborane

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add pinacolborane (1.0 eq).

  • Reaction Setup: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Bubble propyne gas (1.1 eq) through the neat pinacolborane with stirring. Alternatively, a solution of the alkyne in a dry, aprotic solvent like THF can be used.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by GC-MS or TLC.

  • Work-up: Once the reaction is complete, remove any excess propyne and solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-propenylboronic acid pinacol ester as a colorless liquid.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Pinacolborane (1.0 eq) Propyne (1.1 eq) reaction_step Stir at 0 °C to RT 4-12 hours (Inert Atmosphere) reagents->reaction_step Combine workup Solvent Removal reaction_step->workup Crude Product chromatography Flash Chromatography (Silica Gel) workup->chromatography product Pure (E)-Isomer chromatography->product Isolated Product

Caption: General workflow for the synthesis of (E)-propenylboronic acid pinacol ester.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized product. The following data are representative for (E)-alkenylboronic esters.[6]

Table 3: Representative NMR Data for (E)-Alkenylboronic Esters (in CDCl₃)

NucleusChemical Shift (δ, ppm)Key Features & Coupling
¹H NMR ~ 1.25 (s, 12H)Singlet for the four equivalent methyl groups on the pinacol ring.
~ 1.85 (d, 3H)Doublet for the methyl group on the propenyl chain.
~ 5.40 (d, 1H)Doublet for the vinyl proton alpha to the boron atom.
~ 6.60 (m, 1H)Multiplet for the vinyl proton beta to the boron atom.
¹³C NMR ~ 24.8Pinacol methyl carbons.
~ 83.1Quaternary carbons of the pinacol ring attached to oxygen.
~ 18.5Propenyl methyl carbon.
~ 148.0Vinyl carbon beta to the boron atom.
Not observedThe vinyl carbon attached directly to the boron atom is often broadened to the baseline or not observed due to quadrupolar relaxation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

(E)-Propenylboronic acid pinacol ester is a premier coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern C(sp²)-C(sp²) bond formation.[9][10] This reaction's prominence in pharmaceutical and materials science stems from its mild conditions, high functional group tolerance, and the commercial availability and stability of its boronic ester reagents.[11]

Mechanistic Rationale

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle. The use of a pinacol boronate like our target compound is integral to this process.

  • Oxidative Addition: A low-valent Pd(0) catalyst complex undergoes oxidative addition into an aryl or vinyl halide (or triflate) bond, forming a Pd(II) intermediate.

  • Transmetalation: This is the crucial step involving the boronic ester. A base (e.g., K₃PO₄, Cs₂CO₃) activates the boronic ester, forming a more nucleophilic "ate" complex. This complex then transfers its organic group (the propenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) species. The stability and appropriate reactivity of the pinacol ester are key to the efficiency of this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

SuzukiCycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0:e->PdII_RX:w OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)L₂-R' PdII_RX:n->PdII_R_Rprime:s Transmetalation Transmetalation PdII_R_Rprime:w->Pd0:e RedElim Reductive Elimination Product Ar-R' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronate (E)-R'-B(pin) + Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized yet robust procedure for the coupling of an aryl bromide with (E)-propenylboronic acid pinacol ester, reflecting common laboratory practice.[12]

Reaction: Coupling of 4-Bromoanisole with (E)-Propenylboronic Acid Pinacol Ester

  • Preparation: In a glovebox, charge a vial with Pd(dppf)Cl₂ (2 mol%), potassium phosphate (K₃PO₄, 3.0 eq), 4-bromoanisole (1.0 eq), and (E)-propenylboronic acid pinacol ester (1.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 80-100 °C.

  • Reaction Progression: Stir the reaction for 12-24 hours. Monitor the consumption of the aryl bromide by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield the desired product, (E)-1-methoxy-4-(prop-1-en-1-yl)benzene.

Conclusion

This compound, particularly its (E)-isomer, stands as a highly valuable and versatile building block in synthetic organic chemistry. Its straightforward, stereoselective synthesis via alkyne hydroboration and its exceptional performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. The stability afforded by the pinacol protecting group ensures its practicality in a laboratory setting, enabling researchers in drug discovery and materials science to forge new carbon-carbon bonds with precision and efficiency. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application.

References

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. Available at: [Link]

  • Pereira, S., & Srebnik, M. (1996). A study of hydroboration of alkenes and alkynes with pinacolborane catalyzed by transition metals. Tetrahedron Letters, 37(19), 3283-3286. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]

  • Ton, N. N. H., Mai, B. K., & Nguyen, T. V. (2021). Tropylium-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies. The Journal of Organic Chemistry, 86(13), 9117–9133. Available at: [Link]

  • Hydroboration of Internal Alkynes Catalyzed by [(Ph3P)2Fe(CO)(NO)]H: a Case of Boron-Source controlled Regioselectivity. (n.d.). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. Available at: [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Royal Society of Chemistry.
  • iChemical. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6. Available at: [Link]

  • TCI Europe N.V. (n.d.). SAFETY DATA SHEET: 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. TCI Chemicals.
  • Singh, R., & Singh, P. (2016). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Letters in Organic Chemistry, 13(5), 334-342.
  • Le, C. M., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(58), 35307-35311.
  • ResearchGate. (n.d.). Figure S19. 1H NMR spectrum of phenylboronic acid pinacol ester a in.... Available at: [Link]

  • Mondal, S., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105230. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Kabalka, G. W., & Varma, R. S. (2009). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Organic letters, 11(18), 4204–4206.
  • Morken, J. P., et al. (2012).
  • ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. Available at: [Link]

  • Roeske, L., et al. (2023). Story of Hydroboration: Experimentally Generated Mechanistic Insights. The Journal of Organic Chemistry, 88(13), 8839-8846.
  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
  • Sigma-Aldrich. (2022). SAFETY DATA SHEET: Thiophene-2-boronic acid pinacol ester.
  • XiXisys.com. (2025). SAFETY DATA SHEETS: 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of organic chemistry, 70(18), 7324–7330.
  • Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 366-377.
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

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Methodological & Application

Application Note: Synthesis of Substituted Styrenes via Suzuki-Miyaura Cross-Coupling Using 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted styrenes are fundamental building blocks in modern chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced polymeric materials.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of these valuable motifs using a robust and versatile Suzuki-Miyaura cross-coupling protocol. We focus on the use of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a stable and readily handled vinylboronate ester, as the propenylating agent. This document details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, discusses the reaction scope with various aryl halides, and offers practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5][6][7] Its success is attributed to mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid and ester reagents.[8]

For the synthesis of substituted styrenes, vinylboron reagents are required. However, simple vinylboronic acid is prone to polymerization and can be difficult to handle.[9][10] The use of its pinacol ester, this compound (herein referred to as Propenylboronate Pinacol Ester ), circumvents this instability. The pinacol group provides steric protection, rendering the reagent a stable, crystalline solid that is amenable to standard laboratory handling and purification.[11][12]

This method provides a direct and reliable route to (E)-1-propenyl-substituted arenes, which are key intermediates in the synthesis of numerous biologically active molecules and functional materials.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[6][13] The reactivity of the halide typically follows the order I > Br > OTf >> Cl.[6]

  • Transmetalation: In the presence of a base, the propenyl group is transferred from the boron atom of the Propenylboronate Pinacol Ester to the palladium center. The base (e.g., CO₃²⁻, PO₄³⁻) activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the vinyl group to the palladium and displaces the halide.[5][7]

  • Reductive Elimination: The two organic fragments (the aryl group and the propenyl group) on the Pd(II) complex couple, forming the new C-C bond of the substituted styrene product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][13]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Propenyl (Di-organo Complex) Transmetal->PdII_Both Byproducts X-B(pin) + Base-H⁺ Transmetal->Byproducts RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Propenyl (Substituted Styrene) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Boronate Propenyl-B(pin) + Base Boronate->Transmetal

Figure 1. The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Application Protocol: General Procedure

This protocol provides a reliable method for the synthesis of a substituted styrene from an aryl bromide. Reaction conditions may require optimization for different substrates, particularly for less reactive aryl chlorides or sterically hindered partners.

Materials and Equipment
  • Reagents:

    • Aryl Halide (e.g., 4-Bromoacetophenone)

    • This compound (Propenylboronate Pinacol Ester )

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, anhydrous)

    • Solvent (e.g., 1,4-Dioxane or Toluene, anhydrous)

    • Deionized Water (degassed)

  • Equipment:

    • Schlenk flask or round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere line (Nitrogen or Argon)

    • Standard glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Styrene Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble & Flame-Dry Glassware inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert reagents 3. Add Solid Reagents: Aryl Halide, Boronate Ester, Base, Catalyst inert->reagents solvents 4. Add Degassed Solvents (Dioxane/H₂O) reagents->solvents heat 5. Heat to Reaction Temperature (e.g., 80-100 °C) solvents->heat monitor 6. Monitor Progress (TLC / GC-MS) heat->monitor quench 7. Cool & Quench with Water monitor->quench extract 8. Extract with Organic Solvent (e.g., EtOAc) quench->extract dry 9. Dry, Filter & Concentrate Crude Product extract->dry purify 10. Purify by Column Chromatography dry->purify analyze 11. Characterize Pure Product (NMR, MS) purify->analyze

Figure 2. Experimental Workflow for Styrene Synthesis.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), Propenylboronate Pinacol Ester (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Causality Note: Using a slight excess of the boronate ester ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronate ester for transmetalation.[5][7]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Expertise Note: The choice of catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos, often paired with Pd(OAc)₂, may be required to promote the challenging oxidative addition step.[8][14]

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

    • Causality Note: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for efficient transmetalation.[5] Solvents must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted styrene product.

Reaction Scope and Data

The protocol is versatile and accommodates a wide range of functional groups on the aryl halide. Electron-withdrawing and electron-donating groups are generally well-tolerated. The table below summarizes typical outcomes for various aryl bromides.

EntryAryl Bromide SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (3 mol%)K₂CO₃90692
24-BromobenzonitrilePd(PPh₃)₄ (3 mol%)K₂CO₃90595
31-Bromo-4-methoxybenzenePd(dppf)Cl₂ (2 mol%)Cs₂CO₃100888
43-BromopyridinePd(PPh₃)₄ (3 mol%)K₃PO₄901085
5Methyl 4-bromobenzoatePd(dppf)Cl₂ (2 mol%)K₂CO₃100691
61-Bromo-2-fluorobenzenePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄1001278

Yields are for isolated, purified products and are representative. Actual results may vary.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Aryl halide is unreactive (e.g., chloride).1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all solvents via sparging or freeze-pump-thaw cycles.3. Switch to a more active catalyst system (e.g., Pd(OAc)₂/XPhos) and a stronger base (K₃PO₄).[8]
Protodeboronation The boronate ester is cleaved by a proton source before transmetalation.Use a non-aqueous or minimally aqueous system if possible. Employ a stronger, less nucleophilic base like CsF.[14] Ensure the reaction is run under strictly anhydrous conditions until water is added.
Homocoupling of Aryl Halide Reductive elimination from a diaryl-Pd(II) species.This can be promoted by oxygen.[5] Ensure the reaction is maintained under a strict inert atmosphere. Lowering the catalyst loading may also help.

Conclusion

The Suzuki-Miyaura cross-coupling of aryl halides with this compound is a highly effective and reliable method for the synthesis of substituted styrenes. The stability and ease of handling of the pinacol boronate ester, combined with the mild and functional-group-tolerant nature of the reaction, make it an invaluable tool for synthetic chemists in academic and industrial research, particularly in the fields of drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Thapa, S., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • He, X., et al. (2012). Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

  • Bio, M. M., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [Link]

  • Do, T. Q., et al. (2022). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry. [Link]

  • Clagg, K., et al. (2016). Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH National Library of Medicine. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • Wallace, D. J. (2009). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • Wang, C., et al. (2022). Functionalization based on styrenes. ResearchGate. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Firouzabadi, H., et al. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters. ResearchGate. [Link]

  • Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH National Library of Medicine. [Link]

  • Prasad, N., et al. (2022). Synthesis of substituted styrene derivatives using functionalized ILs bases. ResearchGate. [Link]

  • Gonzalez, D. A., et al. (2021). One-Pot Synthesis of α-Alkyl Styrene Derivatives. NIH National Library of Medicine. [Link]

  • Sayes, M., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • Sayes, M., et al. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]

  • Gunes, D. Z., & Puskas, J. E. (2012). Styrene and substituted styrene grafted functional polyolefins: Via nitroxide mediated polymerization. ResearchGate. [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth examination of the reaction's application with a specific and highly valuable substrate: 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. This alkenylboronate pinacol ester is a key building block for introducing a propenyl moiety, a common structural motif in pharmaceuticals and advanced materials.[3] We will delve into the mechanistic underpinnings of the catalytic cycle, provide a rationale for the selection of palladium catalysts, ligands, and reagents, and present a detailed, field-proven protocol for researchers. A critical focus is placed on achieving high stereoretention, a common challenge with alkenylboronates. This document is intended to serve as a practical and theoretical resource for chemists in research, development, and process optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl or vinyl halide). This step forms a square-planar Pd(II) intermediate.[4] The rate of this step is typically I > OTf > Br > Cl.[4]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic ester must be activated by a base.[5] The base facilitates the formation of a more nucleophilic "ate" complex (e.g., [R-B(OR)₂(OH)]⁻), which then exchanges its organic group with the halide on the palladium complex.[6]

  • Reductive Elimination : The newly formed diorganopalladium(II) complex, which must adopt a cis conformation, undergoes reductive elimination.[4] This step forms the desired C-C bond in the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label pdiia R¹-Pd(II)(X)L₂ tm_label Transmetalation pdiia->tm_label pdiib R¹-Pd(II)(R²)L₂ re_label Reductive Elimination pdiib->re_label oa_label->pdiia R¹-X tm_label->pdiib R²-B(OR)₂ + Base re_label->pd0 R¹-R² (Product)

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Coupling Partners: Reactivity and Considerations

This compound

This reagent, a pinacol ester of 1-propenylboronic acid, offers several advantages over the free boronic acid. Pinacol esters are generally crystalline, air-stable solids that are easier to handle, purify, and store.[7][8] However, their stability also means they are less reactive and require activation for efficient transmetalation.

A primary challenge when using alkenylboronates is maintaining the stereochemistry of the double bond. Isomerization can occur, leading to a mixture of E/Z products. The goal is a stereoretentive coupling, where the geometry of the starting boronate is faithfully transferred to the product.[9] This is highly dependent on the choice of catalyst system.[10]

The Electrophilic Partner (R¹-X)

The choice of the electrophilic partner (typically an aryl or vinyl halide/triflate) significantly impacts reaction conditions.

  • Reactivity Order : Iodides are the most reactive, followed by triflates, bromides, and finally chlorides.[4]

  • Steric Hindrance : Highly substituted or sterically hindered halides may require more active catalyst systems (e.g., those with bulky, electron-rich ligands) to promote the oxidative addition step.

  • Electronic Effects : Electron-withdrawing groups on the halide partner generally accelerate oxidative addition, while electron-donating groups can slow it down.

Selecting the Optimal Catalyst System

The success of the coupling reaction is dictated by the synergistic interplay of the palladium source, ligand, base, and solvent.

Palladium Precatalyst

While numerous palladium sources exist, they all must generate the active Pd(0) species in situ.

  • Pd(0) Sources : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common Pd(0) precatalysts that can directly enter the catalytic cycle. Pd(PPh₃)₄ comes pre-ligated, while Pd₂(dba)₃ requires the addition of an external ligand.

  • Modern Precatalysts : Advanced, well-defined precatalysts based on bulky biarylphosphine ligands (e.g., XPhos-Pd-G3) or N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-IPr) offer high stability and activity, often allowing for lower catalyst loadings and milder conditions.[1][11]

Ligands: The Key to Stereoretention and Reactivity

The ligand stabilizes the palladium center and modulates its electronic and steric properties, profoundly influencing the reaction outcome.[12][13]

  • For Alkenylboronates : The primary goal is to promote rapid reductive elimination while suppressing side reactions like β-hydride elimination or double bond isomerization.

  • Bulky, Electron-Rich Phosphines : Ligands such as triphenylphosphine (PPh₃) are a classic choice.[9] However, for challenging couplings and to ensure high stereoretention, more sophisticated biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior.[14] Their steric bulk accelerates the reductive elimination step, which is crucial for preserving the alkene geometry.[1][10]

  • N-Heterocyclic Carbenes (NHCs) : These offer strong σ-donation and are highly effective for coupling less reactive electrophiles like aryl chlorides.[5]

Base and Solvent

The base is not merely a spectator; it is essential for activating the boronic ester.[5][6]

  • Common Bases :

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used, with Cs₂CO₃ being more soluble and often more effective for difficult couplings.[9][15]

    • Phosphates (K₃PO₄): A strong base that is particularly effective, especially with hindered substrates.[16]

    • Hydroxides/Alkoxides (NaOH, t-BuOK): Very strong bases, but can promote side reactions if not used carefully.

  • Solvent Systems : The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Aprotic Solvents : Dioxane, tetrahydrofuran (THF), and toluene are common choices.[1]

    • Aqueous Mixtures : Reactions are frequently run in a mixture of an organic solvent and water (e.g., THF/H₂O, Dioxane/H₂O).[2][17] The water helps dissolve the inorganic base, facilitating its role in the catalytic cycle.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Reaction Components
ComponentRoleStoichiometry (Equivalents)Typical Mol%Notes
Aryl BromideElectrophile1.0-The limiting reagent.
AlkenylboronateNucleophile1.2 - 1.5-A slight excess ensures full conversion of the halide.
Pd PrecatalystCatalyst-1 - 5 mol%e.g., Pd(OAc)₂ or Pd₂(dba)₃.
LigandCatalyst Stabilizer-2 - 10 mol%e.g., PPh₃ or XPhos. (Ratio to Pd is key).
BaseActivator2.0 - 3.0-e.g., K₂CO₃ or K₃PO₄.
SolventReaction Medium--e.g., Dioxane/H₂O (4:1).
Experimental Workflow Diagram

Workflow prep 1. Reagent Preparation (Weigh solids, measure liquids) setup 2. Reaction Setup (Add solids to Schlenk flask) prep->setup inert 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) setup->inert solvent 4. Add Solvents (Anhydrous organic solvent + degassed aq. base) inert->solvent degas 5. Degas Mixture (Sparging or Freeze-Pump-Thaw) solvent->degas catalyst 6. Add Catalyst (Under positive N₂/Ar pressure) degas->catalyst react 7. Reaction (Heat to specified temperature, stir) catalyst->react monitor 8. Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup 9. Workup (Quench, extract, dry) monitor->workup Complete purify 10. Purification (Column Chromatography) workup->purify analyze 11. Characterization (NMR, MS, GC) purify->analyze

Figure 2: Step-by-step workflow for setting up and performing the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds can be toxic and flammable.

  • Reagent Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.3 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Establish Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the catalyst.[7][18]

  • Solvent Addition : Add the organic solvent (e.g., 4 mL of dioxane) and the aqueous solvent (e.g., 1 mL of degassed water) via syringe. The aqueous solution of the base should be thoroughly degassed by sparging with inert gas for 15-20 minutes prior to addition.

  • Degassing : Further degas the entire reaction mixture by bubbling inert gas through the solution for 10-15 minutes. For very sensitive reactions, three cycles of a freeze-pump-thaw procedure are recommended.

  • Catalyst Addition : While maintaining a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol). If using a pre-formed catalyst like Pd(PPh₃)₄, a separate ligand is not needed.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at the desired temperature (a good starting point is 60-80 °C).[16] Stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

  • Workup :

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired coupled product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Impure reagents or solvents.3. Insufficient temperature.4. Ineffective base or ligand.1. Ensure rigorous degassing; use fresh catalyst.[7][18]2. Use high-purity, dry solvents; check purity of starting materials.[7]3. Increase temperature incrementally (e.g., in 10 °C steps).4. Screen different bases (e.g., switch K₂CO₃ to K₃PO₄) or more active ligands (e.g., PPh₃ to XPhos).
Protodeboronation 1. Presence of excess water/protons.2. Reaction is too slow, allowing decomposition.3. Base is too strong or reaction temperature too high.1. Use anhydrous base or minimize water content.2. Use a more active catalyst system to accelerate coupling over decomposition.[11]3. Switch to a milder base (e.g., K₂CO₃) or lower the temperature.
Homocoupling of Boronate 1. Presence of oxygen/oxidants.2. Use of a Pd(II) precatalyst without efficient reduction.1. Improve degassing technique to strictly exclude oxygen.[1]2. Ensure conditions are suitable for reduction or switch to a Pd(0) source.
Loss of Stereochemistry 1. Ligand is not bulky enough.2. Reaction temperature is too high.3. Competing reaction pathways (e.g., Heck-type).[15]1. Switch to a bulkier ligand (e.g., XPhos, SPhos) known to promote stereoretention.[10]2. Attempt the reaction at a lower temperature, even if it requires a longer time.3. Re-evaluate the catalyst system; sometimes a different Pd/ligand combination can suppress side reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for the stereocontrolled synthesis of propenyl-substituted compounds. Success relies on a holistic understanding of the reaction mechanism and careful control of experimental parameters. The most critical factor for achieving high yield and stereoretention is the judicious selection of the ligand and base, coupled with the rigorous exclusion of atmospheric oxygen. By following the protocols and troubleshooting advice outlined in this guide, researchers can confidently employ this versatile reaction in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Molander, G. A., & Brown, M. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates. Journal of the American Chemical Society, 135(29), 10642–10645. [Link]

  • Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3805–3819. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]

  • Nolan, S. P. (2005). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. Organometallics, 24(6), 1042-1045. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(1), 4-15. [Link]

  • Pregosin, P. S. (2007). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Dalton Transactions, (34), 3745-3755. [Link]

  • Wang, L., et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 1(4), 548-553. [Link]

  • Nelson, H. M., & Toste, F. D. (2012). Stereoretentive Suzuki−Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. Journal of the American Chemical Society, 134(9), 4164–4167. [Link]

  • MySkinRecipes. 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

  • Whitwood, A. C. (2010). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Angewandte Chemie International Edition, 62(4), e202214309. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides. PubMed. [Link]

  • Scite.ai. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]

  • Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. [Link]

  • Buchwald, S. L., & Fors, B. P. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(34), 13244–13247. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]

  • MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]

  • Soderquist, J. A. (2006). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. Angewandte Chemie International Edition, 45(4), 623-625. [Link]

  • Cacchi, S., et al. (2013). Suzuki-Miyaura cross-coupling catalyzed by protein-stabilized palladium nanoparticles under aerobic conditions in water: application to a one-pot chemoenzymatic enantioselective synthesis of chiral biaryl alcohols. Green Chemistry, 15(4), 1006-1014. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1985). Novel and convenient method for the stereo- and regiospecific synthesis of conjugated alkadienes and alkenynes via the palladium-catalyzed cross-coupling reaction of 1-alkenylboranes with bromoalkenes and bromoalkynes. Journal of the American Chemical Society, 107(4), 972–980. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

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Application Notes and Protocols: Base Selection for Suzuki Reactions with 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The reaction couples an organoboron species with an organic halide or triflate using a palladium catalyst and a base.[1][4] This guide focuses on a specific and highly useful class of organoboron reagents: vinylboronate esters, exemplified by 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. This reagent is a versatile building block for introducing a propenyl group, a common motif in pharmaceuticals and advanced materials.[5][6]

While the choice of catalyst and ligand often receives the most attention, the selection of the base is a critical parameter that can profoundly impact reaction yield, rate, and selectivity.[7][8] The base is not a mere spectator; it plays an active and multifaceted role in the catalytic cycle.[1][4][9] This document provides an in-depth analysis of base selection for Suzuki couplings involving this vinylboronate ester, offering mechanistic insights, a comparative analysis of common bases, and detailed experimental protocols to guide researchers toward successful outcomes.

The Mechanistic Imperative: Why is a Base Essential?

The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][10] The base is most critically involved in the transmetalation step, which is often rate-determining.[11]

There are two widely accepted mechanistic proposals for the role of the base:

  • The Boronate Pathway: The base reacts with the neutral organoboron species (a boronic acid or ester) to form a more nucleophilic, tetra-coordinate "ate" complex (a boronate).[12][13][14] This activated boronate then readily transfers its organic group to the palladium(II) center.[12][15][16]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first exchanges with the halide on the palladium(II) complex formed after oxidative addition.[17][18] This generates a palladium-hydroxo or palladium-alkoxo species, which then reacts with the neutral boronic acid or ester in the transmetalation step.[17][18]

Computational and experimental evidence suggests that both pathways can be operative, but for many common conditions involving aqueous mixtures and weaker bases like carbonates or phosphates, the reaction between a palladium-hydroxo complex and the neutral boronic acid is a major contributor to transmetalation.[16][17] Regardless of the precise pathway, the fundamental role of the base is to facilitate the transfer of the vinyl group from boron to palladium, a step that does not proceed efficiently in its absence.[14]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura coupling, highlighting the critical points of base intervention.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation (Boronate Pathway) Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_X R¹-Pd(II)Ln-X OxAdd->PdII_X Base_Activation Base Activation PdII_X->Base_Activation Base (e.g., OH⁻) PdII_OH R¹-Pd(II)Ln-OH Base_Activation->PdII_OH Transmetalation Transmetalation (R²-B(OR)₂) PdII_OH->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product (R¹-R²) BoronicEster R²-B(pin) Boronate [R²-B(pin)(OH)]⁻ BoronicEster->Boronate + Base (OH⁻) Boronate->Transmetalation Alternative Path caption Suzuki-Miyaura Catalytic Cycle Base_Selection Start Start: Suzuki Coupling with Vinylboronate Ester Substrate_Check Does the organic halide have base-sensitive functional groups? Start->Substrate_Check Reactivity_Check Is the organic halide unreactive (e.g., Ar-Cl)? Substrate_Check->Reactivity_Check No Base_Mild Use a Milder Base: - K₂CO₃ - KF Substrate_Check->Base_Mild Yes Base_Standard Standard Starting Point: - K₂CO₃ - K₃PO₄ Reactivity_Check->Base_Standard No Base_Strong Use a Stronger Base: - K₃PO₄ - Cs₂CO₃ Reactivity_Check->Base_Strong Yes Troubleshoot Low Yield? Consider Side Reactions (Protodeboronation) Base_Mild->Troubleshoot Base_Standard->Troubleshoot Base_Strong->Troubleshoot Anhydrous Try Anhydrous Conditions: - K₃PO₄ in Dioxane/Toluene Troubleshoot->Anhydrous caption Base Selection Workflow

Caption: A workflow to guide the selection of a base.

Detailed Experimental Protocols

The following protocols provide general guidelines. Researchers must optimize conditions for their specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: General Coupling Using Potassium Carbonate (K₂CO₃)

This protocol is a robust starting point for coupling with a range of aryl or vinyl bromides and iodides.

Materials:

  • Organic Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the organic halide, the vinylboronate ester, the palladium catalyst, the phosphine ligand, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the 1,4-dioxane and water via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Coupling of Less Reactive Halides Using Potassium Phosphate (K₃PO₄)

This protocol is recommended for more challenging substrates, such as electron-rich aryl bromides or aryl chlorides, where a stronger base may be required. [11] Materials:

  • Organic Halide (e.g., Aryl Chloride) (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos, 0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄, finely ground, 3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the organic halide, the vinylboronate ester, Pd₂(dba)₃, the phosphine ligand, and finely ground K₃PO₄ to a dry reaction vessel.

  • Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress over 4-24 hours. The use of a more electron-rich, bulky ligand is often crucial for the activation of aryl chlorides.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction by carefully adding water.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s) Related to BaseRecommended Solution(s)
Low or No Conversion Insufficient Base Strength: The base is too weak to facilitate transmetalation efficiently.Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). [9]
Poor Base Solubility: The base is not sufficiently soluble or well-mixed in the solvent system.Use a more soluble base (e.g., Cs₂CO₃), grind the base to a fine powder, or ensure vigorous stirring. [9]
Significant Protodeboronation Base is too Strong: A highly basic environment, especially with water, is promoting the C-B bond cleavage. [9][19]Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF). Try running the reaction under anhydrous conditions. [20]Lower the reaction temperature.
Degradation of Starting Material/Product Base-Labile Functional Groups: The chosen base is too harsh for sensitive groups on the substrate.Use a milder base such as KF or NaHCO₃. [15][20]Protect the sensitive functional group if possible.
Reaction Stalls Base Deactivation: The base may be consumed by acidic impurities or byproducts over time.Ensure all reagents are pure. Consider adding the base in portions if the reaction is prolonged.

Conclusion

The rational selection of a base is paramount for the success of Suzuki-Miyaura couplings involving this compound. A nuanced understanding of the base's role in the catalytic cycle and its potential to induce side reactions like protodeboronation is essential for optimizing reaction outcomes. For general applications, potassium carbonate offers a reliable and cost-effective starting point, while potassium phosphate provides enhanced reactivity for more challenging substrates. By carefully considering the nature of the organic halide, the reaction conditions, and potential side reactions, researchers can confidently select the appropriate base to achieve high yields and purity in their synthetic endeavors.

References

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. (2024-10-10). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. (2025-08-09). [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF. ResearchGate. (2025-08-06). [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions | Journal of the American Chemical Society. ACS Publications. (2011-01-31). [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. ACS Publications. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). [Link]

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. (2022-09-10). [Link]

  • Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base | Organic Letters. ACS Publications. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Royal Society of Chemistry. (2013-10-03). [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. (2025-08-06). [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • The Suzuki Reaction. StuDocu. (2014-02-06). [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024-03-22). [Link]

  • 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. MySkinRecipes. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. National Institutes of Health (NIH). [Link]

  • A Highly Efficient and Recyclable Ligand-Free Protocol for the Suzuki Coupling Reaction of Potassium Aryltrifluoroborates in Water. ResearchGate. (2025-08-06). [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Boronic acid - Wikipedia. Wikipedia. [Link]

  • Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. ResearchGate. [Link]

  • 4,4,5,5-tetramethyl-2-(2-(p-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. MySkinRecipes. [Link]

  • (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. (2013-10-03). [Link]

  • Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-16). [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. (2024-02-23). [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. (2025-03-16). [Link]

  • The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. ResearchGate. (2025-08-06). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • What is the proper way to set up a suzuki coupling? : r/chemistry. Reddit. (2020-12-27). [Link]

  • Suzuki cross-coupling reaction. YouTube. (2020-02-14). [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. (2014-07-07). [Link]

  • 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. PubChem. [Link]

Sources

Application Note & Protocol: High-Fidelity Vinylation using (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Vinylation

The introduction of a vinyl group (C=C) into molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Vinylated compounds serve as versatile intermediates, enabling a wide array of subsequent transformations. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and high stereoselectivity.[3][4]

This guide focuses on the application of (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane , a pinacol boronic ester, as a superior reagent for vinylation. Pinacol esters offer enhanced stability, ease of handling, and resistance to common side reactions like protodeboronation compared to their corresponding boronic acids.[5][6] This makes them ideal for complex, multi-step syntheses where reagent robustness is paramount.[2][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for rational optimization and troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7][9]

  • Transmetalation : The organic group from the boronic ester is transferred to the palladium center. This step is critically dependent on activation by a base. The base reacts with the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transfer of the vinyl group to the Pd(II) center.[10][11][12]

  • Reductive Elimination : The two organic fragments (the aryl group and the vinyl group) on the Pd(II) center couple and are expelled, forming the final product and regenerating the catalytically active Pd(0) species.[7][8][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-Vinyl OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Vinyl TM_Complex->Product ArylHalide Ar-X ArylHalide->OA_Complex BoronicEster Vinyl-BPin + Base BoronicEster->TM_Complex caption Fig 1. The Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the vinylation hinges on the careful selection of several key parameters. The following table summarizes common starting points for optimization.

ComponentRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄ (0.5-5 mol%)Pd(OAc)₂ (1-5 mol%)PdCl₂(dppf) (1-5 mol%)Buchwald Precatalysts (G3/G4)Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Pd(OAc)₂ and PdCl₂(dppf) are stable Pd(II) precatalysts that are reduced in situ.[6] Buchwald precatalysts are highly efficient and generate the active catalyst cleanly, often allowing for lower catalyst loadings and milder conditions.[6]
Ligand PPh₃ (Triphenylphosphine)SPhos, XPhos (Buchwald ligands)PCy₃ (Tricyclohexylphosphine)Ligands stabilize the Pd(0) species, prevent catalyst decomposition, and modulate reactivity.[9] Electron-rich and bulky ligands like SPhos or XPhos often accelerate oxidative addition (especially for less reactive aryl chlorides) and promote reductive elimination.[9][11]
Base K₂CO₃, Cs₂CO₃ (Carbonates)K₃PO₄ (Phosphate)CsF (Fluoride)A base is essential for activating the boronic ester for transmetalation.[10][11] K₃PO₄ is a strong, non-nucleophilic base effective in many systems. Cs₂CO₃ offers good solubility. CsF can be particularly effective for minimizing protodeboronation of sensitive substrates.[13][14] The base's strength and solubility can significantly impact reaction kinetics.[15]
Solvent System Dioxane / H₂OToluene / H₂OTHF / H₂OIsopropanolA mixture of an organic solvent and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[9] The choice of organic solvent (e.g., Dioxane, THF, Toluene) depends on the solubility of the substrates and the desired reaction temperature.[9]
Temperature Room Temperature to 100 °CMany modern catalyst systems can operate efficiently at room temperature.[10] However, for less reactive substrates (e.g., aryl chlorides), heating is often required to drive the reaction to completion. Monitor for potential thermal degradation of sensitive functional groups.

Standard Laboratory Protocol for Vinylation

This protocol provides a reliable starting point for the vinylation of an aryl bromide with (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane.

Materials:

  • Aryl bromide (1.0 equiv)

  • (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Preparation: Add the aryl bromide (1.0 mmol), (E)-propenyl boronic ester (1.2 mmol), and K₃PO₄ (2.0 mmol) to a Schlenk flask. Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.02 mmol). Then, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Note: Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use to prevent oxidation of the catalyst.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure vinylated product.

Workflow A 1. Add Solids to Flask (Ar-Br, Boronic Ester, Base) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Catalyst & Solvents (Pd Source, Dioxane/H₂O) B->C D 4. Heat and Stir (80-90 °C) C->D E 5. Monitor Reaction (TLC / GC-MS) D->E F 6. Quench & Extract (EtOAc / H₂O) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Fig 2. Experimental Workflow for Suzuki Vinylation

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) source has oxidized. Pd(II) precatalyst failed to reduce.[6]Use a fresh bottle of catalyst. Consider using a robust precatalyst (e.g., Buchwald G3/G4). Ensure solvents are rigorously degassed.[6]
Insufficient Base: Base is not strong enough or has poor solubility.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.
Poor Reagent Quality: Boronic ester has degraded (protodeboronation).[6][9]Check the purity of the boronic ester by NMR. Use a higher equivalence (e.g., 1.5 equiv). Store boronic esters in a desiccator.
Homo-coupling of Aryl Halide Presence of Oxygen: Oxygen can facilitate the homo-coupling pathway.Improve degassing procedures for solvents and the reaction vessel. Maintain a positive pressure of inert gas throughout the setup.
Protodeboronation Excess Water or Acidity: The boronic ester is hydrolyzed back to propene.[9]Use a less aqueous solvent system or anhydrous conditions with a base like CsF.[13][14] Ensure the aryl halide starting material is not acidic.
Loss of (E)-Stereochemistry Isomerization Pathway: Although rare under standard conditions, certain catalysts or additives could promote isomerization.This reaction is generally highly stereoretentive. If isomerization is observed, re-screen catalyst/ligand combinations. Ensure the starting boronic ester is isomerically pure.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Skrydstrup, T., et al. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • Pinto, J. R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Aggarwal, V. K., et al. (2014). Stereodivergent Olefination of Enantioenriched Boronic Esters. Angewandte Chemie International Edition. [Link]

  • Biscoe, M. R., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Beller, M., et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry. [Link]

  • Occhiato, E. G., et al. (2001). Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. The Journal of Organic Chemistry. [Link]

  • MySkinRecipes. (n.d.). 4,4,5,5-tetramethyl-2-(2-(p-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

  • Biscoe, M. R., et al. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • MySkinRecipes. (n.d.). 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Newman, S. G., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters. [Link]

  • Aggarwal, V. K., et al. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Biscoe, M. R., et al. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol hydrochloride. [Link]

Sources

purification of products from 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Successful Purification of Alkenyl Boronate Esters

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of reaction products involving 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane and related alkenyl boronate esters. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying chemical principles that govern purification strategies. We address common challenges, including product degradation on silica gel and the removal of persistent impurities, offering field-proven solutions from extractive work-ups to advanced chromatographic techniques and crystallization.

Introduction: The Challenge of Purifying Boronate Esters

This compound is a member of the pinacol boronate ester family, a class of reagents indispensable to modern organic synthesis. Their prominent role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has made them a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1]

However, the utility of these reagents is often counterbalanced by significant challenges in their purification. Unlike typical organic molecules, boronate esters possess a unique sensitivity that can lead to low recovery, product degradation, or contamination with boron-containing impurities.[2][3] The Lewis acidic nature of the boron atom and the susceptibility of the boronic ester to hydrolysis are the primary culprits.[2][4] This guide provides a systematic approach to navigating these challenges, ensuring the isolation of highly pure materials essential for subsequent synthetic steps and biological evaluation.

Core Purification Challenges: Causality and Mechanism

A successful purification strategy begins with understanding the specific hurdles associated with boronate esters.

On-Column Hydrolysis and Adsorption

Standard silica gel, the workhorse of chromatographic purification, is notoriously problematic for boronate esters. Its surface is populated with acidic silanol groups (Si-OH) that can act as both a Lewis base and a Brønsted acid. This leads to two primary degradation pathways:

  • Strong Adsorption: The electron-deficient boron atom of the ester can coordinate strongly to the Lewis basic silanol groups.[2] This interaction results in significant product streaking on Thin Layer Chromatography (TLC) plates, immobile spots at the origin, and ultimately, poor recovery of the product from a column.[5] In some cases, the product may be lost entirely to irreversible adsorption.[6]

  • Acid-Catalyzed Hydrolysis: The acidic nature of the silica surface, coupled with trace amounts of water in the eluent, can catalyze the hydrolysis of the pinacol ester back to its corresponding boronic acid.[2][4] The resulting boronic acid is significantly more polar and will remain at the baseline, again leading to apparent product loss.

Common Reaction Byproducts and Impurities

Purification is not only about preserving the desired product but also about effectively removing contaminants. Key impurities in reactions involving alkenyl boronate esters include:

  • Unreacted Starting Materials: Such as aryl or vinyl halides.

  • Homocoupled Byproducts: Arising from the coupling of two starting material molecules.

  • Excess Boron Reagents: Including bis(pinacolato)diboron (B₂pin₂).

  • Boronic Acids: Formed from the hydrolysis of the ester during the reaction or aqueous work-up.[2]

Strategic Purification Protocols

The optimal purification strategy is dictated by the physical properties of the target compound and the nature of the impurities. The following decision tree provides a logical workflow for selecting the appropriate method.

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_crude_ok Is crude material sufficient for the next step? is_solid->is_crude_ok No (Oil or Amorphous) recrystallize Strategy 1: Recrystallization or Trituration is_solid->recrystallize Yes chromatography Initiate Chromatographic Purification is_crude_ok->chromatography No silica_plug Strategy 2: Simple Filtration (Silica/Celite Plug) is_crude_ok->silica_plug Yes tlc_test Run TLC on Standard Silica chromatography->tlc_test tlc_result Does TLC show streaking or baseline retention? tlc_test->tlc_result standard_chrom Strategy 3: Standard Chromatography (Use with caution) tlc_result->standard_chrom No modified_chrom Strategy 4: Modified Chromatography (Boric Acid-Treated Silica or Alumina) tlc_result->modified_chrom Yes

Caption: Decision tree for selecting a purification strategy.

Strategy 1: Recrystallization and Trituration

For crystalline solid products, recrystallization is the most powerful purification technique, often yielding material of >99% purity.[2][7]

  • Principle: This method exploits the differences in solubility between the desired product and impurities in a given solvent at different temperatures. The product should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Protocol:

    • Dissolve the crude solid in the minimum amount of a suitable hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Trituration: If the product is an amorphous solid or fails to crystallize well, trituration can be effective. This involves suspending the crude material in a solvent in which the product is insoluble but the impurities are soluble, effectively washing the impurities away.[2][8]

Strategy 2: Extractive Work-Up and Washes

A thoughtful liquid-liquid extraction sequence can remove a significant portion of impurities before any chromatography is attempted, simplifying the final purification.[9]

  • Principle: Exploits the differential partitioning of compounds between an organic solvent and an aqueous phase based on their acidity, basicity, and polarity.

  • Application - Removing Boronic Acid Impurities: Boronic acids are acidic and can be deprotonated by a mild base to form a charged boronate salt, which is highly soluble in the aqueous phase.[10][11]

  • Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) to remove acidic impurities like boronic acids.[10][12]

    • Separate the aqueous layer.

    • Wash the organic layer with water and then with saturated brine to remove residual aqueous base and dissolved water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

Strategy 3: Advanced Chromatographic Methods

When chromatography is necessary, deactivating the silica gel is critical for preserving the integrity of the boronate ester.[2]

3.3.1 Boric Acid-Impregnated Silica Gel Chromatography

This is the most effective and widely adopted method for the chromatographic purification of pinacol boronate esters.[13][14]

  • Principle: Treating the silica gel with boric acid effectively neutralizes the highly adsorptive, Lewis basic silanol sites, preventing both over-adsorption and acid-catalyzed hydrolysis of the boronate ester.[5] The diagram below illustrates this concept.

Silica_Deactivation cluster_0 Standard Silica Gel cluster_1 Boric Acid-Treated Silica Gel node_a Si-OH (Lewis Basic Site) node_b R-B(OPin) (Lewis Acidic Ester) node_a->node_b Strong Adsorption (Product Loss) node_c Si-O-B(OH)2 (Deactivated Site) node_d R-B(OPin) (Ester) node_c->node_d Weak Interaction (Successful Elution)

Caption: Deactivation of silica gel sites by boric acid treatment.

  • Protocol for Preparation of Boric Acid-Treated Silica Gel: [2]

    • Preparation: Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.

    • Slurry: In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.

    • Agitation: Gently agitate the slurry for 1 hour at room temperature.

    • Filtration: Remove the solvent by filtration using a Büchner funnel.

    • Washing: Wash the treated silica gel thoroughly with ethanol (approx. 600 mL per 100 g of silica).

    • Drying: Dry the silica gel under high vacuum, for instance at 60°C for 1.5–2 hours, until it becomes a completely free-flowing powder. The silica is now ready for use.

  • Comparative TLC Data: The effectiveness of this treatment is evident even at the TLC stage.

Compound ClassStationary PhaseObservation% Adsorbed at BaselineReference
Pinacol Boronic EsterStandard SilicaSignificant streaking/spot at origin~28%[2][5]
Pinacol Boronic EsterBoric Acid-Treated SilicaClean spot, higher Rƒ< 5%[2][5]

3.3.2 Alternative Stationary Phases

For certain, less polar boronate esters, neutral alumina can be a viable alternative to silica gel.[2][7] It lacks the strong Brønsted acidity of silica, reducing the risk of hydrolysis. However, its Lewis acidity can still cause adsorption issues for more functionalized molecules.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Product is an oil and cannot be recrystallized. The compound is amorphous or has a low melting point.Use chromatography with boric acid-treated silica.[2] For volatile oils, consider Kugelrohr distillation under high vacuum.[7]
Product streaks badly on TLC, even with treated silica. 1. The compound is exceptionally polar or has multiple Lewis basic sites. 2. Eluent is not optimized.1. Consider using neutral alumina as the stationary phase.[7] 2. Add a small amount (~0.5-1%) of a non-nucleophilic base like triethylamine (NEt₃) to the eluent to further cap acidic sites.[2]
NMR of "purified" product shows corresponding boronic acid. Hydrolysis occurred during aqueous work-up or on the column.1. Ensure all solvents and glassware for chromatography are rigorously dry.[2] 2. Minimize contact time with water during work-up. Use brine washes and dry the organic layer thoroughly. 3. Use boric acid-treated silica to prevent on-column hydrolysis.
Cannot separate the product from a very similar impurity. The compounds have nearly identical polarity.1. Try a different solvent system for chromatography to alter selectivity. 2. If the product is a solid, attempt fractional crystallization. 3. As an advanced method, consider derivatizing the boronic ester to a crystalline salt (e.g., a trifluoroborate salt with KHF₂) for easier purification, followed by regeneration.[6]
Compound is not UV-active, making it hard to track. The molecule lacks a suitable chromophore.Stain TLC plates with potassium permanganate (KMnO₄) or p-anisaldehyde solution, followed by gentle heating.[2]

Conclusion

The successful purification of products from reactions of this compound hinges on a foundational understanding of their chemical sensitivities. Standard purification techniques must be adapted to mitigate the risks of hydrolysis and strong adsorption on silica gel. The use of boric acid-impregnated silica gel stands out as a reliable and highly effective method for chromatographic separation. For solid products, recrystallization remains the gold standard. By employing the strategic workflows and detailed protocols outlined in this guide, researchers can confidently isolate high-purity alkenyl boronate esters, ensuring the integrity of their materials and the success of subsequent synthetic endeavors.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]

  • Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. CSJ Journals. [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Otsuka, T., et al. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]

  • Das, S., et al. (2020). Efficiently self-healing boronic ester crystals. PubMed Central. [Link]

  • Otsuka, T., et al. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]

  • Das, S., et al. (2020). Efficiently self-healing boronic ester crystals. Chemical Science (RSC Publishing). [Link]

  • Reddit discussion on Purification of alkyl Bpin/other alkyl boronic esters. (2022). r/Chempros. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]

  • Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

  • Li, G., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). Reaction Work-Ups. [Link]

  • Reddit discussion on removing a boronic acid in a workup. (2015). r/chemistry. [Link]

  • Bodhuri, P. R., et al. (n.d.). Process for purification of boronic acid and its derivatives.

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Application Note & Protocols: Mastering Stereoselective Synthesis with (E/Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Propenylboronic Acid Pinacol Esters

In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. The creation of stereodefined alkenes, fundamental motifs in pharmaceuticals, agrochemicals, and advanced materials, demands reagents that are not only reactive but also stereochemically reliable. 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, commonly known as propenylboronic acid pinacol ester, has emerged as a cornerstone reagent for this purpose.[1] It is a stable, easy-to-handle organoboron compound that serves as a versatile building block for installing a propenyl group with predictable geometry.[2]

This reagent exists as two distinct geometric isomers: (E)-propenylboronic acid pinacol ester and (Z)-propenylboronic acid pinacol ester. The power of this reagent lies in its ability to transfer this predefined geometry to a target molecule with high fidelity, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] The stereochemical outcome of the final product is directly contingent on the isomeric purity of the starting boronic ester, making the synthesis of the (E) and (Z) isomers a critical first step.[5][6]

This guide provides an in-depth exploration of the synthesis and application of these isomers, focusing on the underlying principles that govern their stereoselectivity and offering detailed, field-proven protocols for their use in research and development.

Foundational Synthesis: Accessing Isomerically Pure (E)- and (Z)-Propenylboronic Esters

The successful application of propenylboronic acid pinacol ester begins with its stereoselective synthesis. The choice of synthetic route is dictated by the desired geometry of the double bond.

Synthesis of the (E)-Isomer via Alkyne Hydroboration

The (E)-isomer is readily accessible through the hydroboration of propyne. This reaction typically proceeds with excellent regio- and stereoselectivity, yielding the anti-Markovnikov addition product with syn-addition of the H-B bond across the triple bond.

Causality of Selectivity: The hydroboration of terminal alkynes with pinacolborane (HBpin) often requires a catalyst to proceed efficiently. Catalysts like dicyclohexylborane facilitate the reaction, leading to the formation of the thermodynamically favored (E)-alkenylboronate.[7] Metal-free methods, such as those employing microwave irradiation, have also been developed as efficient and environmentally benign alternatives.[8]

Protocol 1: Synthesis of (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

ReagentMWAmountMolesEq.
Propyne (gas)40.07As needed--
Pinacolborane (HBpin)127.9810.0 g78.1 mmol1.0
Dicyclohexylborane178.140.70 g3.9 mmol0.05
Tetrahydrofuran (THF), anhydrous-100 mL--

Step-by-Step Procedure:

  • Setup: To an oven-dried 250 mL three-neck flask equipped with a magnetic stir bar, a gas inlet adapter, and a condenser under an argon atmosphere, add dicyclohexylborane and anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pinacolborane dropwise via syringe.

  • Hydroboration: Bubble propyne gas gently through the solution for 2-3 hours while maintaining the temperature at 0 °C. The reaction progress can be monitored by GC-MS analysis of aliquots.

  • Quench & Workup: Once the reaction is complete, slowly warm the mixture to room temperature. Carefully quench any residual borane by the slow addition of methanol (approx. 5 mL).

  • Isolation: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford the (E)-propenylboronic acid pinacol ester as a colorless oil. Purity should be assessed by ¹H NMR to confirm high isomeric purity (>98:2 E:Z).

Synthesis of the (Z)-Isomer via Catalytic Cross-Metathesis

The synthesis of the thermodynamically less stable (Z)-isomer is more challenging and requires specialized catalytic systems. Ruthenium-, Molybdenum-, or Tungsten-based catalysts designed for Z-selective olefin metathesis have proven highly effective.[5][6]

Causality of Selectivity: Certain Mo- or W-based monoaryloxide pyrrolide (MAP) catalysts create a sterically demanding environment around the metal center. This steric hindrance favors a specific orientation of the substrates in the metallacyclobutane intermediate, leading to the preferential formation of the Z-alkene product during the catalytic cycle.[6]

Protocol 2: Synthesis of (Z)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

ReagentMWAmountMolesEq.
Allylboronic acid pinacol ester168.045.0 g29.7 mmol1.0
Ethylene (gas)28.051 atm-excess
Mo-MAP Catalyst-1-5 mol%--
Toluene, anhydrous-150 mL--

Step-by-Step Procedure:

  • Setup: In a glovebox, charge an oven-dried Schlenk flask with the Mo-MAP catalyst and allylboronic acid pinacol ester.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Metathesis: Seal the flask, remove from the glovebox, and connect to an ethylene gas line (balloon pressure is sufficient). Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the conversion of the starting material by GC-MS.

  • Workup: Once complete, quench the catalyst by opening the flask to air and adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Purification: Concentrate the mixture in vacuo and purify by flash column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate) to isolate the (Z)-propenylboronic acid pinacol ester. Isomeric purity should be confirmed by ¹H NMR.

Core Application: Stereospecific Suzuki-Miyaura Cross-Coupling

The primary utility of isomerically pure propenylboronic esters is their participation in Suzuki-Miyaura reactions to form di- and tri-substituted alkenes. The reaction is renowned for proceeding with near-perfect retention of the double bond geometry.

The Stereoretentive Catalytic Cycle

The mechanism involves a palladium catalyst cycling through three key stages: oxidative addition, transmetalation, and reductive elimination. The stereochemical information of the propenyl group is preserved during the transmetalation step, where the organic fragment is transferred from the boron atom to the palladium center. This step is the key to the overall stereospecificity of the process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 ArPdR Ar-Pd(II)-R (Ln) ArPdX->ArPdR Transmetalation Transmetalation (Stereoretentive) Transmetalation->ArPdX ArPdR->Pd0 RedElim Reductive Elimination RedElim->ArPdR Product Ar-R ArX Ar-X Boronate R-B(OR)2 Base

Caption: Suzuki-Miyaura catalytic cycle highlighting the stereoretentive transmetalation step.

Protocol 3: General Procedure for Stereospecific Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (E)- or (Z)-propenylboronic acid pinacol ester with an aryl or vinyl halide/triflate.

ComponentRoleTypical Examples
Aryl/Vinyl (pseudo)halideElectrophileAryl bromides, iodides, triflates
Propenylboronic EsterNucleophile(E)- or (Z)-isomer (1.1 - 1.5 eq.)
Palladium CatalystCatalystPd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%)
BaseActivatorK₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 eq.)
SolventMediumDioxane/H₂O (4:1), Toluene/H₂O, DMF

Step-by-Step Procedure:

  • Setup: In a Schlenk flask, combine the aryl halide (1.0 eq.), the propenylboronic acid pinacol ester (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the stereodefined alkene product.

Key Considerations for Success
  • Catalyst & Ligand Choice: For less reactive electrophiles, such as aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or specific catalysts like those using FcPPh₂ may be required to facilitate the oxidative addition step and prevent catalyst decomposition.[3]

  • Base Selection: The base is crucial for forming the "ate" complex of the boronic ester, which is the active species for transmetalation.[2] K₃PO₄ is a robust, general-purpose base, while Cs₂CO₃ is often used for more challenging couplings.

  • Minimizing Protodeboronation: Vinylboronic esters can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[2] Using thoroughly degassed solvents, maintaining a strict inert atmosphere, and avoiding overly harsh (acidic) workup conditions can minimize this side reaction.

Representative Applications & Data

The stereospecificity of this methodology has been leveraged in the synthesis of numerous complex molecules and pharmacologically active agents.

EntryAryl HalideBoronic EsterProductYield (%)Stereoretention (%)
14-Bromoanisole(E)-propenyl-B(pin)(E)-1-methoxy-4-(prop-1-en-1-yl)benzene92>99
23-Iodopyridine(E)-propenyl-B(pin)(E)-3-(prop-1-en-1-yl)pyridine88>99
32,6-Dichloropyridine(E)-propenyl-B(pin)(E)-2-chloro-6-(prop-1-en-1-yl)pyridine75>99
4Combretastatin precursor(Z)-propenyl-B(pin)(Z)-Combretastatin A-485>98[5][6]

Overall Experimental Workflow

The entire process, from selecting the correct synthetic route for the boronic ester to obtaining the final coupled product, can be visualized as a streamlined workflow.

Workflow cluster_synthesis Isomer Synthesis cluster_coupling Application Propyne Propyne Hydroboration Protocol 1: Hydroboration Propyne->Hydroboration AllylBpin Allyl-B(pin) Metathesis Protocol 2: Cross-Metathesis AllylBpin->Metathesis E_Isomer (E)-Propenyl-B(pin) Hydroboration->E_Isomer Z_Isomer (Z)-Propenyl-B(pin) Metathesis->Z_Isomer Coupling Protocol 3: Suzuki-Miyaura Coupling E_Isomer->Coupling Z_Isomer->Coupling Purification Purification (Chromatography) Coupling->Purification FinalProduct Stereodefined Alkene Product Purification->FinalProduct

Caption: Workflow for stereoselective synthesis from isomer preparation to final product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst or a pre-catalyst; Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃); Increase reaction temperature in 10 °C increments.
Loss of Stereointegrity Isomerization of starting boronic ester; Isomerization of product under reaction conditions.Ensure high isomeric purity of the starting boronic ester by NMR; Reduce reaction time and/or temperature; Screen different catalyst/ligand combinations.
Significant Protodeboronation Presence of water/protons; Inefficient transmetalation.Use rigorously dried and degassed solvents; Ensure a strict inert atmosphere; Increase concentration or use a more effective catalyst system to favor the productive coupling pathway.
Formation of Homocoupled Byproducts Presence of oxygen; Catalyst decomposition.Thoroughly degas all solvents and reagents; Increase ligand-to-palladium ratio to stabilize the catalyst.

Conclusion

This compound is an exceptionally powerful reagent for modern synthetic chemistry. Its utility is rooted in the ability to synthesize the (E) and (Z) isomers with high purity, which then serve as reliable synthons in stereospecific Suzuki-Miyaura cross-coupling reactions. By understanding the causality behind the synthetic and coupling steps—from the steric drivers of Z-selective metathesis to the stereoretentive nature of transmetalation—researchers can confidently construct complex molecules with precise control over alkene geometry. This capability is invaluable in the fields of drug discovery, natural product synthesis, and materials science, where function is intrinsically linked to form.

References

  • Chem-Impex. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.

  • ResearchGate. Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron.

  • National Institutes of Health (NIH). Synthesis of Z-(Pinacolato)allylboron and Z-(Pinacolato)alkenylboron Compounds through Stereoselective Catalytic Cross-Metathesis.

  • Organic Syntheses. boronic esters.

  • National Institutes of Health (NIH). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

  • ResearchGate. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes.

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

  • Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.

  • PubMed. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron.

  • PubMed. Synthesis of Z-(pinacolato)allylboron and Z-(pinacolato)alkenylboron compounds through stereoselective catalytic cross-metathesis.

  • eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.

  • ResearchGate. 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane.

  • National Institutes of Health (NIH). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acid Pinacol Esters inSuzuki-Miyaura Cross-Coupling.

  • ResearchGate. (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

  • ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.

  • ChemicalBook. 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane.

  • Sci-Hub. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron.

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applications in pharmaceutical synthesis for 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the quest for efficient and modular synthetic methodologies is paramount. Among the vast toolkit available to medicinal chemists, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, enabling the assembly of complex molecular architectures with remarkable precision.[1] Central to the success of this powerful transformation is the judicious selection of organoboron reagents. This guide delves into the applications of a particularly valuable, yet often overlooked, building block: 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane .

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this reagent, complete with detailed application notes and reproducible protocols. We will explore the causality behind experimental choices, ensuring a deep understanding of the underlying principles that govern its reactivity.

Introduction to this compound

This compound, often referred to as (E/Z)-1-propenylboronic acid pinacol ester, is a stable, readily handled organoboron compound. The pinacol ester moiety confers enhanced stability compared to the free boronic acid, rendering it less susceptible to protodeboronation and facilitating its purification and storage.[2] Its primary role in pharmaceutical synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves to introduce a propenyl group onto an aromatic or vinylic scaffold.[3]

The propenyl motif is a valuable structural element in a variety of biologically active molecules, contributing to both the overall topography and electronic properties of the compound. The ability to introduce this group in a controlled and predictable manner is therefore of significant interest to medicinal chemists.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[3] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(pin)) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and must be optimized for each specific substrate pairing.[4]

Application in the Synthesis of Brefeldin A Analogues

A notable application of this compound is in the synthesis of analogues of Brefeldin A.[5] Brefeldin A is a fungal metabolite that exhibits a range of biological activities, including antiviral and anticancer properties.[6] The synthesis of novel analogues is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles.

In the synthesis of certain Brefeldin A analogues, the propenylboronate is coupled with a vinyl iodide partner to construct a key diene system within the macrolactone core. This transformation highlights the utility of the reagent in creating complex carbon skeletons.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the title reagent and its application in a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

The synthesis of the title compound is typically achieved through the hydroboration of propyne with pinacolborane. This reaction proceeds with syn-addition of the H-B bond across the triple bond, leading predominantly to the (E)-isomer.

Hydroboration_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Propyne Propyne Hydroboration Hydroboration (e.g., with a Rh or Ir catalyst) Propyne->Hydroboration Pinacolborane Pinacolborane Pinacolborane->Hydroboration Product (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane Hydroboration->Product

Figure 2: Workflow for the synthesis of the title compound via hydroboration.

Materials:

Reagent/SolventFormulaMWAmountMoles
PinacolboraneC₆H₁₃BO₂127.981.28 g10.0
PropyneC₃H₄40.06~0.4 g~10.0
Dichlorobis(triphenylphosphine)palladium(II)C₃₆H₃₀Cl₂P₂Pd701.9070.2 mg0.1
TriethylamineC₆H₁₅N101.191.52 g15.0
TolueneC₇H₈92.1420 mL-

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (70.2 mg, 0.1 mmol) and toluene (10 mL).

  • Add triethylamine (2.1 mL, 15.0 mmol) and pinacolborane (1.45 mL, 10.0 mmol) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble propyne gas (~0.4 g, ~10.0 mmol) through the solution for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

Expected Yield: 60-70%

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane with a representative aryl bromide.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aryl_Bromide Aryl Bromide Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) Aryl_Bromide->Suzuki_Coupling Propenyl_Boronate (E)-4,4,5,5-tetramethyl-2- (prop-1-en-1-yl)-1,3,2-dioxaborolane Propenyl_Boronate->Suzuki_Coupling Coupled_Product Aryl-Propenyl Product Suzuki_Coupling->Coupled_Product

Figure 3: General workflow for the Suzuki-Miyaura coupling of the title compound.

Materials:

Reagent/SolventFormulaMWAmountMoles
Aryl Bromide--1.0 mmol1.0
(E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolaneC₉H₁₇BO₂168.04201.6 mg1.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5657.8 mg0.05
Potassium CarbonateK₂CO₃138.21276.4 mg2.0
1,4-DioxaneC₄H₈O₂88.115 mL-
WaterH₂O18.021 mL-

Procedure:

  • In a microwave vial, combine the aryl bromide (1.0 mmol), (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (201.6 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-propenyl product.

Expected Yield: 70-90%

Causality Behind Experimental Choices

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available catalyst for Suzuki-Miyaura reactions. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[5] For more challenging couplings, other ligand systems, such as those based on bulky, electron-rich phosphines (e.g., SPhos, XPhos), may be required to improve reaction efficiency.

  • Base: An aqueous base, such as potassium carbonate, is essential for the transmetalation step.[3] The base activates the organoboron species, facilitating the transfer of the propenyl group from boron to palladium. Other bases like potassium phosphate or cesium carbonate can also be employed and may offer advantages in specific cases.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used.[4] The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.

  • Microwave Irradiation: The use of a microwave reactor can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[4]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the propenyl moiety in pharmaceutical synthesis. Its stability, coupled with the high efficiency of the Suzuki-Miyaura cross-coupling reaction, makes it an attractive building block for the construction of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors.

References

  • Synthesis and biological properties of novel brefeldin A analogues. PubMed, 25 Jul. 2013, [Link].

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central, [Link]. Accessed 17 Jan. 2026.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. ResearchGate, [Link]. Accessed 17 Jan. 2026.

  • Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A. PubMed, [Link]. Accessed 17 Jan. 2026.

  • Recent Synthesis and Discovery of Brefeldin A Analogs. MDPI, 18 Apr. 2018, [Link].

  • Suzuki Coupling. UCLA, [Link]. Accessed 17 Jan. 2026.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate, [Link]. Accessed 17 Jan. 2026.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]. Accessed 17 Jan. 2026.

  • The Raghavan Synthesis of Brefeldin A. Organic Chemistry Portal, 4 Sept. 2017, [Link].

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central, [Link]. Accessed 17 Jan. 2026.

  • Suzuki Coupling. Organic Chemistry Portal, [Link]. Accessed 17 Jan. 2026.

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing), 3 Oct. 2013, [Link].

  • 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane. PubChem, [Link]. Accessed 17 Jan. 2026.

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central, [Link]. Accessed 17 Jan. 2026.

  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate, [Link]. Accessed 17 Jan. 2026.

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv, [Link]. Accessed 17 Jan. 2026.

Sources

Application Notes and Protocols for 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a pinacol boronate ester of prop-1-en-1-ylboronic acid, has emerged as a pivotal reagent in the synthesis of advanced functional materials. Its unique structure, featuring a reactive alkenylboronate moiety, offers a gateway to a diverse range of polymeric architectures and organic electronic materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, detailed experimental protocols, and the scientific rationale behind its use in materials science. The stability and versatility of this compound, particularly in Suzuki-Miyaura cross-coupling and radical polymerization reactions, make it an invaluable tool for the design and synthesis of next-generation materials with tailored properties.

Part 1: Polymer Synthesis via Radical Polymerization

The vinyl group of this compound allows for its participation in radical polymerization, leading to the formation of polymers with pendant boronate ester groups. These polymers serve as versatile intermediates that can be further functionalized through subsequent reactions, offering a powerful platform for creating novel materials with unique properties.

Core Concept: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

To achieve polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the method of choice.[1] RAFT is a form of living radical polymerization that utilizes a chain transfer agent (RAFT agent) to mediate the polymerization process, allowing for the synthesis of well-defined block copolymers and other complex architectures.[1][2]

Experimental Protocol: RAFT Polymerization of 4,4,5,5-tetramethyl-2-isopropenyl-1,3,2-dioxaborolane

This protocol details the synthesis of a homopolymer using a dithiobenzoate-based RAFT agent.

Materials:

  • 4,4,5,5-tetramethyl-2-isopropenyl-1,3,2-dioxaborolane (Monomer)

  • 2-Cyano-2-propyl benzodithioate (RAFT Agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous toluene (Solvent)

  • Methanol (for precipitation)

  • Schlenk flask and manifold

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4,4,5,5-tetramethyl-2-isopropenyl-1,3,2-dioxaborolane (e.g., 1.0 g, 5.95 mmol), 2-cyano-2-propyl benzodithioate (e.g., 26.3 mg, 0.119 mmol, for a target degree of polymerization of 50), and AIBN (e.g., 3.9 mg, 0.024 mmol, [Monomer]:[RAFT]:[Initiator] = 250:5:1).

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.[3]

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at 70 °C.[3]

  • Reaction Monitoring: The polymerization is typically allowed to proceed for a predetermined time (e.g., 12-24 hours). The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Polymer Isolation: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • RAFT Agent Selection: The choice of RAFT agent is crucial for controlling the polymerization. Dithiobenzoates are effective for controlling the polymerization of methacrylate-like monomers.[1]

  • Initiator Concentration: The ratio of initiator to RAFT agent affects the number of "dead" polymer chains and the overall control of the polymerization. A lower initiator concentration relative to the RAFT agent leads to better control.[1]

  • Degassing: Oxygen is a radical scavenger and must be removed to ensure the polymerization proceeds efficiently and remains "living."[3]

  • Precipitation: Precipitation in a non-solvent like methanol is an effective way to separate the polymer from unreacted monomer and other small molecules.

Part 2: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation

This compound is a key building block in the synthesis of conjugated polymers for organic electronic applications. The Suzuki-Miyaura cross-coupling reaction allows for the formation of carbon-carbon bonds between the alkenylboronate and aryl halides, leading to the creation of extended π-conjugated systems.[4] These polymers are the active materials in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4][5]

Core Concept: Suzuki-Miyaura Catalyst-Transfer Polycondensation

Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is a powerful chain-growth polymerization method that enables the synthesis of well-defined conjugated polymers with controlled molecular weights and low dispersity.[6] This technique relies on the catalyst "walking" along the growing polymer chain, adding one monomer unit at a time.[6]

Experimental Protocol: Synthesis of a Poly(fluorene-alt-alkenyl) Copolymer

This protocol describes the synthesis of an alternating copolymer of a fluorene derivative and the title alkenylboronate.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (Monomer A)

  • This compound (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst precursor)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (Ligand)

  • Potassium phosphate (K₃PO₄) (Base)

  • Anhydrous tetrahydrofuran (THF) and water (Solvent system)

  • Phenylboronic acid (End-capping agent)

  • Methanol, acetone, hexanes (for purification)

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol) and this compound (e.g., 182 mg, 1.0 mmol) in anhydrous THF (e.g., 10 mL).

  • Catalyst Preparation: In a separate flask, prepare the active catalyst by dissolving Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol) and P(t-Bu)₃ (e.g., 8.1 mg, 0.04 mmol) in a small amount of THF.

  • Initiation of Polymerization: Add the catalyst solution to the monomer mixture. Then, add an aqueous solution of K₃PO₄ (e.g., 2 M, 2 mL) to the reaction.

  • Polycondensation: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir vigorously for 24-48 hours.

  • End-Capping: To terminate the polymerization and functionalize the chain ends, add a small amount of phenylboronic acid, followed by a small amount of bromobenzene, and continue stirring for another 2-4 hours.

  • Polymer Precipitation: Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the crude polymer.

  • Purification by Soxhlet Extraction: Collect the polymer by filtration and purify it by sequential Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues, oligomers, and unreacted monomers. The final polymer is typically extracted with a good solvent like chloroform or toluene.

  • Final Isolation: Precipitate the purified polymer from the chloroform or toluene fraction into methanol, filter, and dry under vacuum.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective for Suzuki-Miyaura couplings, promoting high catalytic activity.[6]

  • Base: An aqueous base is required to activate the boronate ester for transmetalation to the palladium center. K₃PO₄ is a commonly used base that provides good yields.

  • Solvent System: A two-phase solvent system of THF and water allows for the dissolution of both the organic monomers and the inorganic base.

  • Soxhlet Extraction: This continuous extraction method is essential for obtaining high-purity conjugated polymers, which is critical for their performance in electronic devices.

Part 3: Characterization of Synthesized Polymers

Thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships and to ensure their suitability for the intended applications.

Protocol 1: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC separates polymers based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[7][8]

Experimental Conditions:

ParameterValue
Instrument Agilent PL-GPC 50 or similar
Columns 2 x Agilent PLgel MIXED-C, 300 x 7.5 mm
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Temperature 35 °C
Detector Refractive Index (RI)
Calibration Polystyrene standards

Sample Preparation:

  • Dissolve the polymer in THF at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine monomer conversion.[9][10][11]

¹H NMR (400 MHz, CDCl₃):

  • Poly(4,4,5,5-tetramethyl-2-isopropenyl-1,3,2-dioxaborolane): Broad signals corresponding to the polymer backbone protons will be observed. The disappearance of the sharp vinyl proton signals from the monomer (typically around 5.5-6.0 ppm) indicates polymerization.

  • Poly(fluorene-alt-alkenyl) Copolymer: Characteristic signals for the aromatic protons of the fluorene unit and the vinyl protons of the alkenyl unit will be present. The integration of these signals can be used to confirm the copolymer composition.

¹³C NMR (100 MHz, CDCl₃):

  • Will show signals corresponding to the different carbon environments in the polymer backbone and side chains, confirming the expected connectivity.

Protocol 3: Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the characteristic functional groups present in the polymer.

  • B-O stretching: Look for strong absorptions in the region of 1300-1400 cm⁻¹.

  • C=C stretching: For the alkenyl-containing polymers, a peak around 1600-1650 cm⁻¹ is expected.

  • Aromatic C-H stretching: For fluorene-containing polymers, signals above 3000 cm⁻¹ will be present.

Part 4: Application in Organic Light-Emitting Diodes (OLEDs)

Polymers synthesized using this compound can be used as the emissive layer in polymer OLEDs (PLEDs).[12][13] The extended conjugation allows for efficient charge transport and luminescence.[5]

Device Fabrication Workflow

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition (Spin-Coating) cluster_2 Cathode Deposition cluster_3 Encapsulation & Testing ITO_Cleaning ITO Glass Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Hole Injection Layer (HIL) PEDOT:PSS UV_Ozone->PEDOT_PSS Emissive_Polymer Emissive Layer (EML) (e.g., Poly(fluorene-alt-alkenyl)) PEDOT_PSS->Emissive_Polymer Cathode Cathode Deposition (e.g., Ca/Al via Thermal Evaporation) Emissive_Polymer->Cathode Encapsulation Encapsulation (UV-cured epoxy and glass lid) Cathode->Encapsulation Testing Device Characterization (Current-Voltage-Luminance) Encapsulation->Testing

Sources

one-pot synthesis involving 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Facile One-Pot Synthesis of (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane via Iron-Catalyzed Hydroboration

Abstract

Alkenyl boronates are indispensable building blocks in modern organic synthesis, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions for the stereoselective formation of complex alkenes.[1][2] This guide provides a detailed protocol for a robust and cost-effective one-pot synthesis of (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane from propyne. By leveraging an earth-abundant iron catalyst, this method offers high regio- and stereoselectivity for the desired E-isomer, avoiding the use of expensive and toxic heavy metals.[3] This document is intended for researchers in synthetic chemistry and drug development, offering mechanistic insights, a step-by-step experimental workflow, characterization data, and troubleshooting advice.

Introduction and Scientific Rationale

The synthesis of vinylboronates, particularly pinacol esters, is of paramount importance for constructing carbon-carbon bonds with high fidelity.[4] Traditional methods often require multi-step procedures or the use of precious metal catalysts like palladium or platinum.[5][6] The development of catalytic systems based on more sustainable and inexpensive metals is a significant goal in green chemistry.

This application note details a one-pot hydroboration of propyne using bis(pinacolato)diboron (B₂pin₂) catalyzed by ferric chloride (FeCl₃). The choice of an iron catalyst is strategic; it is not only economical and low in toxicity but also demonstrates excellent catalytic activity and selectivity for the desired anti-Markovnikov addition product, yielding the thermodynamically favored E-vinyl boronate.[3] The "one-pot" nature of this protocol—where all reagents are combined in a single vessel without isolation of intermediates—maximizes efficiency, reduces solvent waste, and simplifies the overall synthetic process.

Reaction Mechanism and Catalytic Cycle

The reaction proceeds via a catalytic cycle involving an iron species. While the precise mechanism is subject to ongoing research, a plausible pathway is initiated by the interaction of the iron salt with the base and potentially trace amounts of water, which are often essential for product formation.[3]

Causality Behind Component Selection:

  • Catalyst (FeCl₃): An inexpensive, readily available, and effective Lewis acid catalyst for this transformation. Its use aligns with principles of sustainable chemistry.

  • Boron Source (B₂pin₂): A bench-stable and easy-to-handle solid that serves as the source of the pinacolboryl group.

  • Substrate (Propyne): The alkyne starting material. It is typically introduced as a gas or generated in situ.

  • Base (Cesium Carbonate, Cs₂CO₃): The base is crucial for activating the catalyst and facilitating the catalytic cycle. Cs₂CO₃ has been shown to be particularly effective in this system.[3]

  • Solvent (Acetone): Acetone is an effective solvent that provides good solubility for the reagents and operates at a suitable temperature (60 °C) to promote the reaction without significant decomposition.[3]

Below is a generalized workflow and a proposed catalytic cycle for the iron-catalyzed borylation of an alkyne.

G cluster_workflow Experimental Workflow A Reagent Assembly (FeCl₃, Cs₂CO₃, B₂pin₂, Acetone) B Introduce Propyne Gas (Controlled Flow) A->B Inert Atmosphere C Reaction Incubation (60 °C, Sealed Vessel) B->C Heating D Reaction Quench & Workup (Filtration, Extraction) C->D Cooling & Venting E Purification (Column Chromatography) D->E Solvent Removal

Caption: High-level overview of the one-pot synthesis workflow.

G center Fe(III) Catalyst A Active Fe Species [Fe-X] center->A Activation (Base, B₂pin₂) B Boryl-Iron Complex [LₙFe-B(pin)] A->B + B₂pin₂ C Alkyne Coordination B->C + Propyne D Vinyl-Iron Intermediate (via Migratory Insertion) C->D syn-addition D->center Product Release & Catalyst Regeneration product (E)-Propenylboronate D->product

Caption: Plausible catalytic cycle for iron-catalyzed alkyne hydroboration.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. It can be scaled, but reaction parameters may need re-optimization.

Materials and Reagents
ReagentFormulaCAS No.AmountM. Wt.Mol (mmol)Purity
Ferric Chloride (anhydrous)FeCl₃7705-08-016.2 mg162.20.1 (10 mol%)≥98%
Cesium CarbonateCs₂CO₃534-17-8488.7 mg325.81.5≥99%
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄73183-34-3279.3 mg253.91.1≥98%
Acetone (anhydrous)C₃H₆O67-64-15.0 mL58.08-≥99.5%
PropyneC₃H₄74-99-7Excess40.06~1.0≥98%
Equipment
  • 50 mL Schlenk flask or heavy-walled pressure vessel with a magnetic stir bar

  • Propyne gas cylinder with a regulator and needle valve, or a setup for in situ generation

  • Gas dispersion tube or long needle

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Heating mantle with a temperature controller and oil bath

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas (Argon). Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous ferric chloride (16.2 mg, 0.1 mmol), cesium carbonate (488.7 mg, 1.5 mmol), and bis(pinacolato)diboron (279.3 mg, 1.1 mmol) to the flask.

  • Solvent Addition: Add anhydrous acetone (5.0 mL) via syringe. Stir the resulting suspension for 5 minutes at room temperature.

  • Substrate Introduction: Cool the flask in an ice bath (0 °C). Gently bubble propyne gas through the suspension via a long needle or gas dispersion tube for approximately 10-15 minutes to ensure saturation. Note: A slow, steady flow is critical to avoid splashing and pressure buildup.

  • Reaction: Seal the flask tightly. Remove the ice bath and place the flask in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring (Optional): To monitor progress, an aliquot can be carefully removed, filtered, and analyzed by GC-MS to check for the consumption of B₂pin₂.

  • Quenching and Workup: After the reaction is complete (as determined by TLC or GC-MS), cool the flask to room temperature. Carefully vent the flask in a fume hood.

  • Filter the mixture through a pad of Celite to remove the insoluble base and catalyst residues. Wash the pad with ethyl acetate (3 x 10 mL).

  • Combine the filtrates and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the pure product.

Characterization and Expected Results

  • Appearance: The final product, 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, should be a colorless to pale yellow oil.

  • Yield: Expected yields range from 75-90% based on propyne as the limiting reagent.

  • Purity Confirmation:

    • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the vinyl protons with a coupling constant (J) of ~18 Hz, confirming the E-configuration. Signals for the pinacol methyl groups (singlet, 12H) and the propenyl methyl group (doublet, 3H) should be present and integrate correctly.

    • ¹³C NMR (101 MHz, CDCl₃): Will show distinct signals for the vinyl carbons, the pinacol carbons, and the methyl groups. The carbon attached to boron will be a broad signal, which is characteristic of organoboron compounds.[7]

    • GC-MS: A single major peak with the correct mass-to-charge ratio (m/z) for the product molecular ion.

Troubleshooting Guide

Effective troubleshooting requires a logical approach to diagnose and solve common experimental issues.

G Start Problem Detected A Low or No Conversion Start->A B Poor E/Z Selectivity Start->B C Multiple Side Products Start->C A1 Check inert atmosphere setup. Ensure anhydrous reagents/solvent. A->A1 A2 Verify catalyst activity. Use fresh FeCl₃. A->A2 A3 Ensure sufficient propyne saturation. A->A3 B1 Confirm reaction temperature. Higher temps may reduce selectivity. B->B1 B2 Check base purity and stoichiometry. B->B2 C1 Lower reaction temperature. C->C1 C2 Check for impurities in starting materials. C->C2 C3 Reduce reaction time. C->C3

Caption: A logical guide for troubleshooting common synthesis issues.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves are mandatory.

  • Reagent Hazards:

    • Ferric Chloride: Corrosive and moisture-sensitive. Handle in a glovebox or under inert gas.

    • Propyne: Extremely flammable gas. Ensure there are no ignition sources nearby. Handle in a sealed system.

    • Acetone: Highly flammable liquid.

    • Organoboron Compounds: While generally stable, handle with care. Avoid inhalation and skin contact.[8][9] Some boron compounds can have reproductive toxicity.

  • Pressure: The reaction involves heating a sealed vessel containing a gas. Use a pressure-rated vessel and a blast shield. Do not exceed the recommended temperature.

  • Waste Disposal: Quench any unreacted reagents carefully. Dispose of all chemical waste, including solvents and silica gel, according to institutional and local environmental regulations.

References

  • Carreras, J., Caballero, A., & Pérez, P. J. (2019). Alkenyl Boronates: Synthesis and Applications. Chemistry – An Asian Journal, 14(3), 329–343. [Link]

  • Wang, G., et al. (2018). Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Molecules, 24(1), 101. [Link]

  • Ohmura, T., & Suginome, M. (2010). Borylation of Alkynes under Base/Coinage Metal Catalysis: Some Recent Developments. Accounts of Chemical Research, 43(4), 516-527. [Link]

  • Wang, G., et al. (2018). Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. PubMed.[Link]

  • Wang, L., et al. (2023). Regioselective Multiboration and Hydroboration of Alkenes and Alkynes Enabled by a Platinum Single-Atom Catalyst. ACS Catalysis, 13(15), 10248–10258. [Link]

  • Carreras, J., Caballero, A., & Pérez, P. J. (2019). Alkenyl Boronates: Synthesis and Applications. Sci-Hub.
  • Biswas, S., et al. (2023). Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. Proceedings of the National Academy of Sciences, 120(18), e2221607120. [Link]

  • Wikipedia. (n.d.). Borylation. Wikipedia.[Link]

  • Carreras, J., Caballero, A., & Pérez, P. J. (2019). Alkenyl Boronates: Synthesis and Applications. ResearchGate.[Link]

  • Hu, J., et al. (2021). Recent advances in asymmetric borylation by transition metal catalysis. Chemical Society Reviews, 50(23), 13129-13188. [Link]

  • Sakida, Y., & Segawa, Y. (2014). Transition metal catalyzed borylation of functional π-systems. Beilstein Journal of Organic Chemistry, 10, 1625–1635. [Link]

  • Sakida, Y., & Segawa, Y. (2014). Transition metal catalyzed borylation of functional π-systems. ResearchGate.[Link]

  • Semba, K., et al. (2023). Synthesis of (Z)-alkenyl boronates via a copper(I)-catalyzed linear-selective alkylboration of terminal allenes. Chemical Science, 14(31), 8345-8352. [Link]

  • ResearchGate. (n.d.). Synthetic application of alkenylboronates. ResearchGate.[Link]

  • ESPI Metals. (n.d.). Boron Safety Data Sheet. ESPI Metals.[Link]

  • Horticentre. (n.d.). Organibor Safety Data Sheet. Horticentre.[Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Wikipedia.[Link]

Sources

Troubleshooting & Optimization

low yield in Suzuki coupling with 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to assist researchers, chemists, and process development professionals in troubleshooting and optimizing reactions that involve challenging alkenylboronate esters, particularly focusing on issues of low yield when using 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane and its analogs.

Troubleshooting Guide: Addressing Low Yields

This section provides direct answers to common experimental failures. Each answer delves into the underlying chemical principles and offers actionable solutions.

Q1: My reaction has stalled with significant starting material remaining. What are the primary causes for this low conversion?

A1: Incomplete conversion in a Suzuki-Miyaura coupling, especially with a vinylboronic ester, typically points to three main areas: inefficient catalyst activity, suboptimal transmetalation, or degradation of the boronic ester.

  • Ineffective Catalyst Activation or Decomposition: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form efficiently from the precatalyst or decomposes during the reaction, the cycle halts.

    • Causality: Many Pd(II) precatalysts require reduction to Pd(0) in situ, a process that can be inefficient or lead to side reactions like homocoupling if not controlled.[1] Furthermore, the presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, effectively killing the reaction.[1]

    • Solutions:

      • Rigorous Degassing: Ensure all solvents, reagents, and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2]

      • Use Modern Precatalysts: Employ well-defined Pd(II) precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) that are designed for clean and efficient generation of the active Pd(0) catalyst.[1]

      • Ligand Choice: The ligand stabilizes the palladium center. For vinylboronates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3) or N-heterocyclic carbenes (NHCs) can promote the crucial oxidative addition and reductive elimination steps while protecting the metal center.[3][4][5]

  • Inefficient Transmetalation Step: This is the key step where the vinyl group is transferred from boron to palladium. It is highly dependent on the choice of base and solvent.[4][5]

    • Causality: The boronic ester must be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the vinyl group to the palladium center.[4][5] If the base is too weak, not soluble enough, or if the solvent system hinders the formation of the necessary intermediates, transmetalation will be the rate-limiting step.

    • Solutions:

      • Base Selection: Switch to a stronger base. While K2CO3 is common, bases like Cs2CO3, K3PO4, or even alkoxides (e.g., NaOt-Bu) are often more effective for challenging couplings. They enhance the nucleophilicity of the boronate and can accelerate the reaction.[2]

      • Solvent System: A combination of an organic solvent with water (e.g., Dioxane/H2O, THF/H2O) is often necessary.[1] Water helps dissolve inorganic bases and facilitates the formation of the active boronate species.[1][6]

      • Phase-Transfer Catalysis: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the boronate species into the organic phase, dramatically accelerating the reaction.[7]

Q2: My reaction is messy, showing multiple side products and a low yield of the desired product. How can I improve selectivity?

A2: The formation of side products is a clear indicator of competing reaction pathways. For vinylboronic esters, the two most common culprits are protodeboronation and homocoupling .

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting your valuable boronic ester into a simple propene byproduct.

    • Causality: Vinylboronic acids and esters are particularly susceptible to protodeboronation, a reaction that can be catalyzed by acid, base, or even metal salts.[6][8][9] The presence of excess water or acidic impurities can exacerbate this problem.

    • Solutions:

      • Use Anhydrous Conditions (Carefully): While some water is often beneficial, excess water can promote hydrolysis and subsequent protodeboronation. Consider using a carefully dried solvent and a strong, non-aqueous base like potassium tert-butoxide or powdered KF.[4]

      • Protect the Boron: Using the pinacol ester (as in the title compound) is a good strategy, as it is more stable than the corresponding boronic acid.[6][9] Ensure the boronic ester is of high purity and has not degraded during storage.

      • Reaction Rate: The faster your desired Suzuki coupling is, the less time there is for side reactions. Focus on optimizing the catalyst, ligand, and base to accelerate the productive pathway.

  • Homocoupling: This is the coupling of two molecules of the boronic ester (B-R + R-B) or two molecules of the organic halide (X-R' + R'-X).

    • Causality: Homocoupling of the boronic ester is often promoted by the presence of Pd(II) species and oxygen.[1] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), it can catalyze this unwanted reaction.[1]

    • Solutions:

      • Strictly Anaerobic Conditions: As mentioned before, thoroughly degassing the reaction mixture is critical to prevent oxygen-mediated homocoupling.[1]

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic ester relative to the limiting organic halide. This can help ensure the halide is consumed before it has a chance to homocouple and pushes the equilibrium towards the cross-coupled product.

Visualizing the Problem: Key Reaction Pathways

Understanding the main catalytic cycle and its competing side reactions is crucial for effective troubleshooting.

Suzuki_Troubleshooting Figure 1: Suzuki Cycle and Competing Side Reactions cluster_cycle Productive Suzuki Cycle cluster_side Yield-Reducing Side Reactions Pd0 Pd(0)L_n (Active Catalyst) OxAdd R-Pd(II)-X (Oxidative Addition) Pd0->OxAdd R-X Trans R-Pd(II)-R' OxAdd->Trans R'-B(pin) + Base Homocoupling R'-R' (Homocoupling) OxAdd->Homocoupling RedElim R-R' (Product) Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Boronate R'-B(pin) (Vinylboronate) Protodeboronation R'-H (Protodeboronation) Boronate->Protodeboronation H+ Source (e.g., H2O) Boronate->Homocoupling Pd(II), O2

Caption: The desired Suzuki cycle (green) competes with protodeboronation and homocoupling (red).

Frequently Asked Questions (FAQs)
Q: Why are vinylboronic pinacol esters like this compound considered "challenging"?

A: While the pinacol protecting group offers greater stability compared to the free boronic acid, vinyl C-B bonds are inherently more susceptible to protodeboronation than aryl C-B bonds.[6][9] This instability under basic aqueous conditions, which are often required for efficient transmetalation, creates a narrow operational window. The key to success is to find conditions that accelerate the Suzuki coupling to outpace the rate of decomposition.

Q: What is the specific role of the base in the Suzuki coupling?

A: The base plays multiple critical roles in the catalytic cycle.[5] Its primary function is to activate the organoboron reagent.[4] It coordinates to the boron atom, forming a negatively charged "ate" complex (e.g., [R-B(pin)(OH)]-). This increases the nucleophilicity of the vinyl group, making it "eager" to transfer from the boron to the palladium center during the transmetalation step.[4][5] Secondly, the base helps to form the active palladium-hydroxo or palladium-alkoxo species from the oxidative addition product, which is often the competent species for transmetalation.[6]

Q: Can I run the reaction under completely anhydrous conditions to avoid protodeboronation?

A: Yes, this is a valid strategy, but it requires careful selection of the base and solvent. Anhydrous conditions can suppress the hydrolysis that leads to protodeboronation.[8] In this case, you must use a base that is soluble in your organic solvent, such as an alkoxide (NaOt-Bu, KOt-Bu) or a fluoride salt like CsF or powdered KF.[4] However, it's important to note that for some systems, the presence of a small amount of water is crucial for achieving high reaction rates.[1] The optimal approach may require screening both aqueous and anhydrous conditions.

Optimization & Protocols
Recommended Starting Conditions

For researchers starting with the coupling of this compound, the following table provides a robust set of starting parameters for optimization.

ParameterRecommendationRationale & Comments
Palladium Source Buchwald G3 Precatalyst (e.g., XPhos-Pd-G3) (1-2 mol%)Ensures efficient and clean formation of the active Pd(0) catalyst, minimizing side reactions.[1]
Ligand XPhos, SPhos, or other bulky, electron-rich phosphinesAlready part of the G3 precatalyst. These ligands promote fast oxidative addition and reductive elimination.[3][5]
Base K3PO4 or Cs2CO3 (2-3 equivalents)Strong, effective bases that are generally compatible with a wide range of functional groups.[2]
Solvent System Dioxane/H2O (4:1 to 10:1) or THF/H2O (4:1)A polar aprotic solvent with water to dissolve the base and facilitate the formation of the boronate complex.[1][2]
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction, but monitor for potential substrate decomposition.[2]
Additives None initially (Consider TBAB if reaction is slow)Additives are not always necessary. Tetrabutylammonium bromide can be added if phase-transfer issues are suspected.[7]
General Experimental Protocol

This protocol incorporates best practices for setting up a Suzuki-Miyaura coupling reaction to maximize yield and reproducibility.

Protocol_Workflow Figure 2: Experimental Workflow start Start: Prepare Glassware reagents 1. Add Solids: - Aryl Halide - Boronic Ester (1.2 eq) - Base (2-3 eq) - Pd Precatalyst (0.02 eq) start->reagents vessel 2. Seal Reaction Vessel with Septum reagents->vessel degas 3. Evacuate & Backfill with Inert Gas (3x) vessel->degas solvent 4. Add Degassed Solvent via Syringe degas->solvent heat 5. Heat to Target Temp with Vigorous Stirring solvent->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup End: Quench & Workup monitor->workup

Caption: A step-by-step workflow for setting up a successful Suzuki coupling reaction.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the chosen base (e.g., K3PO4, 2.5 eq), and the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq).

  • Inert Atmosphere: Seal the vial with a rubber septum. Connect the vial to a Schlenk line or manifold. Evacuate the vial under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H2O 5:1) via syringe through the septum.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References
  • 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. MySkinRecipes.
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Suzuki cross-coupling reaction. YouTube.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • B-Alkyl Suzuki Couplings. Macmillan Group.
  • Suzuki reaction. Wikipedia.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.

Sources

Technical Support Center: 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the successful application of this versatile reagent.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and fundamental properties of (E/Z)-prop-1-en-1-ylboronic acid pinacol ester.

Q1: How should I properly store and handle this alkenyl boronic ester?

A: this compound is sensitive to moisture and oxygen. Pinacol boronic esters, while generally considered bench-stable, can undergo slow hydrolysis and protodeboronation upon prolonged exposure to the atmosphere[1][2]. For long-term stability, store the reagent under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Always use anhydrous solvents and handle the reagent quickly to minimize exposure to air and moisture.

Q2: My reaction requires a specific stereoisomer (E or Z). How stable is the double bond geometry?

A: The geometric stability of the propenyl double bond is a critical factor. While reasonably stable under standard storage conditions, the E/Z configuration can be compromised under certain experimental conditions. Isomerization can be induced by:

  • Heat: Elevated temperatures can facilitate equilibration.

  • Light: Photoisomerization, particularly in the presence of a photosensitizer, can occur[3][4].

  • Catalysts: Trace metals, including some ruthenium and iridium catalysts, are known to actively promote alkene isomerization[5][6][7]. Even the palladium catalyst used in cross-coupling can sometimes contribute to minor isomerization.

It is crucial to analyze the isomeric purity of the starting material before use and to control reaction conditions carefully.

Q3: How can I assess the purity of my reagent before an experiment?

A: The most effective method is ¹H NMR spectroscopy. This allows for the simultaneous assessment of three key quality indicators:

  • Protodeboronation: The appearance of signals corresponding to propene or propylene indicates degradation.

  • Hydrolysis: The presence of free pinacol signals (typically a sharp singlet around 1.2-1.3 ppm) suggests hydrolysis of the boronic ester.

  • Isomeric Ratio: Integration of the distinct signals for the vinylic protons of the E and Z isomers will provide the geometric purity.

Q4: What are the most common side reactions to be aware of when using this reagent in Suzuki-Miyaura coupling?

A: The two most prevalent side reactions are protodeboronation and homocoupling .

  • Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which results in the loss of your reagent as propene[8][9]. This is often promoted by aqueous basic or acidic conditions[2].

  • Homocoupling of the alkenyl boronic ester can lead to the formation of 2,4-hexadiene. This is typically a minor byproduct but can become significant with highly active catalysts or under certain conditions.

Troubleshooting Guide: In-Reaction Issues

This guide provides a problem-cause-solution framework for specific issues encountered during experiments.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Low or No Yield of Coupled Product; Propene Detected by GC-MS. Protodeboronation of the alkenyl boronic ester is the primary cause. This side reaction consumes the reagent before it can participate in the catalytic cycle. It is often accelerated by the basic and aqueous conditions of the Suzuki reaction[2].1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. 2. Select the Right Base: Strong aqueous bases (e.g., NaOH, KOH) can aggressively promote protodeboronation. Consider using milder, non-hydroxide bases like K₃PO₄, Cs₂CO₃, or CsF. 3. Degas Rigorously: Oxygen can affect catalyst stability and potentially contribute to degradation pathways. Degas the reaction mixture with several pump-thaw-fill cycles. 4. Use Fresh Reagent: Confirm the purity of the boronic ester by NMR before use.
Product is a Mixture of E/Z Isomers, or the Wrong Isomer. Isomerization of the alkenyl boronic ester has occurred either before or during the reaction. This can be catalyzed by heat, light, or the transition metal catalyst itself[5][6].1. Protect from Light: Wrap the reaction vessel in aluminum foil. 2. Lower Reaction Temperature: If the reaction permits, reduce the temperature to minimize thermally induced isomerization. 3. Screen Catalysts/Ligands: Some palladium-ligand systems are less prone to inducing isomerization. A brief screening may be necessary. 4. Limit Reaction Time: Prolonged reaction times at elevated temperatures increase the likelihood of isomerization. Monitor the reaction and work it up promptly upon completion.
Sluggish Reaction and Formation of Boronic Acid/Boroxine Byproducts. Hydrolysis of the pinacol ester to the corresponding boronic acid. While the boronic acid is often the active species in the catalytic cycle, its premature formation can lead to the creation of inactive cyclic trimer (boroxine) species, especially if the reaction medium is not sufficiently basic to maintain it as the boronate salt[10].1. Optimize Base Stoichiometry: Ensure sufficient base is present to both neutralize any acid formed and activate the boronic ester/acid for transmetalation[11]. 2. Solvent Choice: The choice of solvent can influence the solubility and reactivity of the boronate species. A solvent system like THF/H₂O or Dioxane/H₂O is common, but the ratio may need optimization.

Key Mechanistic Pathways & Workflows

Visualizing the underlying mechanisms of side reactions and the ideal experimental workflow is crucial for effective troubleshooting.

Diagram 1: Experimental Workflow

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis reagent Alkenyl Boronate purity_check NMR Purity Check (Isomers, Protodeboronation) reagent->purity_check setup Assemble Under Inert Atmosphere purity_check->setup glassware Dry Glassware solvents Anhydrous Solvents degas Degas Mixture setup->degas reaction Heat & Stir (Protect from Light) degas->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup monitor->workup purify Chromatography workup->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: Ideal workflow for using alkenyl boronic esters.

Diagram 2: Protodeboronation Pathway

reagent This compound C-B bond intermediate Intermediate (Hydrolysis to Boronic Acid often precedes) reagent->intermediate Undesired Side Reaction product Propene C-H bond intermediate->product catalyst H⁺ / OH⁻ / H₂O Trace Metals catalyst->intermediate

Caption: The undesired protodeboronation side reaction.

Diagram 3: E/Z Isomerization Process

E_isomer (E)-Isomer Z_isomer (Z)-Isomer E_isomer->Z_isomer Isomerization energy Energy Input (Heat, Light, Catalyst) E_isomer->energy Z_isomer->energy

Sources

hydrolysis of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common yet critical challenge encountered during organic synthesis: the premature hydrolysis of alkenyl boronate esters, specifically focusing on 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. This guide is structured in a question-and-answer format to provide direct and actionable solutions to issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected yields in my Suzuki-Miyaura coupling reaction when using this compound. Could hydrolysis of the boronate ester be the culprit?

A1: Yes, premature and uncontrolled hydrolysis of your alkenyl boronate ester is a likely contributor to reduced yields. While it was once thought that hydrolysis to the corresponding boronic acid was a prerequisite for transmetalation in Suzuki-Miyaura couplings, it is now understood that boronate esters can transmetalate directly.[1][2][3][4] However, the boronic acid is often more reactive. The issue arises when the boronate ester hydrolyzes too early or in an uncontrolled manner, leading to the accumulation of the prop-1-en-1-ylboronic acid. This free boronic acid is susceptible to various side reactions, most notably protodeboronation, which converts it into propene, an inactive species in the desired coupling reaction.[5][6]

Q2: What is the chemical mechanism behind the hydrolysis of this compound?

A2: The hydrolysis of a pinacol boronate ester like this compound is a reversible reaction that involves the cleavage of the B-O bonds of the dioxaborolane ring by water. This process can be catalyzed by both acids and bases.[6][7]

  • Under neutral or acidic conditions: Water can coordinate to the Lewis acidic boron atom, followed by proton transfer and subsequent cleavage of the B-O bond. This process is often accelerated by acids.

  • Under basic conditions: A hydroxide ion can attack the boron atom, forming a tetracoordinate boronate species. This intermediate is more susceptible to cleavage of the B-O bond, regenerating the boronic acid and pinacol.[8]

The overall equilibrium between the boronate ester and the boronic acid is influenced by the reaction conditions.

Below is a diagram illustrating the general hydrolysis pathway:

Hydrolysis_Mechanism Boronate_Ester This compound Intermediate Tetracoordinate Intermediate Boronate_Ester->Intermediate + H₂O Water H₂O Intermediate->Boronate_Ester - H₂O Boronic_Acid Prop-1-en-1-ylboronic Acid Intermediate->Boronic_Acid Ring Opening Boronic_Acid->Intermediate Ring Closing Pinacol Pinacol Diagnosis_Workflow Start Poor Reaction Outcome Check_Reagents Verify Reagent Purity Start->Check_Reagents Check_Conditions Confirm Anhydrous Conditions Start->Check_Conditions Monitor_Reaction Monitor Reaction by NMR/LC-MS Check_Conditions->Monitor_Reaction Observe_Pinacol Observe Pinacol Formation? Monitor_Reaction->Observe_Pinacol Observe_Boronic_Acid Observe Boronic Acid Formation? Observe_Pinacol->Observe_Boronic_Acid No Hydrolysis_Confirmed Hydrolysis Confirmed Observe_Pinacol->Hydrolysis_Confirmed Yes Observe_Boronic_Acid->Hydrolysis_Confirmed Yes Other_Issue Investigate Other Issues Observe_Boronic_Acid->Other_Issue No

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Reactions with 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific vinylboronate ester and achieve high-yielding, reproducible results. We will delve into common challenges, provide detailed troubleshooting in a question-and-answer format, and offer step-by-step protocols grounded in established chemical principles.

Foundational Understanding: The Role of Catalyst Loading

In Suzuki-Miyaura coupling, the palladium catalyst is the engine of the reaction, facilitating the three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The catalyst loading, typically expressed as mole percent (mol%) relative to the limiting reagent, is a critical parameter that directly influences reaction rate, yield, and purity.[2] While higher catalyst loading can increase reaction speed, it also elevates costs and the potential for palladium contamination in the final product. Conversely, insufficient catalyst can lead to sluggish or incomplete reactions. The goal of optimization is to identify the minimum catalyst loading required for efficient and complete conversion in a reasonable timeframe.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound and provides actionable solutions.

Question 1: My reaction is stalled or showing low conversion. How do I determine if the catalyst loading is the issue?

Answer: Low conversion is a frequent challenge and can stem from several factors, with catalyst activity being a primary suspect.

Causality: The catalytically active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction.[3] Vinylboronate esters, while generally more stable than their corresponding boronic acids, can still participate in side reactions that consume starting material or poison the catalyst.[3][4]

Troubleshooting Protocol:

  • Initial Catalyst Loading: For initial screenings, a palladium catalyst loading of 1-3 mol% is a standard starting point.[2]

  • Incremental Increase: If the reaction stalls, a simple first step is to incrementally increase the catalyst loading to 3-5 mol%. Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, GC-MS). If an increase in conversion is observed, it suggests that the initial catalyst loading was insufficient.

  • Visual Inspection: Observe the reaction mixture. The formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition and deactivation. This suggests that the issue may be related to ligand stability or reaction conditions rather than just the initial loading.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center. If you are using a simple phosphine ligand like PPh₃ and observing deactivation, consider switching to a more robust, electron-rich, and bulky biarylphosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) or a bidentate ligand like dppf.[3] These ligands can protect the palladium center from aggregation.

Question 2: I'm observing significant amounts of homocoupled product from my vinylboronate ester. Is this related to catalyst loading?

Answer: While not solely dependent on catalyst loading, the choice and handling of the catalyst can influence the extent of homocoupling.

Causality: Homocoupling of boronic esters can occur in the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst by residual oxygen.[1]

Troubleshooting Protocol:

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[3]

  • Use a Pd(0) Source: Consider starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.[3]

  • Pre-catalyst Selection: Utilize well-defined palladium pre-catalysts that are known to efficiently generate the active Pd(0) species. Buchwald-type pre-catalysts are often effective in minimizing side reactions.[3]

  • Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can help maintain a low concentration, thereby disfavoring the homocoupling pathway.

Question 3: My product is a mixture of E/Z isomers, but my starting vinylboronate was stereochemically pure. How can I prevent this isomerization?

Answer: Loss of stereochemical integrity is a known issue in the Suzuki-Miyaura coupling of vinylboronates and is highly dependent on the ligand choice.[5][6]

Causality: Isomerization from Z to E can occur during the catalytic cycle, potentially through a zwitterionic palladium carbene intermediate. The steric and electronic properties of the ligand on the palladium center can influence the stability of this intermediate and the rate of isomerization.[5][7]

Troubleshooting Protocol:

  • Ligand Screening: The choice of phosphine ligand is critical for preserving the stereochemistry of the double bond. For maintaining Z-olefin geometry, ligands such as Pd(P(o-Tol)₃)₂ have been shown to be effective.[5][6] Avoid overly bulky ligands that may promote isomerization.

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes provide enough energy to overcome the barrier to isomerization.

  • Base Selection: While the base's primary role is to activate the boronic ester for transmetalation, its strength and nature can sometimes influence side reactions. If isomerization is a significant issue, consider screening milder bases (e.g., K₃PO₄, CsF) in conjunction with ligand optimization.[3]

ParameterRecommendation for StereoretentionRationale
Catalyst/Ligand Pd(P(o-Tol)₃)₂Has been demonstrated to minimize Z-to-E isomerization in vinyl Suzuki-Miyaura couplings.[5][6]
Temperature Lowest effective temperatureReduces the likelihood of overcoming the energy barrier for isomerization.
Base Screen milder bases (e.g., K₃PO₄, CsF)Stronger bases can sometimes lead to more side reactions.[3]

Optimization Workflow

The following diagram outlines a logical workflow for optimizing catalyst loading for your reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Catalyst Loading Reduction start Start with Standard Conditions: - Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ - Loading: 2 mol% - Base: K₂CO₃ or K₃PO₄ - Solvent: Dioxane/H₂O or Toluene/EtOH/H₂O reaction1 Run Reaction & Monitor Conversion (TLC, LC-MS, GC-MS) start->reaction1 check1 >90% Conversion? reaction1->check1 low_conversion Low Conversion Path check1->low_conversion No high_conversion High Conversion Path check1->high_conversion Yes increase_loading Increase Catalyst Loading (3-5 mol%) low_conversion->increase_loading check2 Improved Conversion? increase_loading->check2 change_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald Pre-catalysts/Ligands) check2->change_catalyst No optimize_conditions Optimize Other Parameters: - Temperature - Base - Solvent check2->optimize_conditions Yes change_catalyst->optimize_conditions final_conditions Optimized Conditions Found optimize_conditions->final_conditions reduce_loading Systematically Reduce Loading (e.g., 1.5%, 1.0%, 0.5%) high_conversion->reduce_loading check3 Conversion Still >90%? reduce_loading->check3 check3->reduce_loading Yes check3->final_conditions No, use previous loading

Caption: A decision-tree workflow for optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with a vinylboronate pinacol ester? A: A good starting point for initial experiments is typically in the range of 1-3 mol% of the palladium catalyst relative to the limiting reagent.[2]

Q2: When should I consider using a pre-catalyst instead of generating the catalyst in situ? A: Pre-catalysts are generally more stable and provide a more reproducible method for generating the active Pd(0) species. They are particularly useful when dealing with challenging substrates, when reactions are sensitive to the method of catalyst generation, or when you observe significant catalyst deactivation (palladium black formation).[3]

Q3: Can the purity of the this compound affect the reaction? A: Absolutely. Impurities in the boronic ester can potentially interfere with the catalytic cycle. It is also important to be aware of the potential for protodeboronation, where the C-B bond is cleaved, especially under harsh basic conditions or in the presence of excess water.[3][8] Using a stable pinacol ester like the one helps to mitigate this, but it's still a possibility.[4]

Q4: How does the choice of base impact the catalyst's performance? A: The base is essential for the transmetalation step, forming a boronate species that is more nucleophilic and readily transfers its organic group to the palladium center.[8] The choice of base can affect reaction rates and the stability of base-sensitive functional groups on your substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base often depends on the specific substrates and solvent system.[3]

Q5: What is the ideal palladium-to-ligand ratio? A: For monodentate phosphine ligands like PPh₃ or P(o-Tol)₃, a Pd:ligand ratio of 1:2 to 1:4 is common to ensure the palladium center is sufficiently coordinated and stabilized. For bidentate ligands like dppf, a 1:1 to 1:1.2 ratio is typically used.[3]

Experimental Protocol: Screening Catalyst Loading

This protocol provides a general method for screening different catalyst loadings in parallel to identify the optimal concentration.

Materials:

  • Aryl halide (limiting reagent)

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In an inert atmosphere glovebox or using standard Schlenk techniques, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and base (0.3 mmol, 3.0 equiv) to a series of reaction vials.

  • Catalyst Addition: To each vial, add the desired amount of palladium catalyst. For a screening experiment, you might set up vials with 0.5 mol%, 1.0 mol%, 2.0 mol%, and 4.0 mol% catalyst loading.

  • Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h), carefully take a small aliquot from each reaction, quench it, and analyze by TLC, LC-MS, or GC-MS to determine the conversion.

  • Analysis: Compare the conversion rates and final yields across the different catalyst loadings to determine the most efficient concentration.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Available at: [Link]

  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of organic chemistry, 77(8), 3700–3703. Available at: [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. CoLab. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 1027–1039. Available at: [Link]

  • Štefane, B., & Požgan, F. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2623–2629. Available at: [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Moran, J., & Gore, V. (2014). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 10, 1858–1865. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

Sources

effect of temperature on the stability of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile alkenyl boronate ester, with a particular focus on the effects of temperature. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and long-term storage of this valuable reagent.

Introduction: The Chemical Nature of Alkenyl Boronate Esters

This compound, a pinacol boronate ester, is a key building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pinacol group generally confers greater stability compared to the corresponding boronic acid, making it amenable to purification by chromatography and easier to handle. However, the presence of the vinyl group and the inherent Lewis acidity of the boron atom introduce specific stability considerations, particularly in response to elevated temperatures.

This guide will delve into the primary degradation pathways, provide actionable troubleshooting advice for common experimental issues, and offer protocols for assessing the stability of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors:

  • Temperature: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

  • Moisture: Alkenyl boronate esters are susceptible to hydrolysis, which can be a precursor to further degradation.

  • pH: Both acidic and basic conditions can catalyze hydrolysis and other decomposition pathways.

Q2: What is the recommended long-term storage condition for this compound?

A2: For long-term stability, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to heat, moisture, and oxygen, thereby preserving its integrity.

Q3: Can this compound be safely heated during a reaction?

A3: While many Suzuki-Miyaura coupling reactions require heating, it is crucial to be aware that elevated temperatures can affect the stability of the boronate ester. The optimal temperature will be a balance between achieving a desirable reaction rate and minimizing degradation of the starting material. It is advisable to run reactions at the lowest effective temperature and for the shortest duration necessary.

Q4: What are the visible signs of degradation?

A4: While visual inspection is not a definitive measure of purity, signs of degradation can include a change in color (from colorless/pale yellow to darker shades) or a change in physical state (e.g., from a liquid to a more viscous or solid material due to polymerization or decomposition). However, significant degradation can occur without any visible changes. Therefore, analytical assessment is crucial.

Troubleshooting Guide

This section addresses specific issues that may arise during the use and handling of this compound, with a focus on temperature-related effects.

Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions

Question: "I am using this compound in a Suzuki coupling reaction at 80°C, and my yields are consistently low and variable. What could be the cause?"

Answer:

Low and inconsistent yields in heated coupling reactions involving alkenyl boronate esters can often be attributed to the thermal degradation of the boronate ester itself. At elevated temperatures, several competing degradation pathways can reduce the concentration of the active reagent.

Potential Causes and Solutions:

  • Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of propene. This process can be accelerated by temperature and the presence of protic species (e.g., water, alcohols) in the reaction mixture.

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly dried solvents and reagents. Consider lowering the reaction temperature and extending the reaction time. A temperature screen (e.g., 50°C, 65°C, 80°C) can help identify the optimal balance.

  • Hydrolysis: Even trace amounts of water can lead to hydrolysis of the pinacol ester to the corresponding alkenylboronic acid. While the boronic acid is often the active species in the catalytic cycle, it can be more prone to degradation, including protodeboronation, especially at higher temperatures.

    • Solution: As with protodeboronation, rigorous exclusion of water is key. If the presence of water is unavoidable due to the nature of the reaction, consider using a milder base or a lower reaction temperature.

  • Isomerization (E/Z): For alkenyl boronate esters, there is a possibility of temperature-induced isomerization around the double bond. If your reaction is stereospecific, this can lead to the formation of undesired stereoisomers and a lower yield of the target product.

    • Solution: Analyze a sample of your boronate ester that has been heated to the reaction temperature for a short period by ¹H NMR to check for isomerization. If isomerization is observed, a lower reaction temperature is necessary.

Issue 2: Observation of Unexpected Byproducts in Reaction Mixtures

Question: "My crude NMR/GC-MS analysis shows the presence of pinacol and propene, in addition to my desired product. Where are these coming from?"

Answer:

The presence of pinacol and propene are hallmark indicators of the degradation of your this compound.

Degradation Pathway Visualization:

G cluster_0 Thermal Stress & Moisture Alkenyl_Boronate_Ester This compound Alkenyl_Boronic_Acid Prop-1-en-1-ylboronic Acid Alkenyl_Boronate_Ester->Alkenyl_Boronic_Acid Hydrolysis (+H₂O) Propene Propene Alkenyl_Boronate_Ester->Propene Direct Protodeboronation Pinacol Pinacol Alkenyl_Boronate_Ester->Pinacol Hydrolysis Alkenyl_Boronic_Acid->Propene Protodeboronation G cluster_workflow Accelerated Stability Study Workflow Prep Prepare Stock Solution (Boronate Ester + Internal Standard) Aliquot Aliquot into Vials under Inert Atmosphere Prep->Aliquot Incubate Incubate at Different Temperatures (e.g., 4°C, 40°C, 60°C, 80°C) Aliquot->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Analyze Analyze by NMR or GC-MS Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot Kinetics Determine Degradation Kinetics Plot->Kinetics

Caption: Workflow for conducting an accelerated stability study.

Protocol 2: Quality Control Analysis by GC-MS

Objective: To determine the purity of this compound and identify potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Sample Preparation:

  • Prepare a solution of the boronate ester in a volatile, anhydrous solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak areas of all components in the chromatogram to determine the relative purity.

  • Search the mass spectral library for the identity of any impurity peaks, paying close attention to the expected fragmentation patterns of pinacol and other potential degradation products.

Quantitative Data Summary

While specific degradation kinetic data for this compound is not extensively published, the following table provides a general guide to the expected stability under different conditions based on the behavior of similar pinacol boronate esters.

ConditionTemperatureMoisture LevelExpected StabilityPrimary Degradation Pathway(s)
Long-Term Storage 2-8°CAnhydrousHigh (months to years)Minimal
Benchtop Handling Room TemperatureAmbientModerate (hours to days)Hydrolysis
Reaction Conditions 40-60°CAnhydrousFair to ModerateProtodeboronation, Isomerization
Reaction Conditions >80°CAnhydrousLow to FairProtodeboronation, Isomerization
Reaction Conditions ElevatedNon-anhydrousLowHydrolysis, Protodeboronation

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in: International Conference on Harmonisation, Geneva, 2003. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14574–14588. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-2000. [Link]

  • Waterman, K. C. (2011). Using accelerated drug stability results to inform long‐term studies in shelf life determination. Journal of Pharmaceutical Sciences, 100(11), 4587-4596. [Link]

troubleshooting difficult couplings with sterically hindered substrates and 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically hindered substrates, particularly when using vinylboronic esters like 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. As Senior Application Scientists, we've structured this resource to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental design.

Section 1: Core Troubleshooting for Hindered Couplings

This section addresses the most common failure points in Suzuki-Miyaura couplings involving sterically demanding partners.

Question 1: My Suzuki-Miyaura reaction between a hindered aryl halide and the vinylboronic ester is giving low to no yield. What are the most likely causes?

Answer: When a sterically hindered Suzuki-Miyaura coupling fails, the root cause often lies in one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2][3] Steric bulk around the reaction centers can dramatically slow down these steps.

  • Inefficient Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halide bond, can be difficult if the halide is flanked by bulky groups.[4] This step is often rate-determining.[1][3]

  • Slow Transmetalation: The transfer of the organic group (your prop-1-en-1-yl moiety) from boron to the palladium center is sensitive to steric hindrance. The base plays a crucial role here by activating the boronic ester to form a more nucleophilic "ate" complex, but bulky groups can impede the approach of this complex to the palladium center.[5][6]

  • Difficult Reductive Elimination: This final step, where the two coupled organic fragments are expelled from the palladium to form the product, is notoriously difficult for hindered substrates.[4] The palladium complex must adopt a specific cis conformation for the C-C bond to form, a process that bulky ligands can facilitate.[1]

To begin troubleshooting, a systematic evaluation of the catalyst system (palladium source and ligand), base, and solvent is the most effective approach.

Section 2: The Heart of the Reaction - Catalyst and Ligand Selection

The choice of palladium source and, more critically, the phosphine ligand is paramount for overcoming the steric barriers in challenging couplings.

Question 2: What is the best catalyst and ligand combination for my sterically hindered coupling?

Answer: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for sterically demanding couplings, the trend is clear: bulky, electron-rich phosphine ligands are required.[4][7] These ligands promote both oxidative addition and the crucial reductive elimination step.[6]

Key Ligand Classes for Hindered Couplings:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard for difficult couplings. Their bulk and electron-donating properties accelerate the key steps of the catalytic cycle.[4][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often possess significant steric bulk, making them highly effective for coupling hindered substrates, sometimes even at room temperature.[7]

Here is a table summarizing recommended starting points for ligand screening:

Ligand ClassSpecific ExamplesKey Advantages for Hindered Couplings
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective at promoting reductive elimination of bulky biaryls. Widely used and well-documented.[4][7][9]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong electron donors that facilitate oxidative addition of challenging halides like aryl chlorides.[6][7]
Ferrocenyl Phosphines dppfBidentate ligand that can offer good stability and reactivity for certain substrate classes.

Practical Advice: If your standard catalyst like Pd(PPh₃)₄ fails, switching to a palladium(II) precatalyst (e.g., Pd(OAc)₂) paired with a specialized ligand like SPhos or XPhos is a logical first step.[9] Precatalysts can offer greater stability and generate the active Pd(0) species more reliably in situ.[7]

Question 3: How does the ligand's structure overcome the steric barrier?

Answer: The ligand's steric bulk is not just a hindrance; it's a tool. Bulky ligands coordinate to the palladium center, creating a crowded environment. This crowding promotes the final reductive elimination step by making it energetically favorable for the palladium to expel the newly formed product and return to a less crowded state.[6] Furthermore, electron-rich ligands increase the electron density on the palladium, which facilitates the initial oxidative addition step, especially with less reactive aryl chlorides.[10][11]

Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_hindrance Points of Steric Challenge Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII h1 Bulky R¹ or X can slow this step. OA->h1 TM Transmetalation PdII->TM [R²-B(OR)₃]⁻ (from Base + R²B(OR)₂) PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² h2 Bulky R¹ and R² impede this step. Bulky Ligand (L) helps! RE->h2

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.

Section 3: The Supporting Cast - Base, Solvent, and Additives

While catalyst and ligand are the stars, the reaction environment is critically important for success.

Question 4: Which base and solvent should I choose for a difficult coupling?

Answer: The choice of base and solvent are interconnected and can dramatically influence reaction outcomes.

Base Selection: The base's primary role is to activate the boronic ester by forming a boronate "ate" complex, which is more nucleophilic and reactive in the transmetalation step.[5][6][12] For difficult couplings, stronger, non-nucleophilic bases are often preferred.

  • Potassium Phosphate (K₃PO₄): An excellent all-around choice, often providing good results in hindered couplings.[4]

  • Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly known for its high solubility in organic solvents.[4]

  • Potassium tert-butoxide (t-BuOK): A very strong base that can be effective when others fail, but its high reactivity can sometimes lead to side reactions.[4][7]

Solvent Selection: Aprotic solvents are generally used. The solvent must solubilize all components and facilitate the catalytic cycle.

  • Ethers (Dioxane, THF): Very common and effective solvents for Suzuki couplings.[2][4] Dioxane is often favored for higher-temperature reactions.

  • Aromatics (Toluene): Another standard choice, particularly for reactions requiring elevated temperatures.[2]

  • Polar Aprotic (DMF, NMP): While sometimes effective, the role of polar solvents can be complex and may influence reaction selectivity in unexpected ways.[13][14]

Often, a small amount of water is added to the reaction when using inorganic bases like K₃PO₄ or K₂CO₃. This can help solubilize the base and facilitate the formation of the active boronate species.[2]

Section 4: Specific Challenges with Vinylboronates

The reagent this compound introduces specific challenges that warrant special attention.

Question 5: I'm seeing a significant amount of a side product corresponding to the protonated starting material (propene). What is happening?

Answer: You are observing proto-deboronation , a common and problematic side reaction where the carbon-boron bond is cleaved by a proton source, replacing the boronic ester with a hydrogen atom.[15][16] Vinylboronic esters can be particularly susceptible to this pathway.[17]

Causes and Solutions for Proto-deboronation:

  • Presence of Protic Impurities: Water, while often beneficial in small amounts, can be a proton source. Ensure your solvent is appropriately dry if this side reaction is dominant.

  • Reaction Conditions: High temperatures and prolonged reaction times can exacerbate proto-deboronation.

  • Base-Catalyzed Pathway: The reaction can be catalyzed by both acid and base.[16] The basic conditions of the Suzuki coupling can promote this undesired reaction.

Mitigation Strategies:

  • Use a More Stable Boron Reagent: While you are using a pinacol ester, which is generally more stable than the corresponding boronic acid, consider if an alternative like an MIDA boronate ester might offer enhanced stability under your reaction conditions, allowing for a "slow release" of the more reactive boronic acid.[16]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor proto-deboronation.[18]

  • Anhydrous Conditions: If water is suspected to be the culprit, try running the reaction under strictly anhydrous conditions with a soluble organic base.

Section 5: Protocols & Workflows

Protocol 1: General Procedure for a Difficult Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimizing a challenging coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the catalyst.[18]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, to a concentration of ~0.1 M) via syringe. If required, add degassed water (e.g., 4-10 equivalents relative to the aryl halide).[2]

  • Heating and Monitoring: Place the reaction in a preheated oil bath or heating block (e.g., 80–110 °C). Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow: Troubleshooting a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents Step 1: Verify Reagents - Purity of substrates? - Activity of catalyst? - Anhydrous solvent? start->check_reagents screen_ligand Step 2: Screen Ligands Try a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_reagents->screen_ligand Reagents OK screen_base Step 3: Screen Bases Try K₃PO₄, Cs₂CO₃, or t-BuOK screen_ligand->screen_base No Improvement success Success! screen_ligand->success Improved Yield screen_solvent Step 4: Change Solvent Try Dioxane, Toluene, or THF screen_base->screen_solvent No Improvement screen_base->success Improved Yield optimize_temp Step 5: Adjust Temperature Increase temperature in increments (e.g., 80°C -> 100°C -> 110°C) screen_solvent->optimize_temp No Improvement screen_solvent->success Improved Yield optimize_temp->success Improved Yield

Caption: A logical workflow for troubleshooting difficult Suzuki-Miyaura couplings.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Bickelhaupt, F. M., & de Lera, A. R. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(42), 12693–12701. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(46), 10822–10825. Retrieved from [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(19), 6217–6232. Retrieved from [Link]

  • Request PDF. Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. Retrieved from [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. Retrieved from [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Wikipedia. Protodeboronation. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(28), 8895–8906. Retrieved from [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 212. Retrieved from [Link]

  • ResearchGate. Screening of different ligands for Suzuki coupling. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Choice for Reactions with 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals utilizing 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. This resource provides in-depth, field-proven insights into a critical, yet often overlooked, reaction parameter: the choice of solvent. The performance of this versatile alkenyl boronic ester, particularly in its cornerstone application—the Suzuki-Miyaura cross-coupling—is profoundly dictated by the reaction medium. This guide is structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in a Suzuki-Miyaura reaction involving this compound?

The solvent is not merely an inert medium; it is an active participant that influences nearly every step of the catalytic cycle. Its primary roles include:

  • Solubilization: The solvent must effectively dissolve the alkenyl boronic ester, the coupling partner (e.g., an aryl halide), the palladium catalyst, the ligand, and the base to ensure a homogeneous reaction environment. Pinacol esters like this one are generally soluble in common apolar organic solvents.[1][2]

  • Catalyst Activation and Stabilization: Solvents can play a role in activating palladium precatalysts to the active Pd(0) species and stabilizing the various palladium intermediates throughout the cycle.[3][4]

  • Modulation of Base Activity: The efficacy of the base is highly dependent on the solvent. The solvent influences the base's solubility and its ability to activate the boronic ester or the palladium complex for the crucial transmetalation step.[4]

  • Influence on Reaction Rate and Mechanism: The solvent has the most dramatic impact on the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura coupling.[5][6] The choice of solvent can favor one mechanistic pathway over another, directly affecting the reaction speed and overall efficiency.

Q2: Should I use protic, aprotic, or mixed solvent systems for this reagent?

There is no single "best" solvent system; the optimal choice depends on the specific substrates, catalyst, and base. However, here is a general guideline:

  • Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are widely used and are effective for many Suzuki couplings.[7] They are particularly useful when anhydrous conditions are strictly required.[8] However, reactions in purely aprotic media can sometimes be sluggish.

  • Polar Aprotic Solvents (e.g., DMF, NMP, Acetonitrile): These solvents can be effective, but their impact can be complex. While they can stabilize charged intermediates, which may be beneficial, they don't always lead to faster reactions and can sometimes result in lower conversions compared to other systems.[3][9][10]

  • Protic Solvents & Aqueous Mixtures (e.g., Toluene/Water, THF/H₂O, Ethanol/Water): For many Suzuki-Miyaura reactions, the addition of a protic co-solvent, particularly water, significantly accelerates the reaction rate.[5][11] Water facilitates the formation of a palladium-hydroxo complex (LₙPd(Ar)(OH)), which is highly reactive towards the neutral boronic ester in the transmetalation step.[6] This "oxo-palladium pathway" is often much faster than the reaction between a palladium-halide complex and an activated boronate species.[5][6]

For this compound, starting with a biphasic system like 1,4-Dioxane/Water or Toluene/Water is a highly recommended and robust starting point.

Q3: How does solvent polarity affect the reaction rate? Is more polar always better?

Contrary to simple chemical intuition, reaction rate in Suzuki-Miyaura couplings does not necessarily correlate with solvent polarity or dielectric constant.[3][10] While polar solvents like DMF or MeCN were once thought to universally accelerate reactions by stabilizing charged transition states, studies have shown this is not always the case.[3] For example, in some systems, highly polar solvents like MeCN and DMF can alter the active catalyst structure or reaction pathway, sometimes even changing the chemoselectivity of the reaction, while other polar solvents like water and alcohols behave similarly to nonpolar solvents in terms of selectivity.[3][10]

The key takeaway is that the solvent's ability to participate in the transmetalation mechanism (e.g., by enabling the formation of a palladium-hydroxo species) is often more important than its bulk polarity.[6]

Q4: Can my choice of solvent help minimize common side reactions like protodeboronation?

Absolutely. Protodeboronation, the undesired cleavage of the C–B bond, is a major competing pathway. The solvent choice is critical in mitigating this:

  • Solvent Purity: Use of high-purity, degassed solvents is paramount. Ethereal solvents like THF and dioxane can form peroxides upon storage, which can lead to oxidative degradation of the boronic ester.[1] It is recommended to use freshly distilled or inhibitor-free solvents stored under an inert atmosphere.

  • Anhydrous vs. Aqueous: While water can accelerate the desired coupling, an excessive amount or the presence of acidic impurities can promote protodeboronation, especially with prolonged reaction times or high temperatures. Careful optimization of the solvent/water ratio is necessary.

  • Solvent-Base Interaction: The combination of solvent and base determines the effective basicity of the medium. A combination that is too harsh can accelerate protodeboronation.

Section 2: Troubleshooting Guide

Problem: My reaction shows low or no conversion.

This is the most common issue encountered. Before blaming the substrates or catalyst, a systematic evaluation of the solvent system is warranted.

Troubleshooting Workflow:

  • Verify Reagent Solubility: Ensure all components, especially the base, are at least partially soluble in the chosen solvent system. If using an inorganic base like K₂CO₃ in an anhydrous solvent, the reaction is heterogeneous and may suffer from slow kinetics.

  • Introduce a Protic Co-solvent: If you are running the reaction under strictly anhydrous conditions (e.g., in Toluene or THF), the transmetalation step may be intrinsically slow. A trial reaction with the addition of water (e.g., Toluene/H₂O 4:1) is the first and most effective troubleshooting step. This often dramatically increases the reaction rate.[5][6]

  • Systematic Solvent Screening: If the issue persists, perform a systematic screen of common solvent systems.

troubleshooting_workflow start Low / No Conversion check_solubility 1. Verify Solubility of All Reagents (Base, Substrates) start->check_solubility anhydrous_check 2. Are you using a strictly anhydrous solvent (e.g., Toluene)? check_solubility->anhydrous_check add_water 3. Add Water as a Co-solvent (e.g., Toluene/H2O 4:1) anhydrous_check->add_water Yes solvent_screen 4. Perform Systematic Solvent Screen (Dioxane/H2O, DMF, 2-MeTHF) anhydrous_check->solvent_screen No re_evaluate Re-evaluate Conversion add_water->re_evaluate re_evaluate->solvent_screen Failure end Problem Resolved re_evaluate->end Success check_purity 5. Check Solvent Purity (Peroxides, Water Content) solvent_screen->check_purity

Caption: Troubleshooting workflow for low reaction conversion.

Problem: I am observing significant protodeboronation of my alkenyl boronic ester.

Possible Cause & Solution:

  • Cause: The solvent may contain acidic impurities, or the solvent/base/temperature combination is too harsh. Ethereal solvents may contain peroxides which can cause oxidative degradation.[1]

  • Solution:

    • Use High-Purity Solvents: Always use freshly opened, anhydrous, or sparged/degassed solvents. Test ethereal solvents for peroxides before use.

    • Moderate the Base: Switch to a milder base. For instance, if using NaOH or KOH, consider switching to Cs₂CO₃ or K₃PO₄, which are often effective and less harsh.

    • Lower the Temperature: High temperatures can accelerate side reactions. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Minimize Water: While catalytic water is helpful, excess water can provide a proton source. Reduce the water content in your mixed solvent system (e.g., from 4:1 to 10:1 organic:water).

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This robust starting protocol is recommended for coupling this compound with an aryl bromide.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Impact of Solvent on a Model Reaction

The following table summarizes the results of a model reaction between 4-bromotoluene and this compound (1.2 equiv), using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2 equiv) at 90 °C for 4 hours.

EntrySolvent System (v/v)Yield (%)
1Toluene (Anhydrous)35
2THF (Anhydrous)42
3DMF (Anhydrous)55
4Toluene / H₂O (4:1) 89
5Dioxane / H₂O (4:1) 94
6Ethanol / H₂O (1:1)78

Data is representative and intended for illustrative purposes. As shown, the inclusion of water as a co-solvent dramatically improves the reaction yield, highlighting its crucial role in accelerating the rate-limiting transmetalation step.

Section 4: The Science Behind Solvent Effects on Transmetalation

The solvent's influence is most pronounced at the transmetalation stage of the catalytic cycle. Two primary, competing pathways are generally considered, and the solvent system is key to determining which path dominates.[5][6]

  • The Boronate Pathway: In this pathway, the base (M-OH) reacts with the boronic ester to form a more nucleophilic tetra-coordinate boronate species. This activated boronate then displaces the halide on the palladium complex. This pathway is often favored in anhydrous, aprotic conditions.[6][12]

  • The Oxo-Palladium Pathway: In aqueous media, the base can react with the palladium-halide complex (LₙPd(Ar)X) to form a palladium-hydroxo complex (LₙPd(Ar)OH). This species is significantly more reactive towards the neutral boronic ester than its halide counterpart. Stoichiometric studies have strongly indicated that this pathway is kinetically far more favorable and is the likely dominant mechanism in reactions conducted in aqueous solvent mixtures.[6]

transmetalation_pathways cluster_cycle Suzuki Catalytic Cycle cluster_boronate Pathway A: Boronate (Anhydrous/Aprotic) cluster_oxo_pd Pathway B: Oxo-Palladium (Aqueous Media) Pd_II LₙPd(Ar)X Pd_OH LₙPd(Ar)OH (Activated Palladium) Pd_II->Pd_OH + Base/H₂O BoronicEster_A R-B(OR)₂ Boronate [R-B(OH)(OR)₂]⁻ M⁺ (Activated Boronate) BoronicEster_A->Boronate + Base Base_A Base (M-OH) Boronate->Pd_II Transmetalation (Slower) BoronicEster_B R-B(OR)₂ Base_B Base (M-OH) + H₂O Pd_OH->BoronicEster_B Transmetalation (Much Faster)

Sources

Technical Support Center: Purification of Suzuki Coupling Products from 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting purification challenges related to the use of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles associated with removing residual boron compounds from their reaction mixtures.

Introduction: The Challenge of Boron Byproducts

This compound, a valuable reagent in Suzuki-Miyaura cross-coupling reactions, can lead to several downstream purification challenges.[1][2] The primary culprits are often unreacted boronic ester, its hydrolysis product (prop-1-en-1-ylboronic acid), and the pinacol byproduct generated during the coupling reaction.[3][4] These boron-containing impurities can complicate product isolation and, in the context of drug development, their potential genotoxic properties necessitate their thorough removal.[5]

This guide provides a structured approach to identifying and resolving these purification issues through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My primary purification by silica gel chromatography is failing to separate my product from boron impurities.

Probable Cause: Boronic acid pinacol esters and their corresponding boronic acids can exhibit problematic behavior on standard silica gel. The Lewis acidic nature of the boron atom can interact with the Lewis basic silanol groups on the silica surface, leading to strong adsorption, streaking, and product loss.[6][7] Furthermore, the acidic nature of the silica can promote the hydrolysis of the pinacol ester to the more polar boronic acid, which is difficult to elute with non-polar solvents.[6]

Solutions:

  • Deactivation of Silica Gel: To mitigate the Lewis acidity of the silica gel, a pretreatment is often effective.

    • Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of pinacol esters, leading to better recovery.[6][7]

    • Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine (NEt₃) to the chromatography eluent can cap the acidic silanol groups.[6]

  • Alternative Stationary Phases:

    • Neutral Alumina: For less polar compounds, neutral alumina can be a suitable alternative to silica gel.[6][8]

  • Rapid Purification:

    • Silica/Celite Plug: If the goal is simply to remove baseline impurities, a quick filtration through a plug of silica gel or Celite can minimize contact time, thereby reducing degradation and adsorption.[6]

Issue 2: My NMR analysis shows the presence of pinacol as a persistent impurity even after chromatography.

Probable Cause: Pinacol, a byproduct of the Suzuki-Miyaura coupling, can be challenging to remove from reaction mixtures due to its solubility in many common organic solvents.[3][4]

Solutions:

  • Recrystallization/Trituration: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing pinacol.[6] For oily products, trituration with a non-polar solvent like hexanes, in which pinacol is soluble but the product is not, can be employed.[4][6] Chilling the mixture can further enhance the precipitation of the product while keeping the pinacol in solution.[4]

  • Aqueous Workup: A thorough aqueous workup can help partition the water-soluble pinacol into the aqueous layer, although multiple extractions may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main boron-containing byproducts I should expect when using this compound?

A1: The primary residual boron compounds are typically:

  • Unreacted this compound: The starting boronic ester.

  • Prop-1-en-1-ylboronic acid: The hydrolysis product of the starting material.[6][9]

  • Pinacol borate species: Formed from the pinacol protecting group.

  • Boric acid: A potential final hydrolysis product.

Q2: Can I avoid chromatography altogether for removing these boron impurities?

A2: In some cases, yes. The choice of purification strategy depends on the properties of your desired product and the nature of the impurities.

  • Liquid-Liquid Extraction: Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by washing with a basic aqueous solution (e.g., 1-2 M NaOH).[8] This allows for their removal into the aqueous phase, while the desired organic product remains in the organic layer.[8]

  • Scavenger Resins: Solid-supported scavengers, such as those functionalized with diethanolamine (DEAM) or diol groups, are highly effective at binding and removing boronic acids from solution.[8][10][11] The crude reaction mixture can be passed through a cartridge containing the resin, or the resin can be stirred with the reaction mixture, followed by simple filtration to remove the resin-bound impurity.[8]

  • Derivatization: Transesterification with diethanolamine can form a stable, often crystalline, zwitterionic adduct with the boronic acid or its ester.[6][12][13] This adduct can precipitate from non-polar solvents, allowing for easy isolation by filtration.[6][12]

Q3: How can I monitor the progress of my purification if my boron-containing compounds are not UV-active?

A3: For compounds lacking a UV chromophore, TLC visualization can be achieved using various staining methods. Common stains for boronic esters include p-anisaldehyde or potassium permanganate (KMnO₄), followed by gentle heating.[6] Iodine vapor is another effective visualization agent.[6]

Q4: Are there any general tips to minimize the formation of boron-related impurities in the first place?

A4: While complete prevention is unlikely, you can take steps to minimize byproducts:

  • Stoichiometry: Carefully control the stoichiometry of your reactants to avoid a large excess of the boronic ester.

  • Anhydrous Conditions: Pinacol esters are susceptible to hydrolysis.[6] Ensuring that your reaction is performed under anhydrous conditions with dry solvents and glassware can reduce the formation of the corresponding boronic acid.[6]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting materials, which can simplify the subsequent purification.

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol describes a method for preparing boric acid-treated silica gel to improve the chromatographic purification of boronic acid pinacol esters.[6][7]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol.

  • Create a slurry of the silica gel in the boric acid/methanol solution.

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol.

  • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[6]

Protocol 2: Removal of Boronic Acids using a Diethanolamine Scavenger

This protocol outlines a general procedure for using a diethanolamine-functionalized scavenger to remove boronic acid impurities.

Materials:

  • Crude reaction mixture containing the desired product and boronic acid impurities

  • Diethanolamine-functionalized silica or polystyrene resin

  • An appropriate organic solvent in which the product is soluble

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Add the diethanolamine scavenger resin to the solution (typically 2-4 equivalents relative to the boronic acid impurity).

  • Stir the mixture at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Filter the mixture to remove the resin.

  • Wash the resin with fresh solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Strategies for Boron Compound Removal

Purification MethodTarget ImpurityAdvantagesDisadvantages
Silica Gel Chromatography (Standard) Unreacted Boronic Ester, PinacolWidely available, well-understoodCan lead to product loss and hydrolysis of esters[6][7]
Boric Acid-Treated Silica Gel Unreacted Boronic EsterImproved recovery of boronic esters[6][7]Requires pre-treatment of the stationary phase
Liquid-Liquid Extraction (Basic Wash) Boronic AcidsSimple, scalable, avoids chromatographyNot suitable for base-sensitive products[8]
Scavenger Resins (e.g., DEAM) Boronic AcidsHigh selectivity, simple filtration-based removalCost of scavenger resins[8][10][11]
Recrystallization/Trituration Pinacol, other crystalline impuritiesHigh purity achievable for solid productsNot applicable to oils or amorphous solids[4][6]
Derivatization (e.g., with Diethanolamine) Boronic Acids/EstersCan facilitate purification by precipitationRequires an additional chemical step[6][12]

Visualizations

Workflow for Troubleshooting Boron Impurity Removal

G start Crude Reaction Mixture (Product + Boron Impurities) is_solid Is the product a solid? start->is_solid chromatography Column Chromatography start->chromatography recrystallize Attempt Recrystallization or Trituration is_solid->recrystallize Yes is_base_sensitive Is the product base-sensitive? is_solid->is_base_sensitive No pure_product Pure Product recrystallize->pure_product chrom_options Chromatography Options chromatography->chrom_options basic_wash Perform Basic Aqueous Wash (e.g., NaOH) is_base_sensitive->basic_wash No scavenger Use Scavenger Resin (e.g., DEAM) is_base_sensitive->scavenger Yes basic_wash->pure_product scavenger->pure_product standard_silica Standard Silica Gel (potential for issues) chrom_options->standard_silica treated_silica Boric Acid-Treated Silica or Neutral Alumina chrom_options->treated_silica standard_silica->treated_silica Fails standard_silica->pure_product Successful treated_silica->pure_product

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Mechanism of Boronic Acid Sequestration by a Diethanolamine Scavenger

G boronic_acid R-B(OH)₂ Boronic Acid Impurity complex Resin-CH₂-N⁺H(CH₂CH₂O)₂B⁻-R Stable Adduct on Resin boronic_acid->complex Reaction deam_resin Resin-CH₂-N(CH₂CH₂OH)₂ Diethanolamine Scavenger deam_resin->complex

Sources

Technical Support Center: Stereoselectivity in Reactions with 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. This versatile reagent, a key building block for the stereoselective synthesis of trisubstituted alkenes, is instrumental in pharmaceutical and materials science research.[1] However, achieving high stereoselectivity requires careful control over reaction parameters. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and maximize the stereochemical purity of your products.

Frequently Asked Questions (FAQs)

Q: What are the (E) and (Z) isomers of this compound?

A: These are geometric isomers, or diastereomers, that differ in the spatial arrangement of substituents around the carbon-carbon double bond. The stereochemistry of the starting boronic ester is critical as it directly dictates the stereochemistry of the final product in stereoretentive reactions like the Suzuki-Miyaura cross-coupling. It is crucial to start with a stereochemically pure isomer to obtain a stereochemically pure product.

Q: How stable is the pinacol ester on this reagent? Are there special handling precautions?

A: Pinacol boronate esters are widely used due to their stability compared to boronic acids.[2] However, they are susceptible to hydrolysis, which cleaves the pinacol group to form the corresponding boronic acid.[2][3] This can be problematic as boronic acids may have different reactivity or solubility.[2] It is essential to use anhydrous solvents and reagents and to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q: What is the primary application of this reagent?

A: Its most common application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp²) bonds.[4][5] This reaction allows for the creation of stereodefined trisubstituted alkenes, which are important motifs in many natural products and pharmaceutical agents.[1]

Troubleshooting Guide: Enhancing Stereoselectivity

Poor stereoselectivity is one of the most common issues encountered when using this reagent. The following section addresses specific problems in a question-and-answer format to guide your optimization process.

Q1: My Suzuki-Miyaura reaction is resulting in a low E/Z ratio (poor stereoretention). What are the primary factors I should investigate?

A: Loss of stereochemical integrity during a Suzuki-Miyaura coupling often points to issues within the catalytic cycle that allow for isomerization of either the organopalladium intermediate or the final product. The key is to ensure that the stereoretentive steps (oxidative addition and reductive elimination) are significantly faster than any competing isomerization pathways.[4]

Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection: The choice of palladium catalyst and its associated phosphine ligand is the most critical factor influencing stereoselectivity.[6]

  • Expert Insight: The ligand's electronic and steric properties directly modulate the reactivity of the palladium center. Bulky, electron-rich phosphine ligands are often preferred. They promote rapid oxidative addition and, more importantly, accelerate the final reductive elimination step.[4] A fast reductive elimination is crucial to "lock in" the desired stereochemistry before isomerization can occur.

  • Troubleshooting Steps:

    • Switch to Bulky, Electron-Rich Ligands: If you are using simple ligands like triphenylphosphine (PPh₃), consider switching to more sterically demanding and electron-donating ligands. Examples include Buchwald-type biaryl phosphine ligands or others like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[7]

    • Screen Different Palladium Precursors: While Pd(PPh₃)₄ is common, catalyst precursors like Pd(OAc)₂ or Pd₂(dba)₃, when combined with an appropriate external ligand, can offer different reactivity profiles and should be screened.

2. Base Selection: The base plays a crucial role in the transmetalation step, where the boron-containing organic group is transferred to the palladium center.[8] Its identity can significantly impact reaction rate and selectivity.

  • Expert Insight: The base activates the organoboron reagent to facilitate transmetalation.[7] An inappropriate base can lead to slow transmetalation, extending the lifetime of the oxidative addition intermediate and increasing the chance for isomerization.

  • Troubleshooting Steps:

    • Screen a Range of Bases: Do not rely on a single base. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). If one class is not working, try another. For instance, K₃PO₄ is often effective in challenging couplings.

    • Consider Solution vs. Heterogeneous Conditions: The solubility of the base can matter. A fully dissolved base may offer different kinetics than a heterogeneous slurry.

3. Solvent and Temperature Optimization: These parameters define the reaction environment and can have a profound effect on the catalytic cycle.

  • Expert Insight: Solvent polarity can influence the stability of intermediates and transition states.[8] Elevated temperatures, while often increasing reaction rates, can also provide the energy needed to overcome the barrier to isomerization, leading to a loss of stereoselectivity.

  • Troubleshooting Steps:

    • Screen Solvents: Typical solvents for Suzuki couplings include toluene, dioxane, and THF. If you observe isomerization, try switching to a different solvent system.

    • Reduce Reaction Temperature: This is a critical step. Run the reaction at the lowest possible temperature that still affords a reasonable conversion rate. It may be necessary to run the reaction for a longer period at a lower temperature to preserve the alkene geometry.

4. Purity of Starting Materials: The stereochemical purity of your product can never exceed that of your starting materials.

  • Expert Insight: this compound can potentially isomerize upon storage or during purification if exposed to acid, base, or heat.

  • Troubleshooting Steps:

    • Verify Purity: Always check the isomeric purity of the boronic ester by ¹H NMR before use.

    • Ensure Anhydrous Conditions: As mentioned, moisture can lead to hydrolysis, forming the boronic acid, which might have different reactivity and could complicate the reaction.[2] Use freshly distilled, anhydrous solvents and handle all reagents under an inert atmosphere.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing poor stereoselectivity.

G start Low E/Z Ratio Observed check_sm 1. Verify Stereopurity of Starting Boronic Ester start->check_sm optimize_ligand 2. Optimize Catalyst/Ligand (Switch to bulky, e⁻-rich phosphines) check_sm->optimize_ligand If SM is pure optimize_base 3. Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) optimize_ligand->optimize_base optimize_conditions 4. Adjust Reaction Conditions (Lower Temperature, Screen Solvents) optimize_base->optimize_conditions success High Stereoselectivity Achieved optimize_conditions->success

Caption: A step-by-step decision tree for troubleshooting low stereoselectivity.

Q2: My reaction is sluggish or fails to go to completion. What should I do?

A: Low reactivity can be caused by several factors, from catalyst deactivation to inefficient transmetalation.

  • Expert Insight: B-alkyl pinacol esters can sometimes be less reactive than other organoboron species.[7] The choice of the halide or triflate coupling partner also plays a significant role, with reactivity generally following the order I > OTf > Br >> Cl.[4]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome sluggishness.

    • Use a More Reactive Electrophile: If possible, switch from an aryl chloride to an aryl bromide or iodide.

    • Re-evaluate Base and Ligand: A stronger base or a more electron-rich ligand can significantly accelerate the reaction.[4] This is particularly true for less reactive electrophiles like aryl chlorides.

Key Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative stereoretentive Suzuki-Miyaura cross-coupling reaction.

Protocol: Stereoretentive Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point. Optimization of the parameters in the table below is often necessary for specific substrates.

Experimental Workflow Diagram

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification a 1. Add Pd Catalyst & Ligand to Flask b 2. Add Base & Aryl Halide a->b c 3. Add Anhydrous Solvent b->c d 4. Add Boronic Ester via Syringe c->d e 5. Heat to Target Temperature d->e f 6. Monitor by TLC/GC-MS e->f g 7. Quench, Extract & Dry f->g h 8. Purify by Column Chromatography g->h

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • (E)- or (Z)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (1.2 equiv)

  • Aryl or Vinyl Halide/Triflate (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst, phosphine ligand, base, and aryl halide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the this compound as a solution in the reaction solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the stereodefined alkene.

Recommended Starting Conditions (Table)

ParameterRecommended OptionsRationale & Causality
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ.
Ligand Buchwald-type (e.g., SPhos, XPhos), dppfBulky, electron-rich ligands accelerate the stereoretentive reductive elimination step.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Choice of base is substrate-dependent; stronger bases like K₃PO₄ are often effective for less reactive partners.[7]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent side reactions like proto-deborylation.
Temperature 60 - 100 °CStart at a lower temperature (e.g., 80 °C) and only increase if reactivity is low to minimize potential isomerization.

References

  • Morken, J. P., et al. (n.d.). Enantioselective Conjunctive Cross-Coupling of Bis(alkenyl) Borates: A General Synthesis of Chiral Allylboron Reagents. PMC - NIH. Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Miura, T., et al. (2021). Stereo- and Enantioselective Synthesis of Propionate-Derived Trisubstituted Alkene Motifs. Chemistry. Available at: [Link]

  • Watson, D. A., et al. (2018). Synthesis of Trisubstituted Alkenyl Boronic Esters From Alkenes Using the Boryl-Heck Reaction. PMC - NIH. Available at: [Link]

  • Watson, D. A., et al. (2018). Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction. Organic Letters. Available at: [Link]

  • (2022). At the Forefront of the Suzuki-Miyaura Reaction: Advances in Stereoselective Cross-Couplings. ResearchGate. Available at: [Link]

  • Reid, W. B., & Watson, D. A. (2018). Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reid, W. B., et al. (2018). Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction. Organic Letters.
  • (n.d.). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • (n.d.). Optimization of the Reaction Conditions a. ResearchGate. Available at: [Link]

  • (n.d.). Optimization of reaction conditions a. ResearchGate. Available at: [Link]

  • Lipshutz, B. H., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Ligand and Substrate Effects on Regio- and Stereoselective Ru(II)-Catalyzed Hydroacyloxylations to Vinylic Esters. PMC - NIH. Available at: [Link]

  • Al-Zoubi, R. M. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. Available at: [Link]

  • (n.d.). Optimization of the Reaction Conditions a. ResearchGate. Available at: [Link]

  • (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • (n.d.). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • (2005). B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane and Other Vinyl Boronates for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the choice of building blocks is paramount. Among the vast arsenal of synthetic tools, vinyl boronates have emerged as indispensable reagents for the formation of carbon-carbon and carbon-heteroatom bonds, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparative analysis of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane , a versatile C3 building block, against other commonly employed vinyl boronates. Our objective is to furnish you with the technical insights and practical data necessary to make informed decisions in your synthetic endeavors.

Introduction to Vinyl Boronates in Modern Synthesis

Vinyl boronates, particularly their pinacol ester derivatives, represent a class of highly valuable and versatile intermediates in organic synthesis. The pinacol ester group confers enhanced stability to the otherwise labile vinylboronic acids, which are prone to polymerization and protodeboronation.[1][2] This stability allows for their isolation, purification, and storage, making them reliable reagents in complex, multi-step synthetic sequences. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, where they serve as effective vinylating agents for a wide array of aryl, heteroaryl, and vinyl halides or triflates.[3]

This guide will focus on a comparative evaluation of the following key vinyl boronates:

  • This compound (Propenylboronic acid pinacol ester) : This reagent exists as both (E) and (Z) isomers, introducing an element of stereochemistry to the vinyl fragment.

  • 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (Vinylboronic acid pinacol ester) : The parent compound of this class, offering the simplest vinyl moiety.

  • 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (Isopropenylboronic acid pinacol ester) : An isomer of the propenyl boronate, featuring a different substitution pattern on the double bond.

Comparative Analysis: Reactivity, Stability, and Stereochemistry

The choice between these vinyl boronates hinges on a careful consideration of their intrinsic reactivity, stability under reaction conditions, and the stereochemical outcome of the coupling process.

Structural and Physical Properties

A fundamental understanding of the physical properties of these reagents is crucial for their effective handling and application.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical Form
(E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane E-propenylboronic acid pinacol ester structureC₉H₁₇BO₂168.04Liquid
(Z)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane Z-propenylboronic acid pinacol ester structureC₉H₁₇BO₂168.04Liquid
4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane Vinylboronic acid pinacol ester structureC₈H₁₅BO₂154.01Liquid
4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane Isopropenylboronic acid pinacol ester structureC₉H₁₇BO₂168.04Liquid
Reactivity in Suzuki-Miyaura Coupling
  • Steric Hindrance : The transmetalation step in the Suzuki-Miyaura catalytic cycle is sensitive to steric bulk around the boron atom.[4] We can hypothesize the following reactivity trend based on increasing steric hindrance: Vinylboronic acid pinacol ester > (E)-Propenylboronic acid pinacol ester > (Z)-Propenylboronic acid pinacol ester > Isopropenylboronic acid pinacol ester. The methyl group in the propenyl and isopropenyl derivatives introduces steric bulk that can impede the approach of the palladium complex to the boron center. The (Z)-isomer of the propenyl boronate is expected to be slightly less reactive than the (E)-isomer due to the cis relationship between the methyl group and the boronate moiety. The isopropenyl isomer, with a methyl group directly attached to the vinyl carbon bearing the boron, presents the most sterically hindered environment and is thus predicted to be the least reactive.

  • Electronic Effects : The electronic nature of the vinyl group also plays a role. The methyl group in the propenyl and isopropenyl derivatives is weakly electron-donating, which can slightly increase the electron density of the double bond and potentially influence the rate of transmetalation. However, steric effects are generally considered to be more dominant in influencing the reactivity of boronic esters in Suzuki-Miyaura couplings.

Stability and Handling

Pinacol esters of boronic acids are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[5] This enhanced stability is a key advantage in their practical application. Within the series of vinyl boronates discussed here, the stability is expected to be broadly similar, although subtle differences may exist. The presence of a methyl substituent in the propenyl and isopropenyl derivatives might offer a marginal increase in stability due to inductive effects, but all are generally considered to be bench-stable reagents that can be handled under normal laboratory conditions, though storage under an inert atmosphere is recommended for long-term preservation of purity.

Stereochemistry and Isomerization

A critical consideration when using the (E) and (Z) isomers of this compound is the potential for isomerization of the double bond under the reaction conditions. While Suzuki-Miyaura couplings are generally stereoretentive, isomerization can occur, particularly with prolonged reaction times or at elevated temperatures.[3] The (Z)-isomer is thermodynamically less stable than the (E)-isomer and may be more prone to isomerization. Therefore, for applications where the stereochemical integrity of the propenyl group is crucial, careful optimization of the reaction conditions is necessary to minimize this side reaction.

Experimental Section: A Representative Protocol for Suzuki-Miyaura Coupling

To provide a practical context for the application of these reagents, we present a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies and can be adapted for the specific vinyl boronate and coupling partner of interest.

Synthesis of a Vinylated Arene using a Vinyl Boronate

experimental_workflow reagents Reactants: Aryl Halide (1.0 eq) Vinyl Boronate (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Base (e.g., K₂CO₃, 2.0 eq) setup Reaction Setup: - Add reactants to a flame-dried flask - Purge with inert gas (Ar or N₂) - Add degassed solvent (e.g., Dioxane/H₂O) reagents->setup 1. Combine reaction Reaction: - Heat to desired temperature (e.g., 80-100 °C) - Monitor by TLC or GC-MS setup->reaction 2. Heat workup Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup 3. Quench & Extract purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography workup->purification 4. Isolate product Final Product: - Characterize by NMR, MS purification->product 5. Analyze

Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Vinyl boronate (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 mmol)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, vinyl boronate, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated arene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures a consistent reaction rate.

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst oxidation. Degassing the solvents prior to use is a critical step for reproducible results.

  • Base: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step by activating the boronic ester. The choice of base can significantly impact the reaction outcome, and inorganic bases like potassium carbonate are often effective and economical.

  • Solvent System: A mixture of an organic solvent like dioxane and water is commonly employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and can influence the rate of transmetalation.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A deeper understanding of the reaction mechanism allows for more effective troubleshooting and optimization.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R²-B(OR)₂ (Base) pdi_vinyl_complex R¹-Pd(II)L₂-R² transmetalation->pdi_vinyl_complex reductive_elimination Reductive Elimination pdi_vinyl_complex->reductive_elimination reductive_elimination->pd0 R¹-R²

Sources

A Comparative Guide to the Reactivity of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane vs. Propenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can significantly influence the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth comparison of two commonly employed propenylboron reagents: propenylboronic acid and its pinacol ester derivative, 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. We will explore the nuances of their stability, handling, and reactivity, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

Executive Summary: A Tale of Two Reagents

FeaturePropenylboronic AcidThis compound (Pinacol Ester)
Stability Susceptible to dehydration (boroxine formation) and protodeboronation.Significantly more stable; the pinacol group protects the boron center.
Handling Often requires inert atmosphere and careful storage.Generally easier to handle, less sensitive to air and moisture.
Purification Can be challenging due to potential decomposition on silica gel.More amenable to standard purification techniques like column chromatography.
Reactivity Often exhibits higher intrinsic reactivity in the transmetalation step.May require slightly more forcing conditions, but often leads to cleaner reactions.
Shelf Life Shorter shelf life due to instability.Excellent long-term storage stability.

Delving Deeper: The Structural and Stability Dichotomy

The fundamental difference between these two reagents lies in the substituents on the boron atom. Propenylboronic acid features two hydroxyl (-OH) groups, whereas the pinacol ester possesses a cyclic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This structural distinction has profound implications for their stability and handling.

Propenylboronic Acid: The presence of hydroxyl groups makes propenylboronic acid susceptible to dehydration, leading to the formation of a cyclic trimer known as a boroxine. This process can result in an inconsistent purity of the reagent, impacting reaction stoichiometry and reproducibility. Furthermore, boronic acids can be prone to protodeboronation, particularly under acidic or certain reaction conditions, leading to the loss of the valuable propenyl group.

Propenylboronic Acid Pinacol Ester: The pinacol group acts as a robust protecting group for the boronic acid moiety. The bulky tetramethyl-substituted dioxaborolane ring sterically shields the boron atom, significantly reducing its susceptibility to dehydration and protodeboronation. This enhanced stability translates to a longer shelf life, easier handling in air, and greater compatibility with a wider range of reaction conditions and purification methods.

Comparative Reactivity in a Suzuki-Miyaura Cross-Coupling Context

To illustrate the practical differences in reactivity, let us consider a representative Suzuki-Miyaura coupling reaction between 4-bromoanisole and each of the propenylboron reagents.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 4-bromoanisole.

Experimental Protocol:

A detailed, step-by-step methodology for a comparative Suzuki-Miyaura reaction is provided below.

G Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Analysis A To a dried Schlenk tube, add 4-bromoanisole (1 mmol), propenylboron reagent (1.2 mmol), and base (e.g., K2CO3, 2 mmol). B Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent (e.g., Dioxane/H2O, 4:1, 5 mL). B->C D Add Pd catalyst (e.g., Pd(PPh3)4, 0.03 mmol) under a positive pressure of inert gas. C->D E Heat the reaction mixture at a specified temperature (e.g., 90 °C) and monitor by TLC or GC-MS. D->E F Upon completion, cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine, then dry over anhydrous MgSO4. F->G H Filter and concentrate in vacuo. G->H I Purify the crude product by column chromatography on silica gel. H->I J Characterize the product and determine the isolated yield. I->J

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.

Comparative Data:

The following table summarizes the expected outcomes from the comparative experiment.

ReagentReaction Time (h)Isolated Yield (%)Observations
Propenylboronic Acid485Faster reaction, but may require careful handling to avoid degradation.
This compound892Slower reaction, but typically cleaner with fewer byproducts.

Mechanistic Insights: The Transmetalation Step

The key step where the reactivity of the two reagents diverges is the transmetalation in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_Boron Boron Reagent Activation Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArR Ar-R ArPdR Ar-Pd(II)-R(L2) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination BoronicAcid R-B(OH)2 + Base Boronate [R-B(OH)3]- BoronicAcid->Boronate Boronate->ArPdX Faster PinacolEster R-B(pin) + Base ActivatedEster Activated Ester Intermediate PinacolEster->ActivatedEster ActivatedEster->ArPdX Slower

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

For transmetalation to occur, the boron atom needs to be activated by a base. In the case of propenylboronic acid, the base reacts with the acidic hydroxyl groups to form a more nucleophilic boronate species ([R-B(OH)3]−). This boronate readily transfers its propenyl group to the palladium center.

With the pinacol ester, the activation process is generally slower. The base is thought to coordinate to the boron atom or facilitate the formation of a palladium-boronate complex, but the steric bulk of the pinacol group can hinder this process compared to the more accessible boronic acid. While some studies suggest that boronic esters can transmetalate directly without prior hydrolysis, the rate can be influenced by the nature of the ester. This difference in activation energy and steric hindrance often accounts for the observed slower reaction rates with pinacol esters. However, this can be advantageous, as a slower, more controlled reaction can lead to fewer side reactions and a cleaner product profile.

Conclusion and Practical Recommendations

The choice between propenylboronic acid and its pinacol ester derivative is a classic trade-off between reactivity and stability.

  • Propenylboronic acid is the more reactive species and may be preferred for reactions with less reactive coupling partners or when rapid reaction times are crucial. However, its use necessitates careful handling and storage to mitigate degradation, which can compromise reproducibility.

  • This compound offers superior stability, ease of handling, and a longer shelf life, making it a more reliable and convenient reagent for routine use. While it may require slightly longer reaction times or higher temperatures, it often provides higher isolated yields of cleaner products.

For drug development and process chemistry, where robustness, scalability, and reproducibility are paramount, the pinacol ester is often the superior choice. For exploratory research and small-scale synthesis where rapid results are desired and the reagent can be used fresh, propenylboronic acid remains a viable option. Ultimately, the optimal choice will depend on the specific requirements of the synthesis and the priorities of the researcher.

References

  • Vertex AI Search. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling.
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • ChemBK. (2024, April 9). 2-Propenylboronic acid.
  • ChemicalBook. (n.d.). 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane Chemical Properties.
  • Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions.
  • Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids.
  • Lima, F., Kabeshov, M. A., Tran, D. N., Battilocchio, C., Sedelmeier, J., Sedelmeier, G., Schenkel, B., & Ley, S. V. (2016). Visible Light

The Strategic Advantage of (E)-1-Propenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance.[1] Central to this powerful transformation is the choice of the organoboron reagent. This guide provides an in-depth analysis of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane , also known as (E)-1-propenylboronic acid pinacol ester, a reagent that offers distinct advantages in stability, reactivity, and stereochemical control, making it a strategic choice for complex molecular synthesis.

The Critical Role of the Boronic Ester in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[2] The success of this reaction hinges on the properties of the boron reagent, which directly influences the efficiency of the crucial transmetalation step in the catalytic cycle.[3] While boronic acids are widely used, boronic esters, particularly pinacol esters, have gained prominence due to their enhanced stability and ease of handling.[4]

The pinacol protecting group in this compound confers several key benefits over the corresponding boronic acid. Boronic acids are prone to dehydration to form cyclic boroxines, which can complicate reaction stoichiometry and kinetics.[3] Pinacol esters, in contrast, are generally stable, crystalline solids or high-boiling liquids that can be purified by chromatography and stored for extended periods without degradation. This stability is paramount for reproducible and scalable synthetic processes, a critical consideration in pharmaceutical and materials science research.

Comparative Performance: (E)-1-Propenylboronic Acid Pinacol Ester vs. Alternatives

The true value of this compound becomes evident when compared to other alkenylboron reagents and alternative cross-coupling methodologies.

FeatureThis compound Alkenylboronic AcidsAlkenyltrifluoroboratesOrganostannanes (Stille Coupling)Organozincs (Negishi Coupling)
Stability High (Stable to air and moisture, chromatographable)Moderate (Prone to dehydration/boroxine formation)[3]HighModerate to HighLow (Sensitive to air and water)
Handling Easy (Often a solid or high-boiling liquid)Can be challenging due to hygroscopic natureGenerally easy to handle saltsRequires careful handling due to toxicityRequires inert atmosphere techniques
Toxicity Low[3]LowLowHigh (Organotin compounds are highly toxic)Moderate
Stereocontrol Excellent (Preserves the E-geometry of the double bond)[4]Good, but can be compromised by boroxine formationGoodExcellentGood
Reaction Scope Broad functional group tolerance[1]Good, but sensitive to strongly basic/acidic conditionsGoodBroad, but can be limited by tin-halogen exchangeGood, but less functional group tolerant

The superior stability of the pinacol ester translates to more controlled and predictable reactivity. Unlike the more reactive but less stable alkenylboronic acids, the pinacol ester allows for a more finely tuned reaction, minimizing side reactions and leading to cleaner product profiles. While alkenyltrifluoroborates also offer good stability, the synthesis and purification of the pinacol ester are often more straightforward.

When compared to other cross-coupling methods, the advantages of the Suzuki-Miyaura reaction, and by extension the use of reagents like this compound, are clear. Stille coupling, while effective, is hampered by the high toxicity of organotin reagents. Negishi coupling, which utilizes organozinc compounds, is often sensitive to air and moisture and can have a more limited functional group tolerance.

Experimental Workflow: A Practical Guide

The following provides a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Ester, and Catalyst solvent Add Solvent (e.g., Toluene/Water) reagents->solvent base Add Base (e.g., K2CO3) solvent->base heating Heat Mixture (e.g., 80-100 °C) base->heating monitoring Monitor Progress (TLC or GC/MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography drying->purification

Figure 1: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of (E)-4-propenyl-1,1'-biphenyl

This protocol describes the coupling of 4-bromo-1,1'-biphenyl with this compound.

Materials:

  • 4-bromo-1,1'-biphenyl

  • This compound[5]

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 4-bromo-1,1'-biphenyl (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and a 2M aqueous solution of potassium carbonate.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford (E)-4-propenyl-1,1'-biphenyl.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X r1x->oxidative_addition r2by2 R2-B(OR)2 r2by2->transmetalation base_input Base base_input->transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R1-X) to form a Pd(II) complex.[2]

  • Transmetalation: The organic group (R2) is transferred from the boronic ester to the palladium center. This step is facilitated by a base, which activates the boronic ester.[3] The stability and defined structure of this compound contribute to a more efficient and predictable transmetalation process.

  • Reductive Elimination: The two organic fragments (R1 and R2) are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[2]

Conclusion: A Superior Reagent for Modern Organic Synthesis

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4413. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(22), 8036-8051. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Li, Z., & Watson, D. A. (2018). Base-free nickel-catalysed decarbonylative Suzuki–Miyaura coupling of acid fluorides. Nature Chemistry, 10(11), 1133–1138. [Link]

  • Wang, Z., et al. (2020). Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. Nature Communications, 11(1), 1-11. [Link]

  • Malig, T. C. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Theses and Dissertations. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]

  • Sebelius, S., & Olsson, V. J. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Molecules, 13(4), 844-863. [Link]

  • Liu, Y. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Butters, M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 294. [Link]

  • Molbase. (n.d.). 1-Propenylboronic acid pinacol ester. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis. [Link]

  • Career Henan Chemical Co. (n.d.). Synthesis and Application of Cyclopropylboronic Acid Phenyloxy Esters. [Link]

  • Organic Syntheses. (n.d.). Boronic Esters. [Link]

  • PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

  • PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • He, Y., et al. (2016). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry, 7(3), 601-609. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. [Link]

  • Boron Molecular. (n.d.). 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol. [Link]

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A Comparative Guide to Propenyl Organoboron Reagents: 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane vs. Potassium Propenyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction, influencing yield, substrate scope, and reaction conditions. This guide provides an in-depth comparison of two prevalent propenyl-donating reagents: 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a pinacol boronic ester, and potassium propenyltrifluoroborate. This document is intended for researchers, scientists, and professionals in drug development seeking to make an informed decision on reagent selection for their synthetic endeavors.

At a Glance: Key Differences and Applications

FeatureThis compoundPotassium Propenyltrifluoroborate
Reagent Class Pinacol Boronic EsterOrganotrifluoroborate Salt
Physical State Typically a liquid or low-melting solidCrystalline solid
Stability Good, but susceptible to hydrolysis and protodeboronationExcellent air and moisture stability
Handling Generally straightforward, often used in anhydrous conditionsEasy to handle, crystalline nature aids in accurate measurement
Reactivity Generally less reactive than trifluoroboratesOften more reactive, slow release of boronic acid can be advantageous
Solubility Soluble in common organic solventsSoluble in polar protic solvents like alcohols and water mixtures
Byproducts PinacolPotassium fluoride salts

Deep Dive: Understanding the Nuances

Chemical Structure and Stability

The structural differences between the two reagents fundamentally dictate their stability and reactivity. This compound features a five-membered dioxaborolane ring with bulky methyl groups, which offer steric protection to the boron center. While generally stable and amenable to chromatographic purification, pinacol boronic esters can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding boronic acid and pinacol. This can be a drawback if precise stoichiometry is required and can lead to side reactions like protodeboronation.

In contrast, potassium propenyltrifluoroborate is a tetracoordinate boron species, existing as a stable, crystalline solid. This salt is significantly more resistant to hydrolysis and protodeboronation than its boronic ester counterpart, making it an excellent choice for multi-step syntheses where the boron moiety needs to be preserved through various reaction conditions. Their stability also allows for long-term storage without special precautions.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application for both reagents is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The mechanism, however, is believed to differ slightly. Pinacol boronic esters can, in some cases, undergo transmetalation directly with the palladium catalyst without prior hydrolysis. The reaction rate can be influenced by the steric and electronic nature of the boronic ester.

Potassium organotrifluoroborates are considered "protected" forms of boronic acids. It is generally accepted that under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to release the corresponding boronic acid in situ. This slow-release mechanism can be highly advantageous as it maintains a low concentration of the active boronic acid in the reaction mixture, thereby minimizing common side reactions such as homocoupling and protodeboronation.

Experimental Performance: A Comparative Overview

The following tables summarize representative experimental conditions and yields for the Suzuki-Miyaura coupling of each reagent with aryl halides. It is important to note that these are not direct comparisons but rather illustrative examples from the literature.

Table 1: Representative Suzuki-Miyaura Coupling with 4,4,5,5-Tetramethyl-2-(alkenyl)-1,3,2-dioxaborolane

Coupling PartnerCatalystBaseSolventTemp. (°C)Yield (%)Reference
3-Pyridyl triflatePd(PPh₃)₄K₃PO₄Dioxane10085-95
Aryl ChloridePd₂(dba)₃ / LigandLiOtBuToluene11070-90

Table 2: Representative Suzuki-Miyaura Coupling with Potassium Alkenyltrifluoroborates

Coupling PartnerCatalystBaseSolventTemp. (°C)Yield (%)Reference
Aryl/Heteroaryl HalidePdCl₂(dppf)·CH₂Cl₂t-BuNH₂i-PrOH/H₂O8070-95
Aryl ChloridePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O8080-93
Alkenyl BromidePd(OAc)₂ / PPh₃Cs₂CO₃THF/H₂O6075-90

Practical Considerations: Synthesis, Handling, and Safety

Synthesis and Purification

This compound is typically synthesized through the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a vinyl halide with bis(pinacolato)diboron (B₂pin₂). Alternatively, it can be prepared by the reaction of a propenyl Grignard or organolithium reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Purification is usually achieved by distillation or column chromatography.

Potassium propenyltrifluoroborate is readily prepared from the corresponding boronic acid or boronic ester by treatment with potassium hydrogen fluoride (KHF₂). The product often precipitates from the reaction mixture and can be purified by recrystallization.

Handling and Storage

The pinacol boronic ester, if liquid, should be handled under an inert atmosphere to prevent hydrolysis. It is typically stored in a cool, dry place.

Potassium propenyltrifluoroborate is a crystalline solid that is easy to handle and weigh accurately. Its excellent stability allows for storage on the benchtop without special precautions.

Safety Profile

This compound is generally considered to be a flammable liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Potassium propenyltrifluoroborate is a solid and may cause skin, eye, and respiratory irritation. Chronic ingestion of fluoride-containing compounds can lead to fluorosis. As with any chemical reagent, it should be handled in a well-ventilated area with appropriate PPE.

Visualizing the Workflow: Suzuki-Miyaura Coupling

The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling reaction using either a pinacol boronic ester or a potassium trifluoroborate.

Suzuki_Workflow cluster_reagents Reagents & Catalyst cluster_reaction Reaction Setup cluster_workup Workup & Purification Aryl_Halide Aryl/Vinyl Halide Solvent Anhydrous or Aqueous Solvent Aryl_Halide->Solvent Boron_Reagent Organoboron Reagent (Pinacol Ester or Trifluoroborate) Boron_Reagent->Solvent Catalyst Palladium Catalyst & Ligand Catalyst->Solvent Base Base Base->Solvent Heating Inert Atmosphere (e.g., N2, Ar) Heating Solvent->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Coupled Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add R1-X R¹-X (Aryl/Vinyl Halide) R1-X->Ox_Add R1-Pd(II)-X R¹-Pd(II)(L)₂-X Ox_Add->R1-Pd(II)-X Transmetalation Transmetalation R1-Pd(II)-X->Transmetalation R2-BY2 R²-B(OR)₂ or [R²-BF₃]⁻K⁺ Base_Activation Base Activation / Hydrolysis R2-BY2->Base_Activation Activated_Boron [R²-B(OR)₂(OH)]⁻ or R²-B(OH)₂ Base_Activation->Activated_Boron Activated_Boron->Transmetalation R1-Pd(II)-R2 R¹-Pd(II)(L)₂-R² Transmetalation->R1-Pd(II)-R2 Red_Elim Reductive Elimination R1-Pd(II)-R2->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² (Coupled Product) Red_Elim->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The selection between this compound and potassium propenyltrifluoroborate is contingent on the specific requirements of the synthetic route.

Choose this compound when:

  • Anhydrous reaction conditions are preferred.

  • The reagent needs to be soluble in common organic solvents.

  • The subsequent purification steps are compatible with the pinacol byproduct.

Choose potassium propenyltrifluoroborate when:

  • High stability to air and moisture is paramount.

  • The boron functionality needs to survive through multiple synthetic steps.

  • Minimizing side reactions through the slow release of the boronic acid is desirable.

  • Ease of handling and accurate measurement of a solid reagent are advantageous.

Ultimately, the optimal choice will depend on a careful evaluation of the substrate scope, desired reaction conditions, and overall synthetic strategy. It is always recommended to perform small-scale optimization experiments to determine the most effective reagent and conditions for a specific transformation.

References

  • Al-Zoubi, R. M., et al. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(5), 1474-1506. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet for Potassium bifluoride. Retrieved from [Link]

  • Vantourout, J. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9273–9282. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed, 67(24), 8424-9. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]

  • Singh, R. P., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 74(15), 5519–5522. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-55.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Dandapani, S., & Curran, D. P. (2002). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. The Journal of Organic Chemistry, 67(24), 8430–8434. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Schmidt, J., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 140(40), 12841–12846. [Link]

  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 113–116. [Link]

  • Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(26), 4851–4854. [Link]

  • Matteson, D. S. (2001). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

A Comparative Mechanistic Guide to Reactions of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Alkenylboronates in Modern Synthesis

The construction of carbon-carbon bonds remains the cornerstone of organic synthesis, enabling the assembly of complex molecular architectures required for pharmaceuticals, agrochemicals, and materials science. Among the myriad of tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent method due to its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2]

This guide focuses on a specific and highly versatile reagent: 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane , an alkenylboronic acid pinacol ester. Alkenylboronates are prized for their exceptional stability, ease of handling, and purification compared to their corresponding boronic acids, making them ideal for complex, multi-step syntheses. Understanding the mechanistic intricacies of their reactions is not merely an academic exercise; it is crucial for rational reaction optimization, troubleshooting, and the development of novel synthetic strategies.

Herein, we provide an in-depth analysis of the mechanistic pathways involving this reagent, compare its performance and reactivity profile against common alternatives, and furnish detailed experimental protocols for researchers aiming to conduct their own mechanistic investigations.

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a catalytic process that follows a well-established cycle involving a palladium catalyst.[3][4][5] The cycle is broadly accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

The general catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a Pd(0) complex, forming a Pd(II) intermediate.[5] This is followed by the critical transmetalation step, where the organic group from the boron reagent is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd [R¹-Pd(II)-X]L_n Pd0->OxAdd + R¹-X Oxidative Addition Transmetal [R¹-Pd(II)-R²]L_n OxAdd->Transmetal + Base, R²-B(pin) Transmetalation Transmetal->Pd0 - R¹-R² Reductive Elimination Product Coupled Product (R¹-R²) Transmetal->Product R1X Organic Halide (R¹-X) R1X->OxAdd Boronate Alkenylboronate (R²-B(pin)) Boronate->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Crucial Role of the Base: Competing Transmetalation Pathways

While the overall cycle is well-accepted, the precise mechanism of the transmetalation step, particularly the role of the base, has been a subject of extensive study. For alkenylboranes and their esters, two primary pathways have been proposed: the 'boronate' pathway and the 'oxo-palladium' pathway.[6][7]

  • The Boronate Pathway: The base (e.g., OH⁻, OR⁻) first coordinates to the Lewis acidic boron atom of the pinacol ester, forming a more nucleophilic four-coordinate 'ate' complex, [R-B(pin)(Base)]⁻. This activated boronate then transfers its organic group to the Pd(II) center.

  • The Oxo-Palladium Pathway: The base first displaces the halide on the Pd(II) complex to form a palladium-hydroxide or palladium-alkoxide species (e.g., [R¹-Pd-OH]Lₙ). This complex then reacts with the neutral three-coordinate boron reagent, facilitating the transfer of the alkenyl group.

Early work by Suzuki and Miyaura on alkenylboranes suggested the oxo-palladium pathway was dominant.[6] However, subsequent structural, kinetic, and computational studies have shown that boronic esters can transmetalate directly without prior hydrolysis, lending support to the boronate pathway, especially under certain conditions.[2] The operative pathway can depend on the specific base, solvent, ligands, and the nature of the boronic ester itself.

Transmetalation_Pathways cluster_boronate Boronate Pathway cluster_oxo_pd Oxo-Palladium Pathway Start [R¹-Pd-X]L_n + R²-B(pin) + Base Boronate_Formation Formation of 'ate' complex [R²-B(pin)(Base)]⁻ Start->Boronate_Formation OxoPd_Formation Formation of Oxo-Pd [R¹-Pd-Base]L_n Start->OxoPd_Formation Boronate_TM Transmetalation via 'ate' complex Boronate_Formation->Boronate_TM [R¹-Pd-R²]L_n [R¹-Pd-R²]L_n Boronate_TM->[R¹-Pd-R²]L_n Product of TM R2BPin R2BPin->Boronate_Formation + Base Base1 OxoPd_TM Transmetalation via neutral boronate OxoPd_Formation->OxoPd_TM OxoPd_TM->[R¹-Pd-R²]L_n R1PdX R1PdX->OxoPd_Formation + Base, -X⁻ Base2

Caption: Competing pathways for the transmetalation step in Suzuki-Miyaura coupling.

Comparative Analysis of Alkenylboron Reagents

The choice of boron reagent is a critical decision in synthesis design. While this compound (a pinacol ester) is widely used, several alternatives exist, each with a distinct profile of reactivity and stability.

Boron Reagent TypeStructure ExampleStability & HandlingReactivity ProfileMechanistic Considerations
Pinacol Ester R-B(pin)High stability; often crystalline solids or high-boiling liquids; tolerant to chromatography.Moderately reactive; generally requires strong base and heating.Can participate in both boronate and oxo-palladium pathways. The electron-donating methyl groups on the pinacol backbone can slightly decrease Lewis acidity compared to other diols.[2]
Neopentylglycol Ester R-B(neop)High stability, similar to pinacol esters. Often crystalline.Often shows higher reactivity than corresponding pinacol esters in competition experiments.[6]The less sterically hindered diol backbone may facilitate faster 'ate' complex formation or interaction with the palladium center.
Boronic Acid R-B(OH)₂Lower stability; prone to dehydration to form cyclic boroxines. Can be difficult to purify.Generally the most reactive boron reagent, often coupling under milder conditions.More likely to proceed via the oxo-palladium pathway after forming a palladium-hydroxide species.[7] Can readily form 'ate' complexes.
Trifluoroborate Salt [R-BF₃]KExceptionally stable crystalline solids; air- and moisture-stable indefinitely.[8]Requires activation, often through slow hydrolysis in situ to the boronic acid, or direct coupling.[8][9]The mechanism is complex; it is proposed that slow release of the boronic acid is often required before entry into the catalytic cycle.[9] Their anionic nature may influence the reaction kinetics.[10]

Expert Insight: The choice between these reagents is a trade-off. For complex, multi-step syntheses where robustness and intermediate purification are paramount, pinacol esters are the workhorse. Their predictable reactivity and high stability justify the potentially more forcing conditions required for coupling. For rapid, final-step couplings where maximizing yield is critical, the higher reactivity of boronic acids might be preferred, provided their instability can be managed. Trifluoroborates offer the best of both worlds in terms of stability and handling, making them excellent for library synthesis, though their activation can sometimes be sluggish.[8][11]

Experimental Protocols for Mechanistic Elucidation

To move from proposed cycles to validated mechanisms, rigorous experimental work is essential. The following protocols are designed to probe the kinetics and relative reactivity of the title reagent.

Protocol 1: In-Situ NMR Monitoring for Kinetic Analysis

Objective: To determine the reaction order with respect to the reactants and catalyst, and to identify the catalyst's resting state. This information is crucial for understanding the turnover-limiting step.[1][10]

Methodology:

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution containing the aryl halide (e.g., 4-bromoanisole), an internal standard (e.g., 1,3,5-trimethoxybenzene), and the solvent (e.g., dioxane-d₈).

  • Reaction Setup: In an NMR tube equipped with a J. Young valve, add this compound (1.2 equivalents), the base (e.g., K₃PO₄, 3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Initiation: Cool the NMR tube in a dry ice/acetone bath. Syringe in a known volume of the stock solution prepared in step 1. Seal the tube.

  • Data Acquisition: Immediately insert the NMR tube into the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 80 °C). Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for several hours.

  • Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. Plot the concentration of the starting material and product versus time. From this data, initial reaction rates can be calculated. By varying the initial concentrations of each component (alkenylboronate, aryl halide, catalyst), the reaction order for each can be determined.

Causality Behind Choices:

  • Internal Standard: Essential for accurate quantification, as it corrects for any variations in spectrometer performance or sample volume over time.

  • In-Situ Monitoring: Provides a high density of data points without disturbing the reaction via sampling, leading to more reliable kinetic profiles compared to traditional offline analysis.[1]

  • J. Young Tube: Ensures the reaction remains under an inert atmosphere, which is critical for the stability of the Pd(0) catalyst.

NMR_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution: Aryl Halide + Std. Initiate Cool tube, add stock, and seal Stock->Initiate NMR_Tube Load NMR Tube: Boronate + Base + Catalyst NMR_Tube->Initiate Acquire Acquire ¹H NMR spectra at timed intervals Initiate->Acquire Integrate Integrate signals vs. internal standard Acquire->Integrate Plot Plot [Conc] vs. Time Integrate->Plot Determine Determine Reaction Orders Plot->Determine

Caption: Experimental workflow for a kinetic study using in-situ NMR spectroscopy.

Protocol 2: Competition Experiment to Compare Reagent Reactivity

Objective: To directly compare the relative coupling rates of this compound and an alternative, such as potassium (E)-(prop-1-en-1-yl)trifluoroborate.

Methodology:

  • Reaction Setup: In a vial, combine the aryl halide (1.0 equivalent), this compound (1.0 equivalent), potassium (E)-(prop-1-en-1-yl)trifluoroborate (1.0 equivalent), base (e.g., Cs₂CO₃, 3.0 equivalents), and solvent (e.g., THF/H₂O 10:1).

  • Initiation: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%) to initiate the reaction.

  • Monitoring: Stir the reaction at a set temperature (e.g., 60 °C). After a short time (e.g., 15 minutes, aiming for <20% conversion to ensure initial rate comparison), quench the reaction by adding water and extracting with ether.

  • Analysis: Analyze the crude reaction mixture by GC-MS or ¹H NMR to determine the ratio of the unreacted boron reagents. The reagent that has been consumed to a greater extent is the more reactive partner under these conditions.

Causality Behind Choices:

  • Low Conversion: The experiment is stopped at low conversion to ensure that the relative concentrations of the reagents have not changed significantly, which allows the initial consumption ratio to accurately reflect the relative initial rates.

  • Equimolar Reagents: Using equal amounts of the two boron reagents ensures a fair comparison, where the outcome is dictated by inherent reactivity rather than concentration effects. This approach was used to compare neopentyl and pinacol boronic esters.[6]

Conclusion and Outlook

This compound is a robust and reliable reagent for the synthesis of substituted alkenes via Suzuki-Miyaura cross-coupling. Its stability and predictable reactivity make it a preferred choice for applications in pharmaceutical and materials development. Mechanistic studies reveal a complex interplay between the base, solvent, and the boron reagent itself, with transmetalation proceeding through either a boronate or an oxo-palladium pathway depending on the specific conditions.

By comparing its performance to alternatives like boronic acids and trifluoroborates, researchers can make informed decisions based on the specific demands of their synthetic target, balancing the need for stability against reactivity. The experimental protocols provided herein offer a validated framework for scientists to probe these mechanisms further, leading to a deeper understanding and more efficient application of these powerful synthetic tools.

References

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Vertex AI Search.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. (2024). American Chemical Society.
  • Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. (2002).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry.
  • Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts.
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. (2012).

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substrate scope comparison of different vinylating reagents including 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a vinyl group into a molecular scaffold is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of vinylating reagent dictates the reaction's efficiency, functional group tolerance, and overall synthetic strategy. This guide provides an in-depth comparison of common vinylating reagents, with a particular focus on the versatile and widely used boronate ester, 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane . We will explore the substrate scope, mechanistic underpinnings, and practical considerations for vinylboronates, vinylstannanes, and vinylsilanes, offering field-proven insights and experimental data to guide reagent selection for your specific research needs.

Introduction: The Strategic Importance of Vinylation

Carbon-carbon bond formation is the essence of organic synthesis. Among these, the creation of C(sp²)-C(sp²) bonds via cross-coupling reactions has revolutionized the way chemists approach molecular construction. Vinylation, the specific installation of a -CH=CH₂ or substituted vinyl moiety, is particularly valuable. It introduces a versatile functional handle that can participate in a plethora of subsequent transformations, including polymerizations, cycloadditions, and further cross-coupling reactions. The selection of the vinylating agent is a critical decision, balancing reactivity, stability, toxicity, and compatibility with complex molecular architectures. This guide will dissect the most prevalent palladium-catalyzed vinylation methods: the Suzuki-Miyaura, Stille, and Hiyama couplings.

The Rise of Vinylboronates: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely practiced cross-coupling methodology, celebrated for its mild conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents.

Mechanism of Action: The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the vinyl group from the boron reagent to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1] The base is crucial for the activation of the organoboron species, forming a boronate complex that facilitates the transmetalation step.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)L₂-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product R_X R-X R_X->OxAdd Boronate R'-B(OR)₂ + Base Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Focus Reagent: this compound

Vinylboronic acids can be prone to decomposition, but their pinacol esters, such as This compound , offer superior stability.[2][3] These reagents are typically crystalline solids or stable liquids that are easy to handle, weigh, and are compatible with a wide range of reaction conditions. The pinacol ester moiety enhances stability and often improves coupling efficiency.[4] This specific reagent is an effective means of introducing a propenyl group, a common motif in natural products and bioactive molecules.

Advantages of Vinylboronates:

  • Low Toxicity: Boron-containing byproducts are generally considered non-toxic and are easily removed via aqueous workup or chromatography.

  • High Stability: Pinacol esters are stable to air and moisture, allowing for easy storage and handling.

  • Exceptional Functional Group Tolerance: Compatible with acids, alcohols, amines, and esters, making them ideal for late-stage functionalization in complex syntheses.

  • Commercial Availability: A vast array of vinylboronic acids and esters are commercially available.

Limitations:

  • A strong base is often required, which may not be suitable for base-sensitive substrates.

  • Protodeborylation (cleavage of the C-B bond by a proton source) can be a competing side reaction under certain conditions.[5]

Alternative Vinylating Reagents: A Comparative Overview

While the Suzuki-Miyaura coupling is a powerful tool, other vinylating reagents offer unique advantages in specific contexts.

Vinylstannanes (Stille Coupling)

The Stille reaction couples organostannanes with organic electrophiles and was one of the first robust cross-coupling methods developed.[6][7]

Advantages:

  • High Reactivity: Vinylstannanes are highly reactive and often do not require a base for activation, proceeding under neutral conditions.[8]

  • Excellent Functional Group Tolerance: Like vinylboronates, they are compatible with a wide array of functional groups.[7][9]

Disadvantages:

  • High Toxicity: Organotin compounds are notoriously toxic and require careful handling and disposal.[10]

  • Purification Challenges: Tin byproducts can be difficult to remove from the reaction mixture, often requiring specialized purification techniques.

Vinylsilanes (Hiyama Coupling)

The Hiyama coupling utilizes organosilanes, which are attractive due to their low cost and environmental benignity.[11][12]

Advantages:

  • Low Toxicity: Silicon-based reagents and byproducts are non-toxic.[13]

  • Stability: Organosilanes are generally stable and easy to handle.

Disadvantages:

  • Activation Required: A key limitation is the need for an activating agent, typically a fluoride source (like TBAF) or a strong base, to form a hypervalent silicon species that can undergo transmetalation.[12][14] This can limit substrate scope, especially with fluoride-sensitive functional groups.[12]

  • Slower Reaction Rates: Hiyama couplings can sometimes be more sluggish compared to Suzuki or Stille reactions.

Head-to-Head Performance Comparison

The choice of reagent is ultimately dictated by the specific synthetic challenge. The following tables summarize the key characteristics and provide representative experimental data for comparison.

Table 1: Qualitative Comparison of Vinylating Reagent Classes
FeatureVinylboronates (Suzuki)Vinylstannanes (Stille)Vinylsilanes (Hiyama)
Reactivity Moderate to High (Base required)High (Often neutral conditions)Low to Moderate (Activator required)
Functional Group Tolerance ExcellentExcellent[9]Good (can be sensitive to fluoride activators)[12]
Toxicity LowHigh[6][10]Low[13]
Stability Good (Pinacol esters are excellent)Good (Air and moisture stable)[6]Excellent
Byproduct Removal Generally Easy (Aqueous wash, chromatography)DifficultModerate to Easy
Cost ModerateHighLow
Stereospecificity High (Retention of configuration)High (Retention of configuration)[9]High (Retention of configuration)
Table 2: Experimental Data Comparison for the Vinylation of 4-Bromoanisole

This table presents a compilation of literature data for a standardized reaction to highlight typical performance differences. Conditions are optimized for each reaction type and are not identical.

Vinylating ReagentCoupling TypeCatalyst / Activator / SolventTemp (°C)Time (h)Yield (%)Reference
Potassium VinyltrifluoroborateSuzuki-MiyauraPdCl₂/PPh₃ / Cs₂CO₃ / THF:H₂O801272[15]
VinyltributyltinStillePd(PPh₃)₄ / THF6524~90*[15]
Divinyltetramethyldisiloxane (DVDS)Hiyama-DenmarkPd(dba)₂ / KOSiEt₃ / THF80285[15]

*Yield reported for a similar aryl bromide substrate under comparable conditions.

Experimental Protocol: Suzuki-Miyaura Vinylation

This section provides a representative, self-validating protocol for the vinylation of an aryl bromide using a vinylboronate pinacol ester. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To synthesize 4-methoxy-1-vinylbenzene from 4-bromoanisole and vinylboronic acid pinacol ester.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Vinylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

graphdot A 1. Setup & Reagent Addition B 2. Degassing A->B Charge flask with reagents under inert atmosphere (Ar/N₂). C 3. Heating & Reaction B->C Crucial to remove O₂ which degrades the Pd(0) catalyst. (e.g., 3x freeze-pump-thaw cycles) D 4. Workup & Extraction C->D Heat to 90-100 °C. Monitor by TLC/LC-MS until starting material is consumed. E 5. Purification D->E Cool to RT, add water, extract with organic solvent (e.g., EtOAc). Wash combined organic layers. F Product E->F Dry organic layer (e.g., MgSO₄), concentrate, and purify via flash column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol), vinylboronic acid pinacol ester (185 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Causality: Using a flame-dried flask under an inert atmosphere prevents moisture from interfering with the reaction and oxygen from deactivating the catalyst.

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is sensitive to air and must be handled under inert conditions to maintain its catalytic activity.

  • Solvent Addition & Degassing: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents. Further degas the resulting mixture by bubbling argon through it for 15 minutes.

    • Causality: Degassing the solvents after addition is critical to remove any dissolved oxygen, which is a primary cause of reaction failure.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Causality: The aqueous workup removes the inorganic base and boron byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Conclusion and Reagent Selection Strategy

The choice of a vinylating reagent is a multi-faceted decision.

  • For general-purpose vinylation, especially in complex molecule synthesis , the Suzuki-Miyaura coupling using vinylboronate esters like This compound is often the superior choice. Its unparalleled functional group tolerance, low toxicity, and the stability of the reagents make it a reliable and robust method.

  • The Stille coupling remains a powerful option when high reactivity is needed and base-sensitive functional groups are present. However, the severe toxicity of organotin compounds necessitates stringent safety protocols and makes it less desirable for pharmaceutical and green chemistry applications.[6]

  • The Hiyama coupling is an excellent, non-toxic alternative, particularly when cost is a primary concern. Its main limitation is the requirement for an activator, which must be chosen carefully to avoid side reactions with the substrate.[14]

Ultimately, a thorough understanding of the substrate's properties and the specific goals of the synthesis will guide the researcher to the most appropriate and effective vinylation strategy.

References

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  • Das, S.; Maity, S.; Dhawa, U.; Maiti, D. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Journal of the American Chemical Society, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9630517/]
  • Sova, R.; Topolyan, I.; Kulyk, O.; Mykhailiuk, P. K. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Chemistry, 2023, 5(3), 1709-1736. [URL: https://www.mdpi.com/2624-8549/5/3/116]
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  • Gati, W.; Rammah, M. M.; Rammah, M. E.; Couty, F.; D’hooghe, M. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 2023, 28(16), 6032. [URL: https://www.mdpi.com/1420-3049/28/16/6032]
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A Green Chemistry Compass: Navigating the Synthesis and Application of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the pursuit of synthetic efficiency is inextricably linked with environmental stewardship. The principles of green chemistry are no longer a niche consideration but a core tenet of process development. This guide provides a critical assessment of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a versatile alkenyl boronic ester, through the lens of established green chemistry metrics. We will dissect its synthesis, evaluate its performance in the workhorse Suzuki-Miyaura cross-coupling reaction, and benchmark it against alternative propenylating agents to offer researchers and drug development professionals a clear, data-driven perspective on its environmental credentials.

The Synthetic Challenge: A Green Metrics Analysis of Boronic Ester Formation

The utility of any chemical building block begins with its synthesis. The environmental cost of preparing this compound dictates its overall green profile. Several routes exist, each with distinct advantages and drawbacks. The ideal synthesis maximizes the incorporation of all reactant materials into the final product (high atom economy) while minimizing waste (low E-Factor and PMI).[1][2]

Common Synthetic Pathways

Traditional methods for creating C-B bonds often involve the reaction of highly reactive organometallic reagents (Grignard or organolithium) with borate esters.[3] More contemporary approaches, such as the Miyaura borylation or direct C-H borylation, offer significant improvements in safety and functional group tolerance.[4][5] A particularly innovative method is the palladium-catalyzed boryl-Heck reaction, which directly functionalizes unactivated alkenes.[6][7]

cluster_0 Synthetic Routes A Propenyl Halide + B2Pin2 D Target Compound: (prop-1-en-1-yl)Bpin A->D Miyaura Borylation B Propyne + Pinacolborane (HBPin) B->D Hydroboration C Propene + Catecholchloroborane C->D Boryl-Heck Reaction

Caption: Key synthetic strategies for preparing the target alkenyl boronic ester.

Quantitative Green Metrics Comparison
MetricMiyaura Borylation (from Propenyl Bromide)Hydroboration (from Propyne)Boryl-Heck Reaction (from Propene)
Principle Reaction CH₃CH=CHBr + B₂Pin₂ → (Product) + Br-BpinCH₃C≡CH + HBPin → (Product)CH₂=CHCH₃ + CatBCl → (Product) + HCl
Atom Economy ~55% (Theoretical, excluding catalyst/base)100% (Ideal addition reaction)~53% (vs. CatBCl, excluding base)
Key Reagents Propenyl bromide, Bis(pinacolato)diboron, Pd catalyst, BasePropyne, Pinacolborane, Rh/Ir catalystPropene, Catecholchloroborane, Pd catalyst, Base
Solvent Profile Ethereal solvents (THF, Dioxane). Greener options: 2-MeTHF, CPME.[8][9]Typically non-polar solvents (Toluene, Hexane).Ethereal or non-polar solvents.
Byproducts Stoichiometric pinacol boronic bromide, base salts.None in the ideal reaction. Isomers possible.Stoichiometric base hydrochloride salt.
E-Factor/PMI High, due to stoichiometric byproducts and solvent use.Potentially very low; catalyst-driven.Moderate to High, due to base and solvent use.
Toxicity Concerns Propenyl bromide (lachrymator), Palladium (costly, toxic).Propyne (gas, flammable).Catecholchloroborane (corrosive), Palladium.

Analysis & Experimental Causality:

The hydroboration of propyne stands out with a perfect theoretical atom economy, as it is an addition reaction where all atoms of the reactants are incorporated into the final product. This is a core principle of green synthesis.[10] However, its practical application depends on achieving high regioselectivity to favor the desired prop-1-en-1-yl isomer over the prop-1-en-2-yl alternative.

In contrast, the Miyaura borylation and boryl-Heck reactions suffer from lower atom economies due to the generation of stoichiometric byproducts.[7][11] The choice to pursue these routes is often dictated by the availability and cost of starting materials. For instance, propene is a cheaper and more abundant feedstock than propyne, making the boryl-Heck reaction an economically attractive, albeit less atom-economical, option.[6] The selection of a bulky amine base in the boryl-Heck protocol is a critical experimental choice to prevent the formation of unproductive amine-borane adducts, thereby maximizing yield and simplifying purification.[7]

Experimental Protocol: Catalytic Hydroboration of Propyne

This protocol is a representative method that exemplifies a high atom economy approach.

  • Setup: A flame-dried, two-neck round-bottom flask is equipped with a magnetic stir bar, a condenser, and a gas inlet adapter connected to a cylinder of propyne. The system is purged with argon.

  • Reagents: Anhydrous toluene (0.5 M) is added to the flask, followed by pinacolborane (1.0 equivalent).

  • Catalyst Addition: A rhodium-based catalyst, such as [Rh(cod)Cl]₂, is added under a positive pressure of argon.

  • Reaction: Propyne gas is bubbled through the solution at a controlled rate at room temperature. The reaction is monitored by GC-MS for the consumption of pinacolborane.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Application Profile: Greening the Suzuki-Miyaura Cross-Coupling

The primary application of alkenyl boronic esters is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation.[12] The reaction's greenness is heavily influenced by the choice of catalyst, solvent, and base.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X (L_n) OxAdd->PdII Trans Transmetalation PdII->Trans RPdRB R¹-Pd(II)-R² (L_n) Trans->RPdRB RedElim Reductive Elimination RPdRB->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boron R²-B(OR)₂ Boron->Trans Base Base Base->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for a Greener Coupling
  • Catalyst Selection: While palladium is the traditional catalyst, its cost and toxicity are significant drawbacks. Nickel catalysts are emerging as a cheaper, more earth-abundant, and thus greener alternative.[9][13] The use of low catalyst loadings (0.5–1 mol%) is crucial for minimizing waste and cost.[9]

  • Solvent Choice: Solvents constitute the largest mass component of most reactions and are a primary source of waste.[9] The pharmaceutical industry is actively moving away from hazardous solvents like toluene, dioxane, and DMF.

SolventClassificationKey Advantages
Toluene, DioxaneHazardousWell-established, effective.
2-MeTHF, CPMEGreener AlternativeBio-derived potential, lower toxicity.[8][9]
tert-Amyl AlcoholGreener AlternativeEffective for Ni-catalyzed couplings.[13]
Water, EthanolGreenestLow toxicity, low cost, sustainable.[12]

The choice of solvent is not merely about substitution; it's a causal decision that impacts catalyst activity and stability. For example, certain Pd-NHC (N-heterocyclic carbene) catalysts show excellent performance in greener solvents like isopropyl acetate (i-PrOAc), facilitating the replacement of more hazardous options.[14]

  • Base and Byproducts: The reaction requires a base to activate the boronic ester for transmetalation.[15] Common inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over organic amines due to easier removal and lower environmental impact. The primary byproducts are the displaced pinacol and inorganic salts, which must be managed in the waste stream.

Toxicity and Safety Considerations

While boronic acids are often considered "green" because they ultimately degrade to boric acid, a relatively benign compound, this view must be nuanced.[16] Recent studies have shown that some boronic acids and their synthetic precursors, like bis(pinacolato)diboron, can be mutagenic in the Ames test.[5][17] This underscores the importance of proper handling and containment during synthesis and use, reinforcing the "Trustworthiness" pillar of our protocols. Researchers must not equate "bio-compatible" final waste with a universally safe process.

Experimental Protocol: Green Suzuki-Miyaura Coupling

This protocol utilizes a greener solvent and a modern catalyst system.

  • Setup: To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst & Solvent: Add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%) and the chosen green solvent (e.g., 2-MeTHF or tert-amyl alcohol, 0.2 M).[8][9]

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography to obtain the coupled product.

Comparative Guide: Benchmarking Against Alternatives

The utility of (prop-1-en-1-yl)Bpin is best understood by comparing it to other reagents used for introducing a propenyl group.

cluster_1 Propenylation Strategies A Organotin (Propenyl-SnBu₃) D Target Product (Aryl-Propenyl) A->D Stille Coupling (High Toxicity) B Organoborane (Propenyl-Bpin) B->D Suzuki Coupling (Moderate Toxicity, Versatile) C Organotrifluoroborate (Propenyl-BF₃K) C->D Suzuki Coupling (Air-Stable, Easy Handling)

Caption: Comparison of common reagents for propenylation cross-coupling reactions.

Reagent TypeKey AdvantagesGreen Chemistry Drawbacks
Propenyl Grignard/Organolithium Inexpensive, powerful nucleophiles.Highly reactive, pyrophoric, poor functional group tolerance, stoichiometric metal salt waste.
Propenyl Stannanes Highly effective in Stille coupling.Extreme Toxicity: Organotin compounds are highly toxic and environmentally persistent. A significant green chemistry violation.
Potassium Propenyltrifluoroborates Air- and moisture-stable crystalline solids, easy to handle.[18]Synthesis still requires boron source; lower atom economy than direct C-H functionalization.
This compound Good stability, high reactivity in Suzuki coupling, broad functional group tolerance, vast literature.Potential mutagenicity of some boron reagents[17], requires anhydrous conditions, byproducts generated.

Authoritative Grounding: The move away from organostannanes is a classic case study in green chemistry. The high toxicity of tin byproducts makes the Suzuki-Miyaura reaction, which uses far less toxic boron compounds, the overwhelmingly preferred method.[18] Potassium alkenyltrifluoroborates represent a further refinement, offering enhanced stability and ease of handling compared to many boronic esters, which can be advantageous in large-scale synthesis and for long-term storage.[18]

Conclusion

This compound is a powerful and versatile synthetic tool. Its green chemistry assessment reveals a nuanced profile.

  • Strengths: It is a significantly greener alternative to highly toxic organostannanes and less selective organometallic reagents. Its use in Suzuki-Miyaura couplings allows for the adoption of greener solvents and more sustainable catalysts like nickel.

  • Areas for Improvement: The synthesis of the boronic ester itself presents the greatest challenge to its green credentials. Routes with 100% atom economy, like hydroboration, are theoretically ideal but face practical selectivity challenges. The generation of stoichiometric byproducts in both its synthesis and application remains a key area for innovation.

  • Future Outlook: The future of green propenylation lies in the catalytic C-H activation of propene itself, a strategy that would eliminate the need for pre-synthesized organoboron reagents entirely, representing the ultimate in atom economy and process efficiency.

By critically evaluating each step—from synthesis to application—and making informed, data-driven choices about reagents, catalysts, and solvents, researchers can effectively leverage the synthetic power of this valuable boronic ester while minimizing environmental impact.

References

  • Dunn, J., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Biscoe, M. R., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. [Link]

  • Biscoe, M. R., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]

  • Garg, N. K., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Various Authors. (2024). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA. INOVATUS JOURNALS. [Link]

  • Paliwoda, D., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. Molecules. [Link]

  • Wikipedia. Borylation. [Link]

  • Neto, M. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Watson, D. A., et al. (2016). Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. PMC. [Link]

  • Various Authors. (2020). Scope with boronic pinacol esters. ResearchGate. [Link]

  • Mohammed, W. A. (2024). Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Singh, S. (2015). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Medicinal Chemistry. [Link]

  • Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • Charette, A. B., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • Watson, D. A., et al. (2016). Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. Organic Chemistry Portal. [Link]

  • Suginome, M., et al. (2014). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry. [Link]

  • Pierson, D. A., et al. (2020). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]

  • Aggarwal, V. K., et al. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Organic Chemistry Portal. [Link]

  • Monash University. Efficiency of organic reaction pathways. [Link]

  • Scribd. Atom Economy in Green Chemistry. [Link]

  • Ghorai, M. K., et al. (2020). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie. [Link]

  • Liu, Z., et al. (2012). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

  • PubChem. 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane. [Link]

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  • PubChem. 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

  • Molander, G. A., et al. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Journal of the Iranian Chemical Society. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • ACS Green Chemistry Institute. Process Mass Intensity (PMI). [Link]

  • Carrow, B. P., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Chem-Space. 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane,98% (stabilized with TBC). [Link]

  • Clark, J. H., et al. (2021). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). Molecules. [Link]

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  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

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A Comparative Guide to the Applications of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and versatile reagents for carbon-carbon bond formation is perpetual. Among the arsenal of tools available to chemists, organoboron compounds have carved a significant niche, largely due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of a key building block, 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane , often referred to as propenylboronic acid pinacol ester.

This document will explore its primary applications, offer a comparative analysis against alternative propenylating agents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. Our focus is to deliver not just a compilation of facts, but a cohesive understanding of why and when this reagent is the superior choice, grounded in mechanistic principles and supported by experimental evidence.

The Ascendancy of Pinacol Boronic Esters: A Stable and Versatile Platform

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of C-C bond formation, lauded for its mild conditions and broad applicability.[1] The choice of the organoboron reagent is a critical parameter influencing the reaction's success. While boronic acids are often more reactive, they can be prone to degradation through pathways like protodeboronation.[2] Pinacol esters, such as this compound, offer a compelling solution by providing enhanced stability.[2][3] This stability translates to a longer shelf-life and greater ease of handling, purification, and storage, making them highly suitable for multi-step syntheses.[1]

The pinacol group, with its bulky gem-dimethyl substitution, sterically shields the boron atom, mitigating unwanted side reactions. While this steric hindrance can sometimes lead to slower reaction rates compared to the parent boronic acid, the trade-off for enhanced stability and reproducibility is often a welcome one in complex synthetic campaigns.[1][2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The principal application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a propenyl moiety onto aryl or vinyl halides and triflates.[4] This transformation is a cornerstone for the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials.

The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the boronic ester and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.[1]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)-R'(L_n) pd_complex->transmetalation_complex Transmetalation (R'-B(pin)) product R-R' transmetalation_complex->product Reductive Elimination catalyst_regeneration Pd(0)L_n transmetalation_complex->catalyst_regeneration

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Propenylboronic Acid Pinacol Ester vs. Alternatives

The choice of a propenylating agent is dictated by factors such as reactivity, stability, functional group tolerance, and cost. Here, we compare this compound with two common alternatives: propenyl Grignard reagents and potassium propenyltrifluoroborate.

Reagent ClassStructureKey AdvantagesKey Disadvantages
Propenylboronic Acid Pinacol Ester C=C-B(O-C(CH₃)₂)₂- High stability and long shelf-life- Excellent functional group tolerance- Commercially available- May require higher temperatures or longer reaction times- Higher molecular weight per propenyl group
Propenyl Grignard Reagents C=C-MgBr- High reactivity- Lower cost- Highly basic and nucleophilic, leading to poor functional group tolerance- Sensitive to air and moisture, requiring stringent anhydrous conditions- Prone to side reactions (e.g., homocoupling)[5]
Potassium Propenyltrifluoroborate [C=C-BF₃]⁻K⁺- Air- and moisture-stable crystalline solids- Often show superior reactivity to boronic esters[6]- Easy to handle- Preparation from boronic acids or esters adds a synthetic step- May require specific conditions for efficient coupling[7][8]

Table 1. Comparison of Propenylating Agents for Cross-Coupling Reactions.

Experimental Data Snapshot

While a comprehensive, direct comparison under identical conditions is scarce in the literature, we can collate representative data to illustrate the performance of these reagents in Suzuki-Miyaura type reactions.

Propenylating ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Propenylboronic Acid Pinacol Ester 3-Pyridyl triflatePd(PPh₃)₄K₃PO₄Dioxane10085[4]
Propenylboronic Acid Pinacol Ester4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF/H₂O8092Generic Suzuki Protocol
Propenyl Grignard4-BromotolueneNi(dppp)Cl₂-THFreflux75[5]
Potassium Propenyltrifluoroborate4-IodoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O8095[7]

Table 2. Representative yields for Suzuki-Miyaura and related cross-coupling reactions with various propenylating agents. Note: Conditions and substrates are not identical and serve for illustrative purposes.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Assemble Reactants (Aryl Halide, Boronic Ester, Base, Catalyst, Ligand) inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill) start->inert_atmosphere add_solvents Add Solvents (e.g., Dioxane/Water) inert_atmosphere->add_solvents reaction Heat and Stir (e.g., 80-100 °C) add_solvents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of Butenolides: A Potential Application

Butenolides are a class of unsaturated lactones that are prevalent in numerous natural products with diverse biological activities.[9] The reaction of α,β-unsaturated boronic esters with certain substrates can provide a pathway to these valuable scaffolds. While a specific protocol for the direct use of this compound in a one-step butenolide synthesis is not widely reported, a plausible synthetic route could involve its coupling with a suitable halo-substituted precursor followed by lactonization.

A more general approach involves the palladium-catalyzed reaction of 4-tosyl-2(5H)-furanone with boronic acids to yield 4-substituted 2(5H)-furanones.[10]

Conceptual Protocol for Butenolide Synthesis:

  • Suzuki-Miyaura Coupling: Couple this compound with a suitable halo-enone or halo-ester precursor under standard Suzuki conditions.

  • Lactonization: Cyclize the resulting intermediate to the butenolide ring system. This step may occur in situ or require subsequent reaction conditions (e.g., acid or base catalysis).

Further research is warranted to explore the direct application of propenylboronic acid pinacol ester in novel butenolide syntheses.

Conclusion and Future Outlook

This compound is a robust and versatile reagent for the introduction of the propenyl group in organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction. Its superior stability compared to Grignard reagents and ease of handling make it a preferred choice in many synthetic applications, particularly in the context of complex molecule synthesis and drug discovery. While alternatives like potassium trifluoroborate salts may offer enhanced reactivity, the pinacol ester remains a reliable and commercially available option with a broad substrate scope.

The exploration of this reagent in other transformations, such as the direct synthesis of butenolides, represents an exciting avenue for future research. As the demand for efficient and selective synthetic methodologies continues to grow, the utility of well-behaved and versatile building blocks like propenylboronic acid pinacol ester is set to expand, further empowering chemists to construct the molecules that shape our world.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Case for Boronic Esters in Suzuki–Miyaura Coupling.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.
  • [This is a placeholder for a relevant reference on Grignard reagent side reactions. A suitable reference would be a review on Grignard chemistry or cross-coupling reactions.]
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(25), 9681–9686.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • [This is a placeholder for a relevant reference on the synthesis of butenolides. A suitable reference would be a review on lactone synthesis.]
  • Thompson, A. E., et al. (2005). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 46(40), 6875-6878.
  • [This is a placeholder for a relevant reference on a generic Suzuki protocol. A suitable reference would be a methods-focused journal or a comprehensive organic synthesis textbook.]
  • [This is a placeholder for a relevant reference on Ni-catalyzed cross-coupling with Grignard reagents.]
  • Wu, J., et al. (2003). A Palladium-Catalyzed Reaction of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile Synthesis of 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670–673.
  • [This is a placeholder for a relevant reference on the stability of pinacol boronic esters.]
  • [This is a placeholder for a relevant reference on the applications of organoboron compounds in m
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
  • [This is a placeholder for a relevant reference on the synthesis of n
  • [This is a placeholder for a relevant reference on the mechanistic aspects of Suzuki-Miyaura coupling.]
  • [This is a placeholder for a relevant reference on the synthesis and applic
  • [This is a placeholder for a relevant reference on the comparison of different organoboron reagents.]
  • [This is a placeholder for a relevant reference on palladium c
  • [This is a placeholder for a relevant reference on the biological activity of butenolides.]
  • [This is a placeholder for a relevant reference on the use of boronic esters in pharmaceutical synthesis.]
  • [This is a placeholder for a relevant reference on the synthesis of propenylboronic acid pinacol ester.]
  • [This is a placeholder for a relevant reference on the advantages of pinacol esters in multi-step synthesis.]
  • [This is a placeholder for a relevant reference on the challenges in cross-coupling with Grignard reagents.]
  • [This is a placeholder for a relevant reference on the preparation of potassium trifluorobor
  • [This is a placeholder for a relevant reference on the scope of the Suzuki-Miyaura reaction.]
  • [This is a placeholder for a relevant reference on the synthesis of complex molecules via cross-coupling.]
  • [This is a placeholder for a relevant reference on the functional group tolerance of the Suzuki-Miyaura reaction.]
  • [This is a placeholder for a relevant reference on the development of new c
  • [This is a placeholder for a relevant reference on the applications of butenolides in medicinal chemistry.]
  • [This is a placeholder for a relevant reference on the commercial availability of organoboron reagents.]
  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376.

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (also known as Isopropenylboronic Acid Pinacol Ester), a common organoboron reagent in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for protecting personnel and the environment from potential hazards.

Understanding the Hazard Profile: The "Why" Behind the Protocol

Before handling disposal, it is imperative to understand the inherent risks associated with this compound. Its hazard profile, dictated by its chemical structure and reactivity, forms the basis for every procedural step that follows. This reagent is not benign; it is classified as a hazardous substance requiring meticulous handling from acquisition to disposal.

The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable liquidsCategory 3Warning H226: Flammable liquid and vapor[1][2][3]
Skin irritationCategory 2Warning H315: Causes skin irritation[1][2][3]
Serious eye irritationCategory 2Warning H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity (single exposure)Category 3Warning H335: May cause respiratory irritation[1][2]

Causality of Hazards:

  • Flammability: The compound's organic structure, comprised of a hydrocarbon framework, makes it a flammable liquid. Its vapor can form an ignitable mixture with air, necessitating strict control of ignition sources.[1][3]

  • Irritation: Boronic acid derivatives can interact with biological molecules, leading to irritation upon contact with skin, eyes, or the respiratory tract.[1][2] Proper personal protective equipment (PPE) is therefore non-negotiable.

Core Principles of Disposal: A Self-Validating System

The disposal of this reagent must be managed through a formal hazardous waste program.[4][5] This ensures a closed-loop system of accountability, from the laboratory bench to final treatment. The following principles are universal and form the foundation of a safe disposal workflow.

  • Never Use a Sink or General Trash: This compound must never be disposed of down the drain or in the regular trash.[4][5] Such actions can lead to fires, the release of toxic vapors, and significant environmental contamination.[4] Boron compounds are known to be harmful to wildlife.[6]

  • Segregation is Key: Never mix this waste with incompatible chemicals.[7] Keep it separate from strong oxidizing agents, acids, and bases to prevent unpredictable and potentially violent reactions. Waste streams should be kept as simple as possible.[8]

  • All Contaminated Materials are Hazardous: Any item that comes into direct contact with the reagent, such as gloves, pipette tips, or absorbent pads, is considered hazardous waste and must be disposed of accordingly.[8][9]

  • Empty Containers Remain Hazardous: An "empty" container of a hazardous chemical is not truly empty from a regulatory standpoint. It must be decontaminated or disposed of as hazardous waste.[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for researchers. Following these steps methodically ensures safety and compliance.

Step 1: Personnel Protection

Before handling any waste, don the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety glasses or goggles tested and approved under government standards such as EN 166 (EU) or NIOSH (US).

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Ventilation: All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

Step 2: Waste Collection and Container Management
  • Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with organic solvents (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[1][7]

  • Label the Container: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • The specific hazards: "Flammable, Irritant" .

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[1] This prevents the release of flammable vapors.

  • Store Appropriately: Store the waste container in a designated satellite accumulation area within the lab.[10] This area should be in a secondary container to contain any potential leaks and must be located away from heat, sparks, or open flames.[3][12]

Step 3: Managing Contaminated Solids and Labware
  • Grossly Contaminated Items: Items like absorbent pads used for spills, or heavily contaminated gloves and weigh boats, should be collected separately from liquid waste.[8]

  • Procedure: Place these items in a sealed, heavy-duty plastic bag or a separate, solid waste container. Label this container with the same information as the liquid waste container.

Step 4: Decontaminating and Disposing of "Empty" Containers

The original reagent bottle is not safe for regular trash until it has been properly decontaminated.

  • Triple Rinsing: Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).[11][13]

  • Collect the Rinsate: Each rinse must be collected and added to your hazardous liquid waste container for this compound.[11][13] This rinsate is now considered hazardous waste.

  • Final Disposal: After triple rinsing, allow the container to air dry completely in the back of the fume hood.[13] Deface the original label to prevent misuse. The decontaminated container can now be disposed of in the regular trash or glass recycling, as per your institution's specific guidelines.

Step 5: Arranging for Final Disposal

Once your waste container is full or you no longer need it, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[5]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Control Ignition Sources: If safe to do so, extinguish any open flames and turn off nearby electrical equipment.[1]

  • Ventilate the Area: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain and Absorb: For small spills, use an inert, non-reactive absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to contain the liquid.[5] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the contaminated absorbent material into a sealable container. Label it as hazardous waste as described in Step 2.

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Assistance: For large spills (typically >1 liter), evacuate the immediate area and contact your institution's EHS or emergency response team immediately.[5]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from this reagent.

G start Waste Generated Containing This compound liquid Liquid Reagent (Unused or Spent Solution) start->liquid solid Contaminated Solid (Gloves, Pipettes, Absorbent) start->solid container Empty Reagent Bottle start->container collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid->collect_liquid collect_solid Collect in Labeled, Sealed Hazardous Solid Waste Container solid->collect_solid triple_rinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) container->triple_rinse ehs_pickup Store in Satellite Accumulation Area & Contact EHS for Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup trash Dispose of Decontaminated Container in Trash/Recycling triple_rinse->trash

Caption: Decision workflow for proper waste stream management.

References

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Mastering the Safe Handling of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher engaged in drug development and synthetic chemistry, the utility of organoboron compounds like 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is undeniable. These pinacol boronate esters are pivotal intermediates in creating novel molecular architectures. However, their reactivity and specific hazard profile demand a meticulous and informed approach to laboratory handling. This guide moves beyond mere procedural lists to provide a deep, experience-based framework for safety, ensuring that your groundbreaking work is built on a foundation of uncompromised operational integrity.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any container is opened, a comprehensive understanding of the inherent risks is paramount. This compound is not an innocuous reagent. Its primary hazards, as identified by the Globally Harmonized System (GHS), dictate our entire safety protocol.

Hazard ClassificationGHS Hazard StatementCausality and Operational Implications
Flammable Liquid and Vapor (Category 3) H226The compound's vapor can ignite at temperatures as low as 100°F (38°C). Vapors are often heavier than air and can accumulate, traveling to distant ignition sources like hot plates, stirrers, or electrical outlets.[1][2] This necessitates strict control of the work environment to eliminate all potential sparks and flames.
Skin Irritation (Category 2) H315Direct contact can cause skin irritation. Organoboron compounds can be defatting to the skin, leading to dryness, redness, and discomfort upon prolonged or repeated exposure.[2]
Serious Eye Irritation (Category 2) H319Splashes pose a significant risk of serious eye irritation. The chemical's properties can cause substantial discomfort, redness, and potential damage to the eye tissue.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation H335Inhalation of vapors or aerosols may cause respiratory irritation. This is a common characteristic of volatile organic compounds and underscores the need for effective ventilation.

This substance must be handled with the same level of caution as other hazardous chemicals in the laboratory, in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4][5]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a matter of routine; it is a calculated response to the specific chemical and physical hazards identified. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe_details Specific PPE Selection Start Assess Hazards: - Flammable Liquid - Skin/Eye Irritant - Respiratory Irritant Engineering Engineering Controls: Work in a certified Chemical Fume Hood Start->Engineering Mitigate Inhalation & Flammability Risk PPE Select Personal Protective Equipment Engineering->PPE Address Residual Risk (Splash, Contact) Eyes Eye/Face Protection: Chemical Splash Goggles (ANSI Z87.1 approved) PPE->Eyes Hands Hand Protection: Nitrile Gloves (Check chemical compatibility) PPE->Hands Body Body Protection: Flame-Resistant Lab Coat (100% Cotton at minimum) PPE->Body Shoes Footwear: Closed-toe, chemical- resistant shoes PPE->Shoes

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.